3,4-Dihydroxy-3-cyclobutene-1,2-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxycyclobut-3-ene-1,2-dione | |
|---|---|---|
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InChI |
InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEBUXCTKOWPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049409 | |
| Record name | Squaric acid | |
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Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Gray crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Squaric acid | |
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CAS No. |
2892-51-5, 31150-56-8 | |
| Record name | Squaric acid | |
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| Record name | Squaric acid | |
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| Record name | Squaric acid | |
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| Record name | 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- | |
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| Record name | Squaric acid | |
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| Record name | 3,4-dihydroxy-3-cyclobutene-1,2-dione | |
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| Record name | SQUARIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid or quadratic acid, is a unique diprotic organic acid with the chemical formula C₄H₂O₄.[1][2][3] Its name derives from the fact that its four carbon atoms roughly form a square.[3] First synthesized in 1959 by Cohen, Lacher, and Park, this white to beige crystalline powder has garnered significant interest in various scientific fields.[2] Exhibiting strong acidity and a planar, conjugated structure, squaric acid serves as a versatile building block in organic synthesis, a key component in materials science, and a valuable scaffold in medicinal chemistry.[2] Its derivatives have been explored for a multitude of applications, including photosensitive squaraine dyes, inhibitors of enzymes like protein tyrosine phosphatases, and as therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of squaric acid, with detailed experimental protocols for its preparation and analysis.
Chemical and Physical Properties
Squaric acid is a white, crystalline powder with high thermal stability, melting with decomposition at temperatures above 300°C.[2][4] It is freely soluble in water but has limited solubility in many organic solvents like acetone (B3395972) and ether.[4][5] A notable characteristic is its strong acidity (pKa1 ≈ 1.5, pKa2 ≈ 3.4-3.8), which is attributed to the resonance stabilization of its conjugate base, the squarate anion.[1][2][3] In its dianionic form, the negative charges are delocalized and equally distributed among the oxygen atoms, resulting in a completely symmetrical structure with identical C-C and C-O bond lengths.[1][3]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₄H₂O₄ | [2][4] |
| Molecular Weight | 114.06 g/mol | [2][4] |
| Melting Point | >300 °C (decomposes) | [2][4] |
| Boiling Point | 250.96 °C (estimated) | [4] |
| Density | 1.82 g/cm³ | [4] |
| Water Solubility | ~20 g/L at room temperature | [2][4] |
| pKa₁ | 1.5 | [1][3] |
| pKa₂ | 3.4 - 3.8 | [1][2] |
| Flash Point | 190 °C | [4] |
Spectral Data
| Technique | Wavelength/Shift | Interpretation | References |
| UV-Vis | λmax = 269.5 nm | Suggests complete ionization | [4] |
| Infrared (IR) | 2326 cm⁻¹ | O-H stretching (strong H-bonding) | [6] |
| 1818-1820 cm⁻¹ | C=O stretching | [4] | |
| 1639-1640 cm⁻¹ | C=C stretching | [4] | |
| ¹³C NMR | N/A | Used for temperature calibration studies | [7] |
Synthesis of Squaric Acid
Several synthetic routes to squaric acid have been developed since its discovery. The original method involved the hydrolysis of a fluorinated cyclobutene (B1205218) precursor, while other common approaches utilize halogenated butadienes or vinyl ethers as starting materials.[1][2][8][9]
General Synthesis Workflow
The synthesis of squaric acid often involves the formation of a substituted cyclobutene intermediate followed by hydrolysis to yield the final product.
Caption: General workflow for squaric acid synthesis.
Biological Activity and Applications
Squaric acid and its derivatives exhibit a wide range of biological activities and have found numerous applications in medicinal chemistry and drug development.[10][11] They are recognized as valuable scaffolds due to their ability to act as bioisosteric replacements for carboxylic acids and phosphates, potentially improving drug stability and membrane permeability.[2]
-
Enzyme Inhibition: Squaric acid is an inhibitor of several enzymes, including glyoxylase and pyruvate (B1213749) dehydrogenase.[5][6] Its derivatives have been developed as potent inhibitors for targets like protein tyrosine phosphatases.[1][2]
-
Immunotherapy: Dibutyl squarate (SADBE) and diethyl squarate are used as topical immunotherapeutic agents for treating alopecia areata and warts.[1][12][13] The treatment works by inducing a localized allergic contact dermatitis, which is thought to modulate the immune response driving hair loss.[14][15]
-
Medicinal Chemistry: The squaric acid moiety is used to synthesize compounds with antibacterial, cytotoxic, antiprotozoal, and antiviral activities.[10][11] Squaramides, derived from squaric acid, are particularly noted for their ability to form multiple hydrogen bonds, making them effective for targeting biological macromolecules.[10]
-
Materials Science and Diagnostics: Squaric acid is a precursor for photosensitive squaraine dyes used in imaging, sensors, and organic solar cells.[2][16] It is also used in analytical chemistry as a derivatizing agent for the detection of amines.[16][17]
Signaling Pathway in Topical Immunotherapy
The mechanism of squaric acid derivatives in treating alopecia areata involves the induction of an innate immune response.
Caption: SADBE-induced immune response for hair growth.
Experimental Protocols
Synthesis from Hexachlorobutadiene
This protocol describes a method for preparing squaric acid from hexachlorobutadiene via a morpholine (B109124) intermediate.[8]
Materials:
-
Hexachlorobutadiene
-
Morpholine
-
Toluene
-
Sodium acetate/acetic acid buffer (1.0 M, pH 4.8)
-
Concentrated sulfuric acid
-
Acetone
-
Water
Procedure:
-
In a reaction flask equipped with a reflux condenser and oil bath, combine hexachlorobutadiene with an excess of morpholine in toluene.[8]
-
Heat the mixture to reflux at 110-120°C and maintain for 7 hours.[8]
-
Allow the mixture to cool to room temperature.
-
Add the sodium acetate/acetic acid buffer and stir the mixture at 60°C for 16 hours. This step hydrolyzes the intermediate 1,1,3-trichloro-2,4,4-trimorpholino-butadiene to 3-morpholinotrichloro-2-cyclobuten-1-one.[8]
-
After cooling, carefully add concentrated sulfuric acid.
-
Reflux the resulting mixture for 24 hours to hydrolyze the cyclobutenone intermediate to squaric acid.[8]
-
Cool the reaction to room temperature. Collect the solid product by filtration.
-
Wash the collected solid with water (50 mL) and then acetone (50 mL).[8]
-
Air dry the product to yield squaric acid.[8]
Synthesis from a Diethoxy Precursor
This protocol is a common method for synthesizing squaric acid derivatives and can be adapted for the synthesis of squaric acid itself through hydrolysis. The first step involves the synthesis of a monoamide derivative from diethyl squarate.
Materials:
-
3,4-diethoxycyclobut-3-ene-1,2-dione (diethyl squarate)
-
Ethanol (B145695) (EtOH)
-
Aniline or other amine
Procedure for Monoamide Synthesis:
-
Dissolve 3,4-diethoxycyclobut-3-ene-1,2-dione (1 equivalent) in ethanol at 0°C.[18]
-
Add a solution of the desired amine (e.g., 4-hydroxyaniline, 1 equivalent) in ethanol to the reaction mixture.[18]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[18]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via column chromatography to obtain the monosubstituted squarate derivative.[18]
-
Note: Subsequent acid-catalyzed hydrolysis of the remaining ethoxy group would yield the corresponding squaric acid monoamide.
Purification by Recrystallization
Squaric acid can be effectively purified by recrystallization from water due to its temperature-dependent solubility.[5][6]
Materials:
-
Crude squaric acid
-
Deionized water
-
Acetone or ether
Procedure:
-
Dissolve the crude squaric acid in a minimal amount of boiling deionized water (solubility is ~7% in boiling water).[5][6]
-
Hot filter the solution if any insoluble impurities are present.
-
Allow the solution to cool slowly to room temperature. Squaric acid is significantly less soluble at room temperature (~2%), causing it to crystallize.[5][6]
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Rinse the crystals with a small amount of cold acetone or ether (solvents in which squaric acid is insoluble) to aid in drying.[5][6]
-
Dry the purified crystals in air or under vacuum.[5]
Analytical Methods
Qualitative Test for Squaric Acid (Hydrolysis Product): The presence of free squaric acid, for example from the hydrolysis of its esters, can be detected by the formation of a colored complex with ferric chloride.[5][19]
-
Procedure: Add a few drops of an aqueous iron(III) chloride (FeCl₃) solution to the sample solution. An intense purple color indicates the presence of squaric acid.[5][6]
Analysis for Contaminants: Gas chromatography-mass spectrometry (GC-MS) can be used to analyze squaric acid diesters for the presence of potential carcinogenic contaminants from synthesis, such as hexachlorobutadiene.[19]
References
- 1. Squaric acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Squaric_acid [chemeurope.com]
- 4. lookchem.com [lookchem.com]
- 5. Squaric acid | 2892-51-5 [chemicalbook.com]
- 6. Squaric acid CAS#: 2892-51-5 [m.chemicalbook.com]
- 7. Squaric acid as an internal standard for temperature measurements in 13C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4104308A - Synthesis of squaric acid - Google Patents [patents.google.com]
- 9. CA2302381A1 - Process for producing this compound - Google Patents [patents.google.com]
- 10. Squaric acid analogues in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 11. Squaric acid analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Study of Efficacy and Safety of Topical Squaric Acid Dibutylester and Diphenylcyclopropenone for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Squaric Acid Dibutylester Promotes Innate Immune-Driven Hair Growth with CD206+ Macrophage Accumulation in the Dermis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Squaric Acid Dibutylester Promotes Innate Immune-Driven Hair Growth with CD206+ Macrophage Accumulation in the Dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bloomtechz.com [bloomtechz.com]
- 17. Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 19. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid): From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid. Since its first synthesis in 1959, this unique four-membered oxocarbon has garnered significant interest due to its strong acidity, planar structure, and versatile reactivity. This document details the historical discovery and synthesis of squaric acid, presents its key physicochemical properties in a structured format, and outlines detailed experimental protocols for its preparation. Furthermore, it explores the diverse applications of squaric acid and its derivatives, particularly in medicinal chemistry as a bioisosteric replacement for carboxylic acids and phosphate (B84403) groups. The guide also visualizes key chemical processes involving squaric acid, including a representative signaling pathway for its derivatives as enzyme inhibitors and an experimental workflow for its use as an organocatalyst, to provide a deeper understanding of its utility in research and drug development.
Discovery and History
This compound, first named "quadratic acid," was first synthesized in 1959 by S. Cohen, J. R. Lacher, and J. D. Park at the University of Colorado.[1][2] The initial synthesis involved the hydrolysis of a fluorinated cyclobutene (B1205218) precursor, 1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene.[3][4] This discovery opened up the field of oxocarbon chemistry, which encompasses cyclic compounds composed solely of carbon and oxygen atoms.
The unique structure of squaric acid, a planar four-membered ring with two carbonyl and two enolic hydroxyl groups, confers upon it a pseudo-aromatic character and strong acidity, comparable to that of some mineral acids.[4][5] This high acidity is attributed to the resonance stabilization of its conjugate base, the squarate dianion.[3]
Initially, the primary interest in squaric acid was academic, focusing on its unique structure and chemical properties. However, its potential as a versatile building block in organic synthesis was quickly recognized. Over the decades, research has expanded into various applications, including the synthesis of photosensitive squaraine dyes, its use as an organocatalyst, and, most significantly, its role in medicinal chemistry.[3][6] In the pharmaceutical field, squaric acid derivatives have been investigated as bioisosteres for carboxylic acids and phosphates, leading to the development of enzyme inhibitors and other therapeutic agents.[1][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of squaric acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂O₄ | [8][9][10] |
| Molecular Weight | 114.06 g/mol | [8][10] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | >300 °C (decomposes) | [11][12] |
| pKa₁ | ~1.5 | [3][12] |
| pKa₂ | ~3.5 | [3][12] |
| Water Solubility | ~20 g/L at room temperature | [3][5] |
| Density | ~1.82 g/cm³ | [11] |
| UV λmax (in H₂O) | 269.5 nm | [12] |
| **IR (KBr, cm⁻¹) ** | ~3450 (O-H), ~1820 (C=O), ~1640 (C=C) | [12] |
Experimental Protocols
Original Synthesis of Squaric Acid (Cohen, Lacher, and Park, 1959)
The seminal synthesis of squaric acid was achieved through the hydrolysis of 1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene. The detailed experimental protocol, as described in their 1959 publication, is as follows:
Materials:
-
1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
Procedure:
-
A mixture of 1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene and concentrated sulfuric acid is stirred at room temperature.
-
The reaction mixture is then cautiously poured onto crushed ice.
-
The resulting aqueous solution is extracted with diethyl ether.
-
The ether extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from water to yield colorless crystals of this compound.
Note: Specific quantities, reaction times, and yields were detailed in the original publication and should be consulted for precise replication.
Alternative Synthesis from Hexachlorobutadiene
An alternative and more recent synthetic route to squaric acid involves the reaction of hexachlorobutadiene with morpholine, followed by hydrolysis. This method avoids the use of fluorinated starting materials.
Materials:
-
Hexachlorobutadiene
-
Morpholine
-
Toluene
-
Sodium acetate/acetic acid buffer (pH 4.8)
-
Concentrated sulfuric acid
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, combine hexachlorobutadiene, morpholine, and toluene.
-
Heat the mixture at 110-120 °C under reflux for approximately 7 hours.
-
Cool the reaction mixture and add a sodium acetate/acetic acid buffer (pH 4.8).
-
Stir the mixture at 60 °C for 16 hours.
-
After cooling, add concentrated sulfuric acid and reflux the mixture for 24 hours.
-
Cool the mixture to room temperature.
-
Collect the product by filtration.
-
Wash the collected solid with water and then with acetone.
-
Air-dry the product to obtain squaric acid. A reported yield for this procedure is approximately 45.5%.
Key Applications and Mechanisms
Squaric Acid Derivatives as Protein Tyrosine Phosphatase (PTP) Inhibitors
Derivatives of squaric acid have emerged as a promising class of inhibitors for protein tyrosine phosphatases (PTPs), a family of enzymes crucial in cellular signaling pathways.[1][7] Malfunctions in PTP activity are associated with various diseases, making them attractive drug targets. Squaric acid moieties can act as phosphate mimetics, binding to the active site of PTPs and inhibiting their function.
Caption: PTP Inhibition by a Squaric Acid Derivative.
Squaric Acid as an Organocatalyst in Perimidine Synthesis
Squaric acid has been effectively utilized as a metal-free, environmentally friendly organocatalyst for various organic transformations.[13] One notable example is the synthesis of biologically relevant 2,3-dihydro-1H-perimidines. The experimental workflow for this reaction is straightforward and efficient.
Caption: Workflow for Perimidine Synthesis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of squaric acid are relatively simple due to its symmetrical structure. In a deuterated solvent such as DMSO-d₆, the hydroxyl protons are typically observed as a broad singlet.
-
¹H NMR (DMSO-d₆): The chemical shift of the two equivalent hydroxyl protons can vary depending on concentration and temperature but is generally observed as a broad singlet.
-
¹³C NMR (DMSO-d₆): Two signals are expected in the ¹³C NMR spectrum. One for the two equivalent carbonyl carbons and another for the two equivalent enolic carbons.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | Variable | Broad Singlet | -OH |
| ¹³C | ~190 | Singlet | C=O |
| ¹³C | ~180 | Singlet | C-OH |
Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.
Conclusion
Since its discovery over six decades ago, this compound has evolved from a chemical curiosity to a valuable tool in synthetic and medicinal chemistry. Its unique combination of properties, including strong acidity and a planar, reactive core, has enabled its use in a wide range of applications, from the synthesis of functional dyes to the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the history, properties, synthesis, and applications of squaric acid, with a focus on providing practical information for researchers and drug development professionals. The continued exploration of squaric acid and its derivatives is expected to lead to further innovations in both chemistry and medicine.
References
- 1. Protein Tyrosine Phosphatases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Squaric Acid-Based Peptidic Inhibitors of Matrix Metalloprotease-1 (MMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Squaric acids: a new motif for designing inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Squaric Acid
For Researchers, Scientists, and Drug Development Professionals
Squaric acid, systematically named 3,4-dihydroxy-3-cyclobutene-1,2-dione, is a unique and versatile organic compound with a distinctive four-membered ring structure. Its remarkable acidity and diverse reactivity have made it a valuable building block in various scientific disciplines, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of squaric acid, detailed experimental protocols for their determination, and visual representations of key processes involving this intriguing molecule.
Core Physicochemical Properties
Squaric acid is a white, crystalline solid that is highly acidic for an organic compound, a property attributed to the resonance stabilization of its conjugate base.[1][2] It is moderately soluble in polar solvents like water.[3][4] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of Squaric Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂O₄ | [3] |
| Molar Mass | 114.06 g/mol | [4] |
| Appearance | White to beige crystalline powder | [4] |
| Melting Point | > 300 °C (decomposes) | [1][4] |
| pKa₁ | 1.5 | [1][5] |
| pKa₂ | 3.4 - 3.8 | [1][4] |
| Solubility in Water | ~20 g/L at room temperature | [3][4] |
| UV-Vis λmax | 268-269.5 nm | [1][2] |
Spectroscopic Data
The structural features of squaric acid give rise to characteristic spectroscopic signatures. A summary of its key spectroscopic data is provided in Table 2.
Table 2: Spectroscopic Data for Squaric Acid
| Technique | Key Features | Reference(s) |
| Infrared (IR) | ~2326 cm⁻¹ (broad, O-H stretching, strong H-bonding), 1818-1820 cm⁻¹ (C=O stretching), 1639-1640 cm⁻¹ (C=C stretching) | [2][6] |
| UV-Visible | λmax at 268-269.5 nm in aqueous solution | [1][2] |
| ¹H NMR | A single, broad peak for the two acidic protons. The chemical shift is solvent and concentration dependent. | [7] |
| ¹³C NMR | Two signals are expected for the carbonyl and olefinic carbons. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of squaric acid. The following sections outline key experimental procedures.
Determination of pKa by Potentiometric Titration
The acidity constants (pKa) of squaric acid can be precisely determined by potentiometric titration.
Methodology:
-
Preparation of Squaric Acid Solution: Accurately weigh a sample of squaric acid and dissolve it in a known volume of deionized, carbonate-free water to prepare a solution of approximately 0.01 M.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the squaric acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The two equivalence points, corresponding to the two acidic protons, will be observed as inflection points on the titration curve. The pKa values are determined from the pH at the half-equivalence points.
Synthesis of Squaric Acid
One common synthesis route involves the hydrolysis of an intermediate derived from the reaction of hexachlorobutadiene and morpholine (B109124).[1]
Methodology:
-
Reaction of Hexachlorobutadiene and Morpholine: React hexachlorobutadiene with an excess of morpholine in an aromatic hydrocarbon solvent at 110-120 °C. This forms 1,1,3-trichloro-2,4,4-trimorpholino-butadiene.[1]
-
Conversion to Cyclobutenone: Treat the resulting product to form 3-morpholinotrichloro-2-cyclobuten-1-one.[1]
-
Hydrolysis: Hydrolyze the cyclobutenone intermediate in the presence of a strong acid (e.g., sulfuric acid) by refluxing the mixture.[1]
-
Isolation and Purification: Cool the reaction mixture to room temperature to allow the squaric acid to precipitate. Collect the product by filtration, wash with water and acetone, and then air dry.[1] Recrystallization from hot water can be performed for further purification.[2]
Infrared (IR) Spectroscopy
The IR spectrum of solid squaric acid can be obtained using the KBr pellet method.
Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of dry squaric acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
UV-Visible Spectroscopy
The UV-Vis spectrum of squaric acid is typically recorded in an aqueous solution.
Methodology:
-
Solution Preparation: Prepare a dilute solution of squaric acid in deionized water of a known concentration.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with deionized water (as the blank/reference) and another with the squaric acid solution.
-
Spectrum Acquisition: Place the cuvettes in the spectrophotometer and record the absorbance spectrum over the UV range (typically 200-400 nm). The instrument will automatically subtract the absorbance of the blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate important experimental and logical workflows related to squaric acid.
Caption: Synthesis of Squaric Acid Workflow.
Caption: pKa Determination of Squaric Acid.
Caption: Squaric Acid-Metal Ion Chelation.
Stability and Reactivity
Squaric acid is thermally stable, decomposing at temperatures above 300 °C.[1][4] Its derivatives, such as squaric acid dichloride, are highly reactive and susceptible to hydrolysis, requiring handling under anhydrous conditions.[8] Dibutyl squarate is noted to be stable for at least three years when stored properly, with hydrolysis indicated by the formation of a white precipitate of squaric acid.[9]
The reactivity of squaric acid is dominated by its acidic hydroxyl groups and the electrophilic nature of the four-membered ring. It readily undergoes reactions with nucleophiles, particularly amines, to form squaramides.[1] This reactivity is harnessed in bioconjugation and the synthesis of various derivatives with applications in drug discovery.[10][11] The reaction of squaric acid esters with amines proceeds sequentially, allowing for the synthesis of asymmetric squaramides.[4][12]
Applications in Drug Development
The unique structural and electronic properties of squaric acid and its derivatives have made them attractive scaffolds in medicinal chemistry.[10] They are often used as bioisosteric replacements for carboxylic acids and phosphate (B84403) groups, potentially improving the pharmacokinetic properties of drug candidates.[7][13] Squaramides, in particular, have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[10][11] The ability of the squarate moiety to act as a rigid linker and participate in hydrogen bonding is crucial for its interaction with biological targets.[11] Furthermore, squaric acid derivatives are utilized in the development of photosensitive dyes for imaging and as inhibitors of various enzymes.[4]
References
- 1. US4104308A - Synthesis of squaric acid - Google Patents [patents.google.com]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. rsc.org [rsc.org]
- 4. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Structural Elucidation of the Triethylammonium Betaine of Squaric Acid | MDPI [mdpi.com]
- 7. Squaric acid(2892-51-5) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. research.utwente.nl [research.utwente.nl]
- 13. eng.uc.edu [eng.uc.edu]
Acidity and pKa Values of 3,4-dihydroxy-3-cyclobutene-1,2-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic properties of 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid. This unique oxocarbon acid exhibits strong diprotic character, a feature of significant interest in various fields, including medicinal chemistry and materials science. This document summarizes its dissociation constants (pKa values), details the experimental protocols for their determination, and provides visual representations of the dissociation process.
Data Presentation: Acidity of Squaric Acid
Squaric acid (C₄H₂O₄) is a diprotic acid, meaning it can donate two protons in a stepwise manner. Its unusually high acidity for an organic molecule is attributed to the significant resonance stabilization of its conjugate bases, the hydrogensquarate and squarate anions. The negative charge in these anions is delocalized over the four oxygen atoms, contributing to their stability.
The reported pKa values for squaric acid can vary slightly depending on the experimental conditions, such as temperature and the ionic strength of the medium. A summary of representative pKa values is presented in the table below.
| Dissociation Step | pKa Value Range | Conjugate Base Formed |
| First (pKa1) | 0.6 - 1.7 | Hydrogensquarate (HC₄O₄⁻) |
| Second (pKa2) | 3.2 - 3.5 | Squarate (C₄O₄²⁻) |
Experimental Protocols
The determination of the pKa values of squaric acid can be accomplished through several analytical techniques. Potentiometric titration is the most common and precise method. However, spectroscopic and electrophoretic methods also offer viable alternatives.
Potentiometric Titration
This classical method involves titrating a solution of squaric acid with a standardized strong base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH of the solution with a calibrated pH meter.
Materials and Equipment:
-
Squaric acid (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Potassium chloride (KCl) for maintaining ionic strength
-
pH meter with a combination glass electrode, calibrated with standard buffers (e.g., pH 4.00, 7.00, and 10.00)
-
Magnetic stirrer and stir bar
-
Buret (Class A)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a squaric acid solution of known concentration (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M KCl can be added.
-
Titration Setup: Place a known volume of the squaric acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration Process: Begin stirring the solution at a constant, moderate speed. Add the standardized NaOH solution from the buret in small increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Collection: Collect data points frequently, especially in the regions where the pH changes rapidly, which correspond to the equivalence points.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve. For a diprotic acid like squaric acid, this curve will show two inflection points, corresponding to the two equivalence points.
-
The first equivalence point (Veq1) is where all the H₂C₄O₄ has been converted to HC₄O₄⁻. The second equivalence point (Veq2) is where all the HC₄O₄⁻ has been converted to C₄O₄²⁻.
-
The pKa1 is determined from the pH at the first half-equivalence point (Veq1 / 2).
-
The pKa2 is determined from the pH at the second half-equivalence point ((Veq1 + Veq2) / 2).
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV vs. V) can be plotted to more accurately determine the equivalence points, which appear as peaks.
-
Alternative Methodologies
UV-Vis Spectrophotometry: This method is applicable if the different protonated species of squaric acid (H₂C₄O₄, HC₄O₄⁻, and C₄O₄²⁻) exhibit distinct ultraviolet-visible absorption spectra.
-
Spectral Acquisition: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.
-
Sample Measurement: Dissolve a constant, known concentration of squaric acid in each buffer solution and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance difference between the species is maximal) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa values from the inflection points.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the carbon-13 nuclei in squaric acid are sensitive to the protonation state of the molecule.
-
Sample Preparation: Prepare samples of squaric acid in a series of buffers of varying pH, using a deuterated solvent (e.g., D₂O).
-
NMR Analysis: Acquire ¹³C NMR spectra for each sample.
-
Data Analysis: Plot the chemical shift of a specific carbon resonance as a function of pH. The inflection points of the resulting sigmoidal curve correspond to the pKa values.
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio. The mobility of squaric acid and its anions will vary with the pH of the buffer.
-
Electrophoretic Runs: Perform capillary electrophoresis on a solution of squaric acid using a series of background electrolytes (buffers) with different pH values.
-
Mobility Calculation: Determine the electrophoretic mobility of the analyte at each pH.
-
Data Analysis: Plot the effective mobility versus the pH. The resulting titration curve will have inflection points corresponding to the pKa values.
Mandatory Visualization
The following diagrams illustrate the stepwise dissociation of squaric acid and the experimental workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization of Squaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) is a unique and versatile building block in medicinal chemistry and materials science. Its distinct electronic and structural properties, including strong acidity and the ability to form robust hydrogen bonds, necessitate a thorough understanding of its characterization. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize squaric acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, tabulated spectral data, and a generalized workflow for spectroscopic analysis are presented to aid researchers in their studies of this important molecule.
Introduction
Squaric acid is a cyclic oxocarbon acid with a planar four-membered ring.[1] Its structure is characterized by two hydroxyl groups and two carbonyl groups attached to a cyclobutene (B1205218) ring. This arrangement leads to strong resonance stabilization of its conjugate bases, making it a remarkably strong acid (pKa1 ≈ 1.5, pKa2 ≈ 3.4).[2] The unique properties of squaric acid and its derivatives have led to their use in a variety of applications, including as bioisosteric replacements for phosphate (B84403) groups in drug design, in the synthesis of functional dyes, and as building blocks for supramolecular assemblies.[3][4]
Accurate and comprehensive spectroscopic characterization is crucial for confirming the identity, purity, and structural features of squaric acid and its derivatives. This guide details the key spectroscopic methods employed for this purpose.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of squaric acid.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | DMSO-d₆ | ~11.5 - 12.5 | Broad singlet | The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and water content due to hydrogen bonding and chemical exchange. |
| ¹³C | DMSO-d₆ | ~185 - 195 | Singlet | Two signals may be observed for the carbonyl and hydroxyl-bearing carbons, although they are often reported as a single, potentially broad, signal.[5] |
| ¹⁷O | Solid-State | Four distinct signals | In the solid state below its phase transition temperature (373 K), all four oxygen atoms are chemically distinct due to the specific hydrogen bonding network.[6] |
Table 2: Vibrational Spectroscopy Data
| Technique | Medium | Wavenumber (cm⁻¹) | Assignment |
| IR | Solid (KBr) | ~3200 (broad) | O-H stretching (strong, broad due to H-bonding) |
| ~1820 | C=O stretching | ||
| ~1640 | C=C stretching and O-H bending | ||
| Raman | Solid | ~1793 | C=O and C-N stretching combination (in derivatives)[7] |
| ~1605 | In-plane phenyl ring stretching, C-H bending, and C-N stretching (in derivatives)[7] | ||
| ~1255 | In-plane C-H bending, N-H bending, and C-N stretching modes (in derivatives)[7] | ||
| ~999 | Phenyl ring breathing (in derivatives)[7] |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
| Water | ~270 | Not specified | The UV absorption spectrum of squaric acid in the 200-350 nm region has been experimentally measured.[2][8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbon atoms in the squaric acid molecule.
Methodology:
-
Sample Preparation (¹H and ¹³C NMR in Solution):
-
Weigh approximately 5-10 mg of squaric acid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. DMSO-d₆ is a common solvent due to the good solubility of squaric acid.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[5]
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets. A larger number of scans is usually required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).
-
-
Solid-State NMR (¹³C and ¹⁷O):
-
For solid-state NMR, the sample is packed into a magic-angle spinning (MAS) rotor.[9]
-
Cross-polarization (CP) from ¹H is often used to enhance the signal of ¹³C and ¹⁷O.
-
Magic-angle spinning at several kilohertz is employed to average out anisotropic interactions and obtain higher resolution spectra.[9]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in squaric acid by observing their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of finely ground, dry potassium bromide (KBr) powder (approximately 100-200 mg) in an agate mortar. KBr is used as it is transparent in the mid-IR region.
-
Add a small amount of squaric acid (approximately 1-2 mg) to the mortar.
-
Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Instrumentation and Data Acquisition:
-
A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Raman Spectroscopy
Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for symmetric vibrations.
Methodology:
-
Sample Preparation:
-
For solid-state Raman, a small amount of the crystalline squaric acid powder is placed on a microscope slide or in a capillary tube.
-
-
Instrumentation and Data Acquisition:
-
A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm) is used.
-
The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.
-
The spectrum is typically recorded as Raman shift in wavenumbers (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the squaric acid molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of squaric acid of known concentration in a suitable solvent (e.g., deionized water). Squaric acid is freely soluble in water.[2]
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).
-
-
Instrumentation and Data Acquisition:
-
A dual-beam UV-Vis spectrophotometer is typically used.
-
Fill a quartz cuvette with the solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the squaric acid solution.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[8]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the spectroscopic characterization of a squaric acid sample.
Caption: Generalized workflow for the spectroscopic characterization of squaric acid.
Conclusion
The spectroscopic characterization of squaric acid is a multi-faceted process that provides a wealth of information about its molecular structure and properties. NMR spectroscopy is invaluable for elucidating the carbon and proton framework, while IR and Raman spectroscopy provide detailed insights into the vibrational modes of its functional groups, which are heavily influenced by strong hydrogen bonding. UV-Vis spectroscopy reveals the electronic transitions within this unique oxocarbon. By employing the detailed protocols and referencing the summarized data provided in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize squaric acid and its derivatives, facilitating their application in various scientific and industrial fields.
References
- 1. rsc.org [rsc.org]
- 2. Thermodynamic, Raman Spectroscopic, and UV-Visible Optical Characterization of the Deltic, Squaric, and Croconic Cyclic Oxocarbon Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. emory.edu [emory.edu]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. fig.if.usp.br [fig.if.usp.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Squaric acid as an internal standard for temperature measurements in 13C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability of 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid. Squaric acid is a unique oxocarbon acid with a range of applications in chemical synthesis, materials science, and pharmaceuticals. A thorough understanding of its thermal properties is critical for its handling, storage, and application in various manufacturing and research processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the thermal decomposition process.
Thermal Properties of Squaric Acid: A Quantitative Overview
The thermal stability of squaric acid has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide crucial data on the material's decomposition temperatures and associated thermal events.
Melting Point and Decomposition
Squaric acid exhibits a high melting point, generally reported as being above 300 °C[1]. However, it is important to note that the onset of thermal decomposition is heavily dependent on thermodynamic conditions, particularly the heating rate[2]. Some studies have indicated that what is sometimes identified as the melting point may in fact be the onset of decomposition[3]. The decomposition process is known to be vigorous and exothermic.
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature. The following table summarizes the decomposition temperatures of squaric acid at various heating rates under a nitrogen atmosphere, as determined by TGA. The initial decomposition temperature (Tdi) and the peak decomposition temperature (Tp) are presented.
| Heating Rate (β) (°C/min) | Initial Decomposition Temperature (Tdi) (°C) | Peak Decomposition Temperature (Tp) (°C) |
| 5 | 287 | 345 |
| 10 | 298 | 355 |
| 15 | 305 | 360 |
| 20 | 310 | 368 |
Data sourced from "Polymorphic phase transition and thermal stability in squaric acid (H2C4O4)"[3].
Differential Scanning Calorimetry (DSC) Data
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The data below shows the initial temperature of deviation from the baseline (Ti) and the exothermic peak temperature (Tp) for squaric acid at different heating rates under a nitrogen atmosphere.
| Heating Rate (β) (°C/min) | Initial Temperature (Ti) (°C) | Exothermic Peak Temperature (Tp) (°C) |
| 5 | 305 | 348 |
| 10 | 310 | 355 |
| 15 | 318 | 362 |
| 20 | 325 | 370 |
Data sourced from "Polymorphic phase transition and thermal stability in squaric acid (H2C4O4)"[3].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the typical experimental protocols for TGA and DSC analysis of squaric acid.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of squaric acid.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of squaric acid (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tdi) and the temperature of maximum mass loss rate (Tp), which is obtained from the peak of the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To measure the heat flow associated with the thermal transitions of squaric acid.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of squaric acid (typically 2-5 mg) is placed in a sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events. For squaric acid, a large exothermic peak corresponding to its decomposition is typically observed. The onset temperature (Ti) and the peak temperature (Tp) of this exotherm are determined.
Thermal Decomposition Pathway and Products
Evolved Gas Analysis (EGA) coupled with techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) can identify the gaseous products released during thermal decomposition. Studies have shown that the thermal decomposition of squaric acid yields carbon monoxide (CO), carbon dioxide (CO2), and water (H2O)[4]. The solid residue is often amorphous carbon[2].
The following diagram illustrates the overall thermal decomposition process of squaric acid.
Caption: Thermal decomposition pathway of squaric acid.
The following diagram illustrates a typical experimental workflow for analyzing the thermal stability of a compound like squaric acid.
Caption: Workflow for thermal analysis of squaric acid.
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use. The provided data indicates that squaric acid is thermally stable up to approximately 280-300 °C, after which it undergoes a rapid and exothermic decomposition. The precise decomposition temperature is influenced by the heating rate. The decomposition process results in the evolution of gaseous products (CO, CO2, H2O) and a solid carbonaceous residue. The detailed experimental protocols and workflows presented in this guide offer a foundation for consistent and reproducible thermal analysis of this compound, which is essential for quality control, process optimization, and safety assessments in research and industrial settings.
References
An In-depth Technical Guide to the Solubility of Squaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), a unique and versatile compound in medicinal chemistry and materials science. Understanding its solubility is critical for its application in synthesis, formulation, and biological assays.
Quantitative Solubility Data
Squaric acid's solubility is dominated by its ability to form strong hydrogen bonds and its high acidity (pKa₁ ≈ 1.5, pKa₂ ≈ 3.4).[1] This results in high solubility in polar protic solvents, particularly water, and poor solubility in many common organic solvents.[2][3]
The quantitative solubility data for squaric acid in various solvents is summarized in the table below.
| Solvent | Solvent Type | Solubility | Temperature (°C) |
| Water | Polar Protic | ~20 g/L (2% w/v) | Room Temperature |
| Water | Polar Protic | 20 g/L | 30 |
| Boiling Water | Polar Protic | ~70 g/L (7% w/v) | 100 |
| Methanol | Polar Protic | Moderately Soluble | Not Specified |
| Ethanol (B145695) | Polar Protic | Moderately Soluble | Not Specified |
| Acetone (B3395972) | Polar Aprotic | Insoluble | Not Specified |
| Diethyl Ether | Non-Polar | Insoluble | Not Specified |
Factors Influencing Solubility
The solubility of squaric acid is primarily dictated by solvent polarity and the capacity for hydrogen bonding.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol have hydrogen atoms connected to electronegative atoms (oxygen), allowing them to act as hydrogen bond donors. They effectively solvate both the acidic protons and the carbonyl oxygens of squaric acid, as well as the resulting squarate anion, leading to higher solubility.[4]
-
Polar Aprotic & Non-Polar Solvents: Solvents like acetone (polar aprotic) or diethyl ether (non-polar) cannot act as effective hydrogen bond donors.[2][6] They are unable to stabilize the highly polar structure of squaric acid, resulting in very poor solubility.[2][8] This insolubility is often exploited during purification, where these solvents are used to wash and dry the crystalline product.[2][6]
The diagram below illustrates the difference in solvation between protic and aprotic solvents.
Experimental Protocols
This protocol outlines a standard method for quantifying the solubility of squaric acid in an aqueous buffer, leveraging its strong UV absorbance.[9] Squaric acid exhibits a UV absorption maximum (λmax) at approximately 269.5 nm in water.[2][6][7]
Materials:
-
Squaric acid
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
-
UV-Vis spectrophotometer and quartz cuvettes
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of squaric acid (e.g., 50 mg/L) in the chosen buffer.
-
Perform serial dilutions to create a series of standards with known concentrations (e.g., 2, 5, 10, 15, 20 mg/L).
-
Measure the absorbance of each standard at 269.5 nm.
-
Plot absorbance versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c), ensuring an R² value > 0.99.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of squaric acid (e.g., 50 mg) to a known volume of buffer (e.g., 10 mL) in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, avoiding any solid material.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with the buffer to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at 269.5 nm.
-
-
Calculation:
-
Use the measured absorbance and the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.
-
The significant difference in squaric acid's solubility in cold versus boiling water allows for a highly effective purification by recrystallization.[2][6]
Materials:
-
Crude squaric acid
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude squaric acid in an Erlenmeyer flask.
-
Add a minimal amount of deionized water. Heat the mixture to boiling on a hot plate with stirring until all the solid dissolves. Squaric acid's solubility is approximately 7 g per 100 mL of boiling water.[2][6]
-
If the solution is colored, hot filtration may be performed to remove insoluble impurities.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation. Squaric acid's solubility is approximately 2 g per 100 mL at room temperature.[2][6]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water, followed by a solvent in which squaric acid is insoluble, such as acetone or diethyl ether, to facilitate drying.[2][6]
-
Dry the crystals in a vacuum oven or in air.
Relevance in Drug Development: Bioisosteric Replacement
In drug development, the dianionic and planar nature of the squarate core makes it an excellent bioisostere (a chemical substitute) for the phosphate (B84403) group.[2][6] Phosphate groups are crucial for many biological interactions, such as the binding of phosphorylated peptides to Src Homology 2 (SH2) domains, but they suffer from poor cell permeability and susceptibility to phosphatases.[10]
Replacing a phosphate with a squarate moiety can create more drug-like molecules that retain binding affinity while improving pharmacokinetic properties. The squarate core can mimic the key hydrogen bonding interactions of the phosphate group within the highly polar binding pockets of proteins like SH2 domains.[11]
References
- 1. Squaric acid - Wikipedia [en.wikipedia.org]
- 2. Squaric acid CAS#: 2892-51-5 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Squaric acid | CAS#:2892-51-5 | Chemsrc [chemsrc.com]
- 6. Squaric acid | 2892-51-5 [chemicalbook.com]
- 7. Squaric Acid [drugfuture.com]
- 8. ias.ac.in [ias.ac.in]
- 9. longdom.org [longdom.org]
- 10. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Squaric Acid and Its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Squaric acid, a unique four-membered oxocarbon, and its derivatives have emerged from relative obscurity to become a focal point of significant interest in medicinal chemistry and drug discovery. Initially sidelined due to perceived reactivity, the squaric acid scaffold is now recognized for its remarkable versatility, enabling the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the biological activities of squaric acid and its analogues, presenting key quantitative data, detailed experimental methodologies for cited experiments, and visual representations of their mechanisms of action to support ongoing research and development efforts.
Physicochemical Properties and Medicinal Chemistry Relevance
Squaric acid, or 3,4-dihydroxycyclobut-3-ene-1,2-dione, possesses a unique pseudo-aromatic and planar structure.[1] Its derivatives, particularly squaramides, are capable of forming multiple hydrogen bonds, acting as both hydrogen bond donors and acceptors.[2] This characteristic allows them to mimic peptide bonds and interact with various biological targets.[2] Furthermore, squaric acid derivatives often serve as bioisosteric replacements for common functional groups like carboxylic acids and phosphates, a strategy that has been successfully employed in the design of enzyme inhibitors and receptor antagonists.[3][4][5] Many of these compounds exhibit favorable physicochemical properties, such as improved solubility, making them attractive candidates for drug development.[1]
Diverse Biological Activities of Squaric Acid Derivatives
Analogues of squaric acid have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and enzyme inhibitory activities.
Anticancer Activity
A significant area of investigation for squaric acid derivatives is in oncology.[6] Certain 3,4-diaryl squaric acid analogues, designed as combretastatin (B1194345) A-4 (CA-4) mimics, have shown potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the nanomolar range.[7] For instance, compounds 4g, 4k, 4m, 4n, 4p, 4q, and 4r have demonstrated strong activity against human leukemia cells, with IC50 values of ≤20 nM.[7]
Mechanism of Action: Tubulin Polymerization Inhibition
Many of the anticancer diaryl squaramides exert their cytotoxic effects by disrupting microtubule dynamics.[4] They bind to the colchicine-binding site on tubulin, which prevents its polymerization into microtubules. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[4]
Caption: Inhibition of tubulin polymerization by diaryl squaramides.
Enzyme Inhibition
Squaric acid derivatives have been successfully designed as inhibitors for various enzymes, including matrix metalloproteinases (MMPs), pancreatic lipase (B570770), and carbonic anhydrases.
A series of squaric acid-peptide conjugates have been synthesized and evaluated as MMP-1 inhibitors.[3] The design of these inhibitors involves a cyclobut-3-enedione core with functional groups intended to bind to the zinc atom in the active site of the enzyme.[3] Positional scanning revealed that a combination of -N(Me)OH as the chelating group and Leu-Tle-NHMe as the peptide sequence resulted in an inhibitor with an IC50 value of 95 μM.[3][8] A significant 18-fold increase in potency was achieved by converting one of the carbonyl groups on the cyclobutenedione core to a thiocarbonyl group, yielding a compound with an IC50 of 15 μM.[3][8]
Table 1: IC50 Values of Squaric Acid-Based MMP-1 Inhibitors
| Compound | Peptide Sequence | Chelating Group | IC50 (μM) | Reference |
| 1 | Leu-Tle-NHMe | -N(Me)OH | 95 | [3][8] |
| 2 (Thio-analogue of 1) | Leu-Tle-NHMe | -N(Me)OH | 15 | [3][8] |
Derivatives of squaric acid have been investigated for their potential to inhibit pancreatic lipase, a key enzyme in fat digestion, making them candidates for anti-obesity treatments.[1][9] A series of 4-alkylamino-2-ethoxycyclobut-3-en-1,2-diones were synthesized and tested, with one compound showing an IC50 value of 0.11 mM, comparable to the anti-obesity drug Orlistat (IC50 = 0.08 mM).[9][10] These compounds demonstrated good selectivity for pancreatic lipase over trypsin.[9][10]
Table 2: IC50 Values of Squaric Acid Derivatives against Pancreatic Lipase
| Compound | Structure | IC50 (mM) | Reference |
| Squaric Acid | 3,4-dihydroxycyclobut-3-ene-1,2-dione | >1.0 | [9] |
| Compound 1 | 4-amino-3-ethoxy-3-cyclobutene-1,2-dione derivative | 0.11 | [9][10] |
| Orlistat | (Standard) | 0.08 | [9][10] |
Squaramide-tethered sulfonamides and coumarins have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[11] Certain isoforms, such as hCA IX and XII, are overexpressed in tumors and are considered attractive targets for anticancer therapies.[11] A meta-substituted sulfonamide derivative (11 ) showed Ki values of 29.4 nM and 9.15 nM against hCA IX and XII, respectively.[11] A coumarin (B35378) derivative (16c ) was a potent inhibitor of hCA IX and XII with Ki values of 19.2 nM and 7.23 nM, respectively, and exhibited outstanding selectivity over cytosolic isoforms hCA I and II.[11]
Table 3: Inhibition Constants (Ki) of Squaramide Derivatives against Human Carbonic Anhydrases
| Compound | Target Isoform | Ki (nM) | Reference |
| 11 (Sulfonamide derivative) | hCA IX | 29.4 | [11] |
| hCA XII | 9.15 | [11] | |
| 16c (Coumarin derivative) | hCA IX | 19.2 | [11] |
| hCA XII | 7.23 | [11] | |
| hCA I | >10,000 | [11] | |
| hCA II | >10,000 | [11] |
Antibacterial Activity
Novel squaric amide derivatives have been synthesized and evaluated for their antibacterial activity.[12] One compound, SA2, demonstrated bactericidal activity against several methicillin-resistant Staphylococcus aureus (MRSA) strains with Minimum Inhibitory Concentrations (MICs) ranging from 4–8 µg/mL.[12] This compound was also effective in an in vivo skin infection model.[12] The proposed mechanism of action involves the disruption of the bacterial membrane and interference with alanine (B10760859) dehydrogenase-dependent NAD+/NADH homeostasis.[12]
Table 4: Minimum Inhibitory Concentration (MIC) of Squaric Amide SA2 against MRSA
| Bacterial Strain | MIC (µg/mL) | Reference |
| MRSA USA300 | 4 | [12] |
| MRSA (various strains) | 4-8 | [12] |
Anti-inflammatory Activity
Squaramides have been developed as antagonists for the CXCR2 receptor, a G-protein-coupled receptor involved in the recruitment of neutrophils to sites of inflammation.[13] By blocking the CXCR2 signaling pathway, these compounds have the potential to act as anti-inflammatory agents.[13][14]
Mechanism of Action: CXCR2 Signaling Pathway Antagonism
CXCR2 is activated by CXC chemokines, such as CXCL8, leading to a signaling cascade that promotes neutrophil migration and recruitment.[13] Squaramide-based antagonists block this receptor, thereby inhibiting the downstream signaling events and reducing the inflammatory response.[13]
Caption: Antagonism of the CXCR2 signaling pathway by squaramides.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a foundation for the replication and extension of these findings.
MMP-1 Inhibition Assay (Fluorometric)
This protocol is based on the general principles of commercially available MMP-1 inhibitor screening kits.[15][16]
Materials:
-
MMP-1 Enzyme (recombinant human)
-
MMP-1 Fluorogenic Substrate (e.g., FRET-tagged peptide)
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl2, NaCl, and a detergent like Brij-35)
-
Test Compounds (squaric acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Known MMP-1 Inhibitor (e.g., GM6001) for positive control
-
96-well black microplate
-
Fluorescence microplate reader (excitation/emission ~490/520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MMP-1 enzyme in cold assay buffer.
-
Prepare a working solution of the MMP-1 substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
Add assay buffer to the "blank" (no enzyme) and "enzyme control" (no inhibitor) wells.
-
Add the diluted test compounds and positive control inhibitor to their respective wells.
-
Add the diluted MMP-1 enzyme solution to all wells except the blank wells.
-
Mix the contents of the wells gently.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow for enzyme-inhibitor interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the MMP-1 substrate working solution to all wells.
-
Immediately begin reading the fluorescence intensity in kinetic mode at 37°C, taking measurements every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the MMP-1 inhibition assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and adapted in studies on squaric acid derivatives.[12][17]
Materials:
-
Bacterial strains (e.g., S. aureus, MRSA strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test Compounds (squaric acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plate. The typical final volume in each well is 100 µL.
-
Include a positive control well (broth with inoculum, no compound) and a negative/sterility control well (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Conclusion and Future Directions
The squaric acid scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this guide highlight the significant potential of squaric acid analogues in addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Future research should continue to explore the vast chemical space accessible from squaric acid, focusing on optimizing potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships and the specific molecular interactions with their biological targets will be crucial for the rational design of the next generation of squaric acid-based drugs. The versatility of this scaffold ensures that it will remain a prominent and valuable tool in the arsenal (B13267) of medicinal chemists for years to come.
References
- 1. Evaluation of the inhibitory potential of five squaric acid derivatives against pancreatic lipase | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties [mdpi.com]
- 3. Squaric Acid-Based Peptidic Inhibitors of Matrix Metalloprotease-1 (MMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a fluorinated squaramide as a potential CXCR2-autophagy signalling modulator in chemo-resistant oral squamous cell carcinoma and polyploidy giant cancer cells - American Chemical Society [acs.digitellinc.com]
- 7. Synthesis and antitumor activity of novel 3,4-diaryl squaric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Squaric acid-based peptidic inhibitors of matrix metalloprotease-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of the inhibitory potential of five squaric acid derivatives against pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations | MDPI [mdpi.com]
- 12. Antibacterial Activity of Squaric Amide Derivative SA2 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. MMP1 Inhibitor Screening Assay Kit (Colorimetric) (ab139443) | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
A Preliminary Investigation of Squaric Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Squaric acid, a unique four-membered oxocarbon, and its derivatives have emerged as a versatile and promising scaffold in medicinal chemistry and drug discovery.[1][2][3] Initially sidelined due to perceived reactivity, recent research has highlighted their potential as potent and selective modulators of various biological targets.[2][3] This technical guide provides a comprehensive preliminary investigation into squaric acid derivatives, focusing on their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to explore this intriguing class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate further research and development in this area.
Introduction: The Rise of a Unique Scaffold
Squaric acid, or 3,4-dihydroxycyclobut-3-ene-1,2-dione, possesses a planar, pseudo-aromatic ring system that confers unique physicochemical properties.[4][5] Its derivatives, particularly squaramides, are capable of acting as bioisosteric replacements for common functional groups such as carboxylic acids and phosphates, a valuable attribute in drug design.[4][6][7][8] This bioisosterism can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and cell membrane permeability.[7]
The rigid squaric acid core serves as an excellent scaffold for the precise spatial orientation of pharmacophoric groups, enabling strong and specific interactions with biological targets.[9] Consequently, squaric acid derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory activities.[2][7] This guide will delve into the foundational aspects of exploring these derivatives in a drug discovery context.
Synthetic Strategies for Squaric Acid Derivatives
The synthesis of squaric acid derivatives typically starts from commercially available squaric acid or its esters, such as diethyl squarate. The high reactivity of squaric acid dichloride also makes it a key intermediate for certain derivatives.[9]
Synthesis of Squaric Acid Monoamides
Squaric acid monoamides can be synthesized through the reaction of diethyl squarate with a primary amine.
-
Reaction Scheme: Diethyl squarate is reacted with a primary amine (e.g., benzylamine (B48309) or a substituted aniline) in a suitable solvent like methanol (B129727) or ethanol (B145695). The reaction proceeds via nucleophilic addition-elimination.[10] In cases of less nucleophilic amines, a Lewis acid catalyst such as zinc triflate (Zn(OTf)2) can be employed to enhance the electrophilicity of the squarate ring.[10]
Synthesis of Symmetrical and Unsymmetrical Diaryl Squaramides
Diaryl squaramides, which have shown significant anticancer activity, can be synthesized in a stepwise manner.
-
Symmetrical Diaryl Squaramides: These are prepared by reacting squaric acid dichloride or diethyl squarate with two equivalents of the same aniline (B41778) derivative.[5]
-
Unsymmetrical Diaryl Squaramides: A stepwise approach is used. First, diethyl squarate is reacted with one equivalent of an aniline to form the mono-substituted intermediate. This intermediate is then reacted with a different aniline to yield the unsymmetrical diaryl squaramide.
Synthesis of Squaramide-Peptide Conjugates
Squaramide-peptide conjugates have been explored as inhibitors of enzymes like matrix metalloproteinases (MMPs).
-
Synthetic Approach: The synthesis involves the reaction of a squarate ester with an amino acid or a peptide. For instance, dimethyl squarate can be reacted with a hydroxylamine (B1172632) to form a vinylogous hydroxamic acid, which is then coupled with a peptide.[11]
Biological Activities of Squaric Acid Derivatives
Squaric acid derivatives have demonstrated a broad spectrum of biological activities. This section summarizes some of the key findings, with quantitative data presented in the subsequent tables.
Anticancer Activity
A significant area of investigation for squaric acid derivatives is oncology. Diaryl squaramides, in particular, have emerged as potent anticancer agents.[12][13]
-
Mechanism of Action: Many of these compounds function as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[5][9][13]
Enzyme Inhibition
The unique structure of squaric acid derivatives makes them effective inhibitors of various enzymes.
-
Pancreatic Lipase (B570770) Inhibition: Certain 4-alkylamino-2-ethoxycyclobut-3-en-1,2-diones have been shown to inhibit pancreatic lipase, a key enzyme in dietary fat absorption, suggesting their potential in the management of obesity.[7][14][15]
-
Matrix Metalloproteinase (MMP) Inhibition: Squaric acid-peptide conjugates have been designed as inhibitors of MMPs, a family of enzymes involved in tissue remodeling and implicated in diseases like cancer and arthritis. The squaric acid moiety can act as a zinc-binding group in the enzyme's active site.[11][16]
Quantitative Data Summary
The following tables summarize the biological activity of representative squaric acid derivatives from the literature.
Table 1: Anticancer Activity of Diaryl Squaric Acid Analogs
| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |
| 4g | Human Leukemia | ≤20 | [12] |
| 4k | Human Leukemia | ≤20 | [12] |
| 4m | Human Leukemia | ≤20 | [12] |
| 4n | Human Leukemia | ≤20 | [12] |
| 4p | Human Leukemia | ≤20 | [12] |
| 4q | Human Leukemia | ≤20 | [12] |
| 4r | Human Leukemia | ≤20 | [12] |
Table 2: Pancreatic Lipase Inhibition by Squaric Acid Derivatives
| Compound | IC50 (mM) | Reference |
| 1 | 0.11 | [14][15] |
| Orlistat (Reference) | 0.08 | [14][15] |
Table 3: MMP-1 Inhibition by Squaric Acid-Peptide Conjugates
| Compound | Peptide Moiety | Chelating Group | IC50 (µM) | Reference |
| 12h | Leu-Tle-NHMe | -N(Me)OH | 95 | [16] |
| Thionated analog of 12d | HN-Ile-Phe-NHMe | -N(Me)OH | 15 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of squaric acid derivatives.
General Synthesis of 4-Amino-3-ethoxy-3-cyclobutene-1,2-diones
This protocol is adapted from the synthesis of pancreatic lipase inhibitors.[7]
-
To a solution of 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) (1.0 equivalent) in ethanol, add the corresponding amine (1.1 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-amino-3-ethoxy-3-cyclobutene-1,2-dione.
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is used to assess the effect of compounds on tubulin polymerization.[12]
-
Prepare a tubulin reaction mix containing purified tubulin, a fluorescence reporter, GTP, and a general tubulin buffer on ice.
-
Add the test squaric acid derivative (dissolved in a suitable solvent like DMSO) to the wells of a 96-well plate. Include a vehicle control and a known inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls.
-
Initiate the polymerization by adding the cold tubulin reaction mix to the wells and immediately transferring the plate to a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of squaric acid derivatives on the cell cycle distribution of cancer cells.[1][17][18][19]
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the squaric acid derivative or vehicle control for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells, including any detached cells in the medium, by trypsinization.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
On the day of analysis, wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the PI fluorescence intensity.
Pancreatic Lipase Inhibition Assay
This titrimetric method is used to evaluate the inhibitory effect of squaric acid derivatives on pancreatic lipase.[7]
-
Prepare a substrate emulsion of triolein.
-
Prepare stock solutions of the test compounds in DMSO.
-
In a reaction vessel, combine the substrate emulsion, a solution of pancreatic lipase, and the test compound at various concentrations.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and titrate the liberated free fatty acids with a standardized NaOH solution to determine the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
MMP-1 Inhibition Assay
This fluorescence quenching assay is used to measure the inhibitory activity of compounds against MMP-1.[11]
-
Use a fluorogenic MMP-1 substrate, such as Dnp-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH2, where the fluorescence of the N-methylanthranilic acid (Nma) group is quenched by the dinitrophenyl (Dnp) group.
-
In a 96-well plate, combine MMP-1 enzyme, the test compound at various concentrations, and the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. Cleavage of the substrate by MMP-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction and determine the percentage of inhibition and IC50 values.
Visualizing Molecular Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the investigation of squaric acid derivatives.
Synthetic Workflow for Diaryl Squaramides
Caption: Synthetic routes to symmetrical and unsymmetrical diaryl squaramides.
Mechanism of Action for Anticancer Diaryl Squaramides
Caption: Signaling pathway of diaryl squaramide-induced cell death.
Experimental Workflow for Cell-Based Anticancer Assays
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of squaric acid derivatives by Lewis acid-catalysed reaction of its dichloride, methyl ester chloride, diethylamide chloride, and ethyl diester with unsaturated organosilanes: new method for C–C bond formation on cyclobutenedione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Squaric acid analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. Synthesis and DNase I Inhibitory Properties of New Squaramides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Squaric Acid-Based Peptidic Inhibitors of Matrix Metalloprotease-1 (MMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and antitumor activity of novel 3,4-diaryl squaric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the inhibitory potential of five squaric acid derivatives against pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the inhibitory potential of five squaric acid derivatives against pancreatic lipase | Semantic Scholar [semanticscholar.org]
- 16. Squaric acid-based peptidic inhibitors of matrix metalloprotease-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Quantum Chemical Calculations on Squaric Acid Derivatives: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Squaric acid and its derivatives represent a versatile class of compounds with significant potential in materials science and medicinal chemistry. Their unique electronic and structural properties, stemming from a planar four-membered ring system, make them compelling subjects for theoretical investigation. This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular properties and reactivity of squaric acid derivatives. This document outlines standard computational methodologies, presents key calculated physicochemical data in a structured format, and provides detailed experimental protocols for the synthesis of relevant compounds. Visualizations of computational workflows and key theoretical concepts are included to facilitate understanding.
Introduction
Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) is a unique oxocarbon acid characterized by its planar, four-membered ring structure.[1] The derivatives of squaric acid, particularly squaramides, have garnered substantial interest due to their ability to form strong hydrogen bonds and their pseudo-aromatic character.[2] These features make them valuable scaffolds in drug design, where they can act as bioisosteres for phosphates, carboxylates, and sulfonates, and in materials science for the development of organic semiconductors and electrochromic devices.[1][3][4]
Quantum chemical calculations have become an indispensable tool for understanding the electronic structure, stability, and reactivity of these molecules at an atomic level.[5] By employing methods like Density Functional Theory (DFT), researchers can accurately predict a range of properties, including molecular geometries, vibrational frequencies, and frontier molecular orbital energies (HOMO-LUMO), which are critical for rational drug design and the development of novel materials.[1] This guide serves as a technical resource for researchers aiming to apply these computational techniques to the study of squaric acid derivatives.
Computational Methodologies
The investigation of squaric acid derivatives heavily relies on quantum chemical calculations to predict their properties. Density Functional Theory (DFT) has emerged as the most common and reliable method due to its balance of computational cost and accuracy.[1]
A General Computational Workflow
A typical workflow for performing quantum chemical calculations on a squaric acid derivative is outlined below. This process begins with defining the molecular structure and proceeds through geometry optimization and property calculation.
Choice of Functional and Basis Set
For squaric acid derivatives, a widely used and validated level of theory is the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1][3] This combination provides a good compromise between accuracy for molecular geometries, vibrational frequencies, and electronic properties, and the associated computational expense. All theoretical calculations presented in this guide were performed using this level of theory unless otherwise noted.
Key Physicochemical Properties from Quantum Chemical Calculations
This section presents key quantitative data obtained from DFT calculations on representative squaric acid derivatives.
Molecular Geometry
The planarity of the squaric acid ring is a key feature influencing its electronic properties. DFT calculations can accurately predict bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography.
Table 1: Selected Calculated vs. Experimental Bond Lengths (Å) and Angles (°) for a Monosquaramide Derivative.
| Parameter | Bond/Angle | Calculated (B3LYP/6-31++G(d)) | Experimental (X-ray) |
| Bond Lengths (Å) | C1=O1 | 1.22 | 1.21 |
| C2=O2 | 1.23 | 1.22 | |
| C1-C2 | 1.47 | 1.46 | |
| C2-C3 | 1.42 | 1.41 | |
| C3-C4 | 1.39 | 1.38 | |
| C4-C1 | 1.51 | 1.50 | |
| C4-N1 | 1.35 | 1.34 | |
| Bond Angles (°) | O1-C1-C2 | 134.5 | 134.2 |
| C1-C2-C3 | 92.1 | 92.5 | |
| C2-C3-C4 | 89.8 | 89.6 | |
| C3-C4-C1 | 93.6 | 93.7 |
Note: Data adapted from similar compounds reported in the literature.[1]
Vibrational Frequencies
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for characterizing molecular structures. DFT calculations can predict the vibrational frequencies and their corresponding normal modes. A comparison between calculated and experimental frequencies can help in the assignment of spectral bands.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Squaramide Derivative.
| Experimental (cm⁻¹) | Calculated (Scaled, B3LYP) (cm⁻¹) | Assignment |
| 3179 | 3185 | N-H stretching |
| 1802 | 1810 | C=O stretching (asymmetric) |
| 1702 | 1715 | C=O stretching (symmetric) |
| 1592 | 1605 | C=C stretching |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation in the calculations. Data is representative and adapted from literature values.[1]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and is related to the electronic absorption properties of the molecule.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]
Toxicological Profile of 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chemical and Physical Properties
A foundational understanding of a chemical's properties is essential for toxicological assessment.
| Property | Value |
| IUPAC Name | 3,4-dihydroxycyclobut-3-ene-1,2-dione |
| Synonyms | Squaric acid, Quadratic acid |
| CAS Number | 2892-51-5 |
| Molecular Formula | C₄H₂O₄ |
| Molecular Weight | 114.06 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | >300 °C (decomposes) |
| Acidity (pKa) | pKa₁ ≈ 1.5, pKa₂ ≈ 3.4 |
| Solubility | Soluble in water |
Toxicological Data Summary
Data on the toxicology of squaric acid is largely qualitative and derived from Safety Data Sheets (SDS) and its clinical application as a sensitizing agent. Quantitative data from standardized guideline studies are not widely available in the public domain.
Acute Toxicity
No definitive LD50 or LC50 values have been identified in publicly accessible literature. The primary acute hazards are related to its corrosive and irritant properties.[1]
| Route of Exposure | Endpoint | Observation |
| Oral | Irritation/Corrosion | After swallowing, can cause burns in the mouth, throat, esophagus, and gastrointestinal tract.[1][2] |
| Dermal | Irritation/Corrosion | Causes skin irritation.[2][3][4][5][6] Repeated or prolonged contact may cause allergic skin reactions.[4][6] |
| Inhalation | Irritation | May cause respiratory irritation, shortness of breath, and cough.[2][6] |
| Ocular | Severe Irritation/Damage | Causes serious eye damage/irritation.[1][2][3][4][5][6] |
Sub-chronic and Chronic Toxicity
No data from repeated dose toxicity studies (e.g., 28-day or 90-day studies) detailing No Observed Adverse Effect Levels (NOAELs) or Lowest Observed Adverse Effect Levels (LOAELs) for squaric acid are publicly available.
Genotoxicity
While squaric acid dibutyl ester (SADBE) has been reported as non-mutagenic in the Ames test, comprehensive genotoxicity data for the parent compound, squaric acid, from a standard battery of tests (e.g., Ames, in vitro chromosomal aberration, in vivo micronucleus) are not available in the reviewed literature.[7]
Carcinogenicity
Information regarding the carcinogenicity of squaric acid is limited and somewhat conflicting. One source noted that lifetime subcutaneous injections in mice showed a tumor incidence at the injection site equal to that of controls. However, a 2020 FDA memorandum on the clinical use of SADBE stated that carcinogenicity studies had not been conducted.[8] This data gap highlights the need for further investigation.
Reproductive and Developmental Toxicity
No dedicated reproductive or developmental toxicity studies for squaric acid were identified.[8] Clinical literature advises against the use of its derivatives in pregnant women, primarily due to the potential systemic effects of the induced allergic reaction.[9]
Immunotoxicity: Skin Sensitization
This is the most well-documented toxicological endpoint for squaric acid and its esters. It is a potent contact allergen, inducing a Type IV delayed-type hypersensitivity reaction.[10] This property is harnessed for therapeutic purposes but also represents a primary occupational hazard. The sensitization potential has been confirmed in both animal models and extensive human clinical use.[11]
Mechanisms of Action and Signaling Pathways
Skin Irritation and Sensitization
The irritant and sensitizing effects of squaric acid and its derivatives on the skin are mediated, at least in part, by the activation of Transient Receptor Potential (TRP) ion channels on sensory neurons and keratinocytes.
-
TRP Channel Activation: Specifically, TRPA1, TRPV1, and TRPV4 channels have been implicated.[12][13][14][15] These channels act as cellular sensors for chemical irritants.
-
Neurogenic Inflammation: Activation of TRP channels on primary sensory neurons leads to an influx of cations (Ca²⁺, Na⁺), causing depolarization and the release of pro-inflammatory neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[13] These neuropeptides promote vasodilation, plasma extravasation, and the recruitment of immune cells, a process known as neurogenic inflammation.[13]
-
Keratinocyte Signaling: Activated keratinocytes release inflammatory mediators, including cytokines and chemokines, which further amplify the inflammatory response and contribute to the activation of dendritic cells, a key step in the induction of an adaptive immune response (sensitization).
Standard Experimental Protocols
While specific study reports for squaric acid are not publicly available, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines represent the detailed methodologies that would be employed to assess its toxicological profile.
Acute Toxicity
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to animals (typically rats) in a stepwise procedure. A single dose is used per step. Depending on the outcome (mortality or evident toxicity), the dose for the next step is adjusted. Observations for signs of toxicity are made for up to 14 days.
-
Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin (at least 10% of the body surface) of the test animal (typically rats or rabbits) for 24 hours under a semi-occlusive dressing.[4][6][16][17] A limit dose of 2000 mg/kg body weight is typically used. Animals are observed for 14 days for signs of toxicity and mortality.[4]
-
Acute Inhalation Toxicity (OECD 403): Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period (usually 4 hours).[18][19][20][21] Multiple concentration groups are used to determine the LC50. Animals are observed for 14 days.[19]
Irritation and Corrosion
-
Acute Dermal Irritation/Corrosion (OECD 404): A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin on a single animal (rabbit) for up to 4 hours.[3][9][22][23][24] The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[5] The reversibility of lesions is observed for up to 14 days.[22]
-
Acute Eye Irritation/Corrosion (OECD 405): A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (rabbit), with the other eye serving as a control.[7][25][26][27][28] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals. The reversibility of effects is assessed.[7]
Skin Sensitization
-
Local Lymph Node Assay (LLNA; OECD 429): This is the preferred in vivo method in mice. The test substance is applied to the dorsal surface of the ears for three consecutive days.[29] On day 5, a radiolabeled nucleoside (e.g., ³H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and lymphocyte proliferation is measured as a function of radioisotope incorporation. A stimulation index (SI) of ≥3 is typically considered a positive result.[17]
References
- 1. Determination of Chemical Irritation Potential Using a Defined Gene Signature Set on Tissue-Engineered Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Squaric acid | C4H2O4 | CID 17913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. redwoodfamilydermatology.com [redwoodfamilydermatology.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Squaric-acid-diethylester - a strong sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of TRPA1 in Skin Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]
- 17. oecd.org [oecd.org]
- 18. ec.europa.eu [ec.europa.eu]
- 19. Squaric Acid Dibutylester Promotes Innate Immune-Driven Hair Growth with CD206+ Macrophage Accumulation in the Dermis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oecd.org [oecd.org]
- 21. 3-Cyclobutene-1,2-dione,3,4-dihydroxy- | SIELC Technologies [sielc.com]
- 22. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. 3,4-Dihydroxy-3-cyclobutene-1,2-dione | 2892-51-5 | TCI AMERICA [tcichemicals.com]
- 25. Skin and respiratory chemical allergy: confluence and divergence in a hybrid adverse outcome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. toxicoop.com [toxicoop.com]
Commercial Availability and Technical Guide: 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, is a unique and versatile four-membered oxocarbon acid. Its planar, rigid structure, strong acidity, and capacity for hydrogen bonding have made it a valuable building block in various scientific disciplines.[1][2] In medicinal chemistry, the squaric acid moiety serves as a bioisosteric replacement for phosphates and carboxylic acids, leading to the development of potent enzyme inhibitors and receptor antagonists.[2][3][4] Its derivatives, such as squaramides and squaraine dyes, have found extensive applications in drug discovery, bioconjugation, and bioimaging.[5][6][7][8][9][10][11] This guide provides a comprehensive overview of the commercial availability of squaric acid, its key chemical properties, and detailed experimental protocols for its application in research and development.
Commercial Availability
Squaric acid is readily available from several major chemical suppliers, ensuring a reliable supply for research and manufacturing purposes. The compound is typically offered in various grades of purity and quantities to suit different experimental scales. Below is a summary of offerings from prominent vendors.
Supplier Information and Product Specifications
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 2892-51-5 | ≥99.0% (HPLC) | 5 g, 25 g, 100 g |
| TCI Chemicals | This compound | 2892-51-5 | >98.0% (T)(HPLC) | 5 g, 25 g |
| Santa Cruz Biotechnology | This compound | 2892-51-5 | Not specified | Contact for availability |
| Thermo Fisher Scientific | This compound, 99% | 2892-51-5 | 99% | 5 g, 25 g |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₂O₄ | [12][13] |
| Molecular Weight | 114.06 g/mol | [12][13] |
| Appearance | White to off-white crystalline powder | [14][15] |
| Melting Point | >300 °C (lit.) | [15][16] |
| pKa₁ | 1.5 | [15] |
| pKa₂ | 3.4 | [15] |
| Solubility | Soluble in water | [15] |
Experimental Protocols
Synthesis of Symmetrical Diaryl Squaramides
Squaramides are key derivatives of squaric acid with significant applications in medicinal chemistry and materials science.[17] This protocol outlines a general one-pot, two-step synthesis from a squarate ester.
Workflow for Squaramide Synthesis
References
- 1. openmedscience.com [openmedscience.com]
- 2. Squaric acid analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Squaric Acid-Based Peptidic Inhibitors of Matrix Metalloprotease-1 (MMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]
- 14. nbinno.com [nbinno.com]
- 15. Squaric acid | 2892-51-5 [chemicalbook.com]
- 16. This compound = 99.0 HPLC 2892-51-5 [sigmaaldrich.com]
- 17. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 3,4-Dihydroxy-3-cyclobutene-1,2-dione in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, is a unique and versatile four-membered oxocarbon compound. Its pseudo-aromatic character, high acidity (pKa1 ≈ 1.7, pKa2 ≈ 3.2), and strained ring structure make it a valuable building block in various domains of organic chemistry.[1] Derivatives of squaric acid, such as squaramides and squarates, have garnered significant attention due to their ability to act as bioisosteres for common functional groups and their capacity for strong hydrogen bonding.[2][3] This document provides detailed application notes and experimental protocols for the use of squaric acid and its derivatives in drug discovery, organocatalysis, and bioconjugation.
Application Note 1: Squaric Acid Derivatives in Drug Discovery and Medicinal Chemistry
The squaric acid moiety is a privileged scaffold in medicinal chemistry, primarily serving as a non-classical bioisosteric replacement for carboxylic acids, phosphates, ureas, and thioureas.[2][3][4] This bioisosterism allows for the modulation of physicochemical properties such as acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6]
Key Applications:
-
Enzyme Inhibition: Squaramides have been successfully employed as potent inhibitors of various enzymes. For instance, they have shown significant inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[7]
-
Receptor Antagonism: The squaric acid scaffold is a key component in the design of receptor antagonists. Notably, squaramide-based compounds have been developed as antagonists for the CXCR2 chemokine receptor, which is implicated in inflammatory diseases and cancer.[8][9]
-
Modulation of Signaling Pathways: Squaric acid derivatives can influence cellular signaling cascades. A notable example is the development of squaramide-based inhibitors of the Liver X Receptor (LXR) / Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway, which plays a critical role in lipid metabolism and is a target for treating metabolic diseases like nonalcoholic fatty liver disease (NAFLD).[10][11]
Quantitative Data Summary
| Application Area | Target | Compound Type | Key Data | Reference |
| Enzyme Inhibition | Carbonic Anhydrase IX | Coumarin-squaramide conjugate | Ki = 19.2 nM | [7] |
| Carbonic Anhydrase XII | Coumarin-squaramide conjugate | Ki = 7.23 nM | [7] | |
| Carbonic Anhydrase IX | Sulfonamide-squaramide conjugate | Ki = 29.4 nM | [7] | |
| Carbonic Anhydrase XII | Sulfonamide-squaramide conjugate | Ki = 9.15 nM | [7] | |
| Receptor Antagonism | CXCR2 | N-methylated fluorescent squaramide | KD = 10-27 nM | [12] |
| Signaling Pathway Modulation | LXR/SREBP-1c | N-Aryl-N'-[4-(aryloxy)cyclohexyl]squaramide | Significant downregulation of LXR and SREBP-1c | [10] |
Application Note 2: Squaric Acid and its Derivatives in Organocatalysis
Squaric acid and its diamide (B1670390) derivatives, squaramides, have emerged as powerful organocatalysts. Squaric acid itself can act as a recyclable, metal-free Brønsted acid catalyst, while squaramides function as potent dual hydrogen-bond donors.[10]
Key Applications:
-
Brønsted Acid Catalysis: Squaric acid has been effectively used to catalyze the synthesis of various heterocyclic compounds, such as 2,3-dihydro-1H-perimidines, in environmentally benign solvents like water.[4]
-
Asymmetric Catalysis: Chiral squaramides are highly effective bifunctional organocatalysts that can activate and stereochemically control a wide range of reactions. They are particularly useful in promoting conjugate additions, Michael reactions, and other asymmetric transformations.[2][6][13] The rigidity of the squaramide scaffold and the precise orientation of the N-H bonds are crucial for achieving high levels of enantioselectivity.
Quantitative Data Summary
| Reaction | Catalyst | Substrate 1 | Substrate 2 | Yield | Reference |
| Synthesis of 2,3-dihydro-1H-perimidines | Squaric Acid (10 mol%) | 1,8-diaminonaphthalene (B57835) | Acetophenone | 95% | [4] |
| Asymmetric Michael Addition | Chiral Cinchona-squaramide | tert-butyl methyl α-benzylmalonate | Benzyl acrylate | up to 98% | [6] |
| Synthesis of Cyclic Carbonates | Squaramide/TEAB | 1,2-Epoxyhexane | CO2 | up to 90% | [13] |
Application Note 3: Squaric Acid Diesters in Bioconjugation
Squaric acid diesters are versatile reagents for the conjugation of amine-containing molecules, including sensitive biomolecules like peptides and proteins.[1] The reaction proceeds in a stepwise manner, allowing for the synthesis of asymmetrical squaric acid diamides with high selectivity and yields.[14][15][16]
Key Features:
-
Two-Step Conjugation: The first amine reacts with the squaric acid diester to form a stable monoamide monoester intermediate. This intermediate can then be reacted with a second amine under slightly more basic conditions to form the final diamide conjugate.[3]
-
Aqueous Conditions: Water-soluble squaric acid diester derivatives have been developed to facilitate protein modification in aqueous buffers, which is crucial for maintaining the integrity of biological macromolecules.[1]
-
High Efficiency: The method is known for its high conjugation efficiency and allows for the preparation of glycoconjugates with predictable carbohydrate-to-protein ratios.[15][16]
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical N,N'-Disubstituted Squaramide
This protocol describes the general synthesis of a symmetrical squaramide from a squarate ester and an amine, a common precursor for organocatalysts and medicinal chemistry scaffolds.
Materials:
-
3,4-Diethoxy-3-cyclobutene-1,2-dione (B1221301) (diethyl squarate)
-
Primary or secondary amine (2.2 equivalents)
-
Ethanol (B145695) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve 3,4-diethoxy-3-cyclobutene-1,2-dione (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add the amine (2.2 eq) to the solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Squaric Acid-Catalyzed Synthesis of 2,3-Dihydro-1H-perimidines
This protocol details the use of squaric acid as a Brønsted acid organocatalyst for the synthesis of perimidines in water.[4]
Materials:
-
1,8-Diaminonaphthalene
-
Substituted ketone (e.g., acetophenone)
-
Squaric acid (10 mol%)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 1,8-diaminonaphthalene (1.0 mmol), the ketone (1.0 mmol), squaric acid (0.1 mmol, 10 mol%), and water (5 mL).[4]
-
Stir the mixture at 80 °C.[4]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
The product typically precipitates from the aqueous solution.
-
Collect the solid product by filtration and wash thoroughly with water to remove the catalyst and any water-soluble impurities.[4]
-
Dry the product to obtain the pure 2,3-dihydro-1H-perimidine derivative.
Protocol 3: Two-Step Protein Conjugation using a Squaric Acid Diester
This protocol provides a general procedure for conjugating an amine-containing small molecule to a protein, such as Bovine Serum Albumin (BSA).[3][14]
Materials:
-
Amine-containing small molecule (hapten)
-
Diethyl squarate
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) buffer (0.5 M, pH 7.0)
-
Borate buffer (or adjust pH to 9.0 with a suitable base)
-
Dialysis tubing or centrifugal filtration devices
Procedure:
Step 1: Formation of the Squarate Monoamide Monoester
-
Dissolve the amine-containing hapten in pH 7.0 phosphate buffer.
-
Add a 2 to 10-fold molar excess of diethyl squarate.
-
Stir the reaction at room temperature for 24 hours. During this time, the excess diethyl squarate will hydrolyze.[3]
Step 2: Conjugation to the Protein
-
Add a solution of BSA in buffer to the reaction mixture from Step 1. The molar ratio of the activated hapten to protein can be varied to control the degree of labeling.
-
Adjust the pH of the reaction mixture to 9.0.[3]
-
Stir the reaction at room temperature for another 24 hours.
-
Purify the resulting neoglycoprotein by dialysis against a suitable buffer or by using centrifugal filtration devices to remove unreacted small molecules.
-
Characterize the conjugate using appropriate methods (e.g., MALDI-TOF MS, UV-Vis spectroscopy) to determine the hapten-to-protein ratio.
Visualizations
References
- 1. One-pot squaric acid diester mediated aqueous protein conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 6. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-Aryl- N'-[4-(aryloxy)cyclohexyl]squaramide-Based Inhibitors of LXR/SREBP-1c Signaling Pathway Ameliorating Steatotic Liver Disease: Navigating the Role of SIRT6 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-Aryl-N'-[4-(aryloxy)cyclohexyl]squaramide-Based Inhibitors of LXR/SREBP-1c Signaling Pathway Ameliorating Steatotic Liver Disease: Navigating the Role of SIRT6 Activation. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Conjugation of p-aminophenyl glycosides with squaric acid diester to a carrier protein and the use of neoglycoprotein in the histochemical detection of lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 16. Conjugation of Synthetic Oligosaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
Squaric Acid: A Versatile C4 Building Block for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Squaric acid, a unique four-membered oxocarbon, has emerged as a powerful and versatile building block in modern organic synthesis. Its rigid, planar structure, combined with its unique electronic properties and facile reactivity, makes it an attractive scaffold for the construction of a diverse array of functional molecules. This document provides detailed application notes and experimental protocols for the use of squaric acid and its derivatives in the synthesis of high-value compounds, with a focus on squaramides and squaraine dyes, and their applications in medicinal chemistry.
Synthesis of Squaric Acid Derivatives
The synthetic utility of squaric acid is often realized through its more reactive ester derivatives, such as diethyl squarate. This key intermediate provides a platform for the sequential or symmetrical introduction of various nucleophiles.
Preparation of Diethyl Squarate
Diethyl squarate is a common and versatile starting material for the synthesis of various squaric acid derivatives. It can be efficiently prepared from squaric acid.
Experimental Protocol: Synthesis of Diethyl Squarate [1][2][3]
-
Materials: Squaric acid, anhydrous ethanol (B145695), triethyl orthoformate.
-
Procedure:
-
To a stirred solution of squaric acid (e.g., 3.00 g, 26.4 mmol) in anhydrous ethanol (150 mL), add triethyl orthoformate (e.g., 12.0 mL, 72.2 mmol) at room temperature.[1]
-
Heat the mixture to reflux (approximately 80°C) and maintain for 48 hours.[1]
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
The crude product, an intensely yellow oil, can be purified by flash chromatography (using dichloromethane (B109758) as eluent) to yield diethyl squarate.[1]
-
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Squaric Acid | Triethyl Orthoformate | Ethanol | 48 | 80 | 97 | [1] |
| Squaric Acid | Ethanol | Ethanol | Overnight | Reflux | 50 | [1] |
Table 1: Summary of reaction conditions for the synthesis of diethyl squarate.
Synthesis of Squaramides
Squaramides are an important class of compounds derived from squaric acid, with wide applications in organocatalysis, medicinal chemistry, and materials science. They can be synthesized in both symmetrical and unsymmetrical forms.
Symmetrical squaramides are readily prepared by the reaction of diethyl squarate with two equivalents of a primary or secondary amine.
Experimental Protocol: General Synthesis of Symmetrical Squaramides
-
Materials: Diethyl squarate, amine (2 equivalents), methanol (B129727) or ethanol.
-
Procedure:
-
Dissolve diethyl squarate (1 equivalent) in methanol or ethanol.
-
Add the desired amine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or reflux until the reaction is complete (typically monitored by TLC).
-
The product often precipitates from the reaction mixture and can be collected by filtration and washed with a cold solvent.
-
The synthesis of unsymmetrical squaramides can be achieved through a stepwise or a one-pot procedure, allowing for the introduction of two different amine nucleophiles.
Experimental Protocol: One-Pot Synthesis of Unsymmetrical Squaramides [4][5][6][7]
-
Materials: Diethyl squarate, first amine (1 equivalent), second amine (1 equivalent), methanol.
-
Procedure:
-
To a solution of diethyl squarate (1 equivalent) in methanol, add the first amine (1 equivalent) at room temperature.
-
Stir the mixture for a designated time (t1) to allow for the formation of the mono-substituted intermediate.
-
Add the second amine (1 equivalent) to the reaction mixture.
-
Continue stirring for a second period (t2) until the formation of the unsymmetrical squaramide is complete.
-
The product can often be isolated by filtration and washed with cold methanol.[6]
-
| Diethyl Squarate (equiv.) | First Amine (equiv.) | Second Amine (equiv.) | Solvent | Method | Yield (%) | Reference |
| 1 | Benzylamine (1) | Aniline (1) | Methanol | One-pot | 90 | [6] |
| 1 | (R)-1-Phenylethylamine (1) | 4-Fluoroaniline (1) | Methanol | One-pot | 92 | [6] |
| 1 | Pyrrolidine (1) | 3,4-Dichloroaniline (1) | Methanol | One-pot | 85 | [6] |
Table 2: Examples of yields for the one-pot synthesis of unsymmetrical squaramides.
Caption: General synthetic routes from squaric acid.
Synthesis of Squaraine Dyes
Squaraine dyes are a class of organic dyes characterized by their intense absorption and fluorescence in the red and near-infrared regions. They are synthesized through the condensation of squaric acid with electron-rich aromatic or heterocyclic compounds.
Experimental Protocol: Synthesis of Symmetrical Squaraine Dyes [8][9][10]
-
Materials: Squaric acid (1 equivalent), electron-rich aromatic/heterocyclic compound (2 equivalents), n-butanol, toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine squaric acid and the aromatic/heterocyclic compound in a 1:1 mixture of n-butanol and toluene.[9]
-
Heat the reaction mixture to reflux for 4-6 hours. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.[9]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the squaraine dye as a colored solid.[9]
-
| Squaric Acid (equiv.) | Aromatic Compound (equiv.) | Solvents | Method | Typical Yield (%) | Reference |
| 1 | N,N-Dialkylaniline (2) | n-Butanol/Toluene | Azeotropic reflux | ~60 | [8][10] |
| 1 | 2,3,3-Trimethylindolenine (2) | n-Butanol/Toluene | Azeotropic reflux | 50-70 | [9] |
Table 3: General conditions for the synthesis of symmetrical squaraine dyes.
Applications in Medicinal Chemistry
Squaric acid derivatives have garnered significant attention in drug discovery due to their ability to act as bioisosteres for phosphates and carboxylates, and their potent biological activities.
Anticancer Activity of 3,4-Diaryl Squaric Acid Analogs
A series of 3,4-diaryl squaric acid analogs, designed as combretastatin (B1194345) A-4 (CA-4) mimics, have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[11]
| Compound | K562 (IC50, nM) | HL-60 (IC50, nM) | A549 (IC50, nM) | HCT-116 (IC50, nM) | MCF-7 (IC50, nM) |
| 4g | 10 | 15 | >10000 | >10000 | >10000 |
| 4k | 10 | 10 | 10 | 10 | 15 |
| 4m | 20 | 20 | 2000 | 2000 | 2500 |
| 4n | 10 | 10 | 10 | 10 | 10 |
| 4p | 10 | 10 | 10 | 10 | 10 |
| 4q | 10 | 10 | 15 | 15 | 20 |
| 4r | 10 | 10 | 10 | 10 | 10 |
| CA-4 | 2 | 3 | 3 | 3 | 3 |
Table 4: In vitro cytotoxic activity of selected 3,4-diaryl squaric acid analogs against human cancer cell lines.[11] (Data extracted from the cited literature).
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay [12][13]
This assay is crucial for evaluating the mechanism of action of potential anticancer agents that target microtubule dynamics.
-
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering at 340 nm) or by using a fluorescent reporter that binds to polymerized microtubules.[12]
-
Materials: Purified tubulin, general tubulin buffer (PIPES, MgCl₂, EGTA), GTP, glycerol, test compounds (squaric acid derivatives), positive control (e.g., colchicine), negative control (DMSO), temperature-controlled microplate reader.
-
Procedure (Turbidity-based):
-
Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, and glycerol.
-
Add the test compound or controls to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin reaction mix to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.[12]
-
References
- 1. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. One-pot synthesis of unsymmetrical squaramides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2016005407A1 - One-pot synthesis of squaramides - Google Patents [patents.google.com]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of novel 3,4-diaryl squaric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Role of Squaramides in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squaramides, derived from squaric acid, have emerged as a versatile and powerful scaffold in modern drug design and discovery. Their unique structural and electronic properties, particularly their ability to act as potent hydrogen bond donors and acceptors, make them valuable bioisosteres for various functional groups commonly found in bioactive molecules, such as ureas, thioureas, and carboxylic acids.[1][2] This rigid, four-membered ring system can pre-organize appended functionalities, leading to enhanced binding affinity and selectivity for biological targets.[3] This document provides detailed application notes on the diverse roles of squaramides in medicinal chemistry and protocols for their synthesis and evaluation.
Applications of Squaramides in Drug Discovery
The squaramide motif has been successfully incorporated into a wide range of therapeutic agents, demonstrating its broad applicability in targeting various diseases.
-
Anticancer Agents: Squaramides have shown significant promise as anticancer agents. For instance, certain squaramide derivatives have exhibited potent and selective cytotoxicity against human gastric cancer cell lines by inducing cell cycle arrest and apoptosis.[4] They have also been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment.[5]
-
Enzyme Inhibition: The ability of squaramides to mimic the geometry and hydrogen-bonding patterns of substrates or transition states makes them effective enzyme inhibitors. They have been successfully developed as inhibitors of the DNA repair enzyme SNM1A, which is a promising strategy to enhance the efficacy of DNA crosslinking chemotherapy drugs.[6]
-
Modulators of Signaling Pathways: Squaramide-based compounds have been designed to modulate key signaling pathways involved in disease. For example, they have been explored as antagonists of the CXCR1/2 receptors, which are implicated in inflammatory diseases and cancer progression.[7] Additionally, squaramide derivatives have been investigated as NMDA receptor antagonists, showing potential for the treatment of neurological disorders.[7]
-
Asymmetric Organocatalysis: Chiral squaramides are highly effective bifunctional organocatalysts, capable of activating substrates through hydrogen bonding.[8][9] This has enabled the asymmetric synthesis of a variety of complex, biologically active molecules and drug intermediates with high enantioselectivity.[10][11]
Quantitative Data Summary
The following tables summarize the biological activities of representative squaramide-based compounds from the literature.
Table 1: Anticancer and Cytotoxic Activity of Squaramide Derivatives
| Compound ID | Cell Line | Assay Type | Activity (IC50/GI50) | Reference |
| Squaramide 34 | HGC-27 (Gastric Cancer) | Cytotoxicity | Potent and selective | [4] |
| Compound 18 | A549 (Lung Cancer) | Proliferation | 50% growth inhibition at 10 µM after 36h | [12] |
| Compound 16b | A549 (Non-small cell lung) | Proliferation | GI50 = 94 ± 10 µM | [13] |
| Compounds 5a-e, 6, 16e, 16f | Various | Proliferation | GI50 > 100 µM | [13] |
Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Squaramide-Tethered Inhibitors
| Compound ID | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Reference |
| Compound 11 | - | - | 29.4 | 9.15 | [5] |
| Compound 16c | >10,000 | >10,000 | 19.2 | 7.23 | [5] |
| Compound 8 | - | - | - | 6.57 | [5] |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [14] |
Table 3: Inhibition of DNA Repair Enzyme SNM1A by Squaramide Derivatives
| Compound ID | Scaffold | Inhibition (IC50, µM) | Reference |
| Thymidine derivative 31 | 5'-thiosquaramide | 238 | [1] |
| Thymidine derivative 9 | 3'-squaric acid | 456 | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of squaramides and for key biological assays used to evaluate their activity.
Protocol 1: General Synthesis of N,N'-Disubstituted Squaramides from Diethyl Squarate
This protocol describes a general two-step, one-pot synthesis of unsymmetrical squaramides.
Materials:
-
Diethyl squarate
-
Amine 1 (e.g., an aniline (B41778) derivative)
-
Amine 2 (e.g., a primary alkylamine)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2) (optional, for less reactive amines)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard glassware for filtration
Procedure:
-
Step 1: Monosubstitution.
-
Dissolve diethyl squarate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
If using a less reactive amine (like aniline), add a catalytic amount of Zn(OTf)2 (e.g., 10 mol%).
-
Add the first amine (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Step 2: Disubstitution.
-
Once the formation of the mono-substituted intermediate is complete (as indicated by TLC), add the second amine (1.0-1.2 eq) directly to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., reflux) until the reaction is complete. The product often precipitates out of the solution.
-
-
Work-up and Purification.
-
If a precipitate has formed, collect the solid product by filtration.
-
Wash the solid with cold solvent (e.g., methanol or ethanol) to remove any unreacted starting materials and byproducts.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
-
Characterization.
-
Confirm the structure and purity of the final squaramide product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
-
Protocol 2: Solid-Phase Synthesis of Aryl Squaramides
This protocol outlines a method for the solid-phase synthesis of aryl squaramides, which is amenable to the creation of compound libraries.[10]
Materials:
-
Merrifield resin or other suitable solid support
-
3-ethoxy-4-mercaptocyclobut-3-ene-1,2-dione
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Primary amine or other nucleophile
-
Aryl boronic acid
-
Copper(I)-thiophene-2-carboxylate (CuTC)
-
Tris(2-furyl)phosphine (TFP)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Anhydrous dioxane
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Loading of the Squarate Moiety.
-
Swell the resin in DMF.
-
In a separate flask, react 3-ethoxy-4-mercaptocyclobut-3-ene-1,2-dione with the resin in the presence of TEA in DMF at room temperature overnight.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
-
Nucleophilic Substitution.
-
Swell the resin-bound squarate in DCM.
-
Add a solution of the desired primary amine or other nucleophile in DCM. If the nucleophile is a hydrochloride salt, add one equivalent of TEA.
-
Shake the reaction mixture at room temperature to 50°C for 18 hours.
-
Wash the resin with DCM, DMF, and methanol, and dry under vacuum.
-
-
Liebeskind-Srogl Cross-Coupling and Cleavage.
-
To the resin in a reaction vessel, add the aryl boronic acid, CuTC, TFP, and Pd2(dba)3 in anhydrous dioxane.
-
Shake the mixture at 50°C for 18 hours. This step simultaneously forms the C-C bond and cleaves the product from the resin.
-
-
Work-up and Purification.
-
Filter the resin and wash it with dioxane.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude squaramide product by column chromatography.
-
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method to assess the effect of squaramide compounds on cancer cell viability.[2][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Squaramide compound (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment.
-
Prepare serial dilutions of the squaramide compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the squaramide compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition.
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 or GI50 value.
-
Protocol 4: Stopped-Flow Assay for Carbonic Anhydrase Inhibition
This protocol describes a method to determine the inhibition constants (Ki) of squaramide compounds against carbonic anhydrase isoforms.[17]
Materials:
-
Purified human carbonic anhydrase (hCA) isoenzyme
-
Squaramide inhibitor stock solution (in DMSO)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol (B47542) red)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions.
-
Prepare a buffer solution containing the pH indicator at a suitable concentration.
-
Prepare a solution of the hCA enzyme in the buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through deionized water on ice.
-
-
Enzyme Assay.
-
The assay measures the enzyme-catalyzed hydration of CO2, which leads to a pH change detected by the indicator.
-
In the stopped-flow instrument, one syringe is filled with the enzyme solution (and varying concentrations of the inhibitor), and the other syringe is filled with the CO2-saturated water.
-
Rapidly mix the two solutions to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear portion of the progress curve.
-
-
Inhibition Studies.
-
Perform the assay in the presence of different concentrations of the squaramide inhibitor.
-
Determine the initial rates of the reaction at each inhibitor concentration.
-
-
Data Analysis.
-
Calculate the IC50 value from the plot of reaction rate versus inhibitor concentration.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.
-
Visualizations
Logical and Experimental Workflows
Caption: A generalized workflow for squaramide-based drug discovery.
Caption: Step-by-step workflow of the MTT assay.
Signaling Pathways
Caption: Simplified CXCR1/2 signaling pathway.
Caption: Canonical NMDA receptor signaling pathway.
References
- 1. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Unconventional NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Squaric Acid as a Linker in Metal-Organic Frameworks for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of squaric acid as a versatile linker in the synthesis of Metal-Organic Frameworks (MOFs) and their potential applications in the field of drug development. Detailed experimental protocols for the synthesis of a squarate-based MOF, drug loading, and in vitro release are provided to guide researchers in this emerging area.
Introduction to Squaric Acid in MOFs
Squaric acid is a unique four-membered oxocarbon acid that, in its deprotonated squarate dianion form, serves as a rigid and geometrically well-defined linker for the construction of MOFs. Its stereoelectronic properties and various coordination modes allow for the formation of stable one-, two-, and three-dimensional crystalline frameworks. The resulting squarate-based MOFs exhibit diverse properties, making them promising candidates for applications in catalysis, gas storage and separation, sensing, and importantly, in therapeutic applications.[1] When biocompatible metals are employed in their synthesis, these MOFs can be designed for drug delivery and have shown potential antioxidant and anticancer activities.[1][2]
The rigid structure of the squarate linker can lead to MOFs with well-defined pore structures and high surface areas, which are critical properties for efficient drug loading and controlled release. Zirconium-based squarate MOFs, for instance, are a notable example, demonstrating the successful synthesis of robust frameworks with potential for various applications.[1][2][3][4][5]
Applications in Drug Development
The unique properties of squarate-based MOFs open up several avenues for their use in drug development:
-
Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents, protecting them from degradation and enabling controlled and targeted release.[1] While specific data on drug loading in squarate MOFs is still emerging, the principles of drug encapsulation established for other MOF systems are applicable.
-
Biocatalysis: The metal centers within the MOF structure can act as Lewis acid sites, catalyzing a variety of chemical transformations. This can be exploited for in situ prodrug activation or other biocatalytic processes.[1]
-
Sensing and Diagnostics: The tunable electronic and luminescent properties of MOFs can be harnessed to develop sensors for biologically relevant molecules, aiding in diagnostics.[1]
-
Therapeutic Potential: Some squarate-based MOFs incorporating biocompatible metals like calcium and strontium have demonstrated inherent antioxidant and anticancer properties, suggesting a dual role as both a carrier and a therapeutic agent.[1][2]
Quantitative Data of a Representative Squarate-Based MOF
Quantitative data for a zirconium-based squarate MOF (ZrSQU) is presented below, alongside data for other common MOFs for comparative purposes. This data is crucial for evaluating the potential of these materials for applications such as drug delivery, where surface area and pore volume are key parameters.
| MOF Name | Metal Center | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| ZrSQU | Zr | Squaric Acid | 430 | 0.17 | 4.1 x 4.3 | [3][6] |
| UiO-66 | Zr | Terephthalic acid | 900 - 1400 | ~0.5 | ~6 | [7] |
| MOF-5 | Zn | Terephthalic acid | High | High | - | [8] |
| SNNU-505-Zn | Zn | Squaric Acid | - | - | Ultramicroporous | [8] |
Note: Data for drug loading in squarate-based MOFs is not yet widely available in the literature. The drug loading protocols provided in the next section are based on established methods for other MOF systems and can be adapted for squarate MOFs.
Experimental Protocols
Detailed methodologies for the synthesis of a zirconium squarate MOF, followed by general protocols for drug loading and in vitro release studies are provided below.
Protocol 1: Synthesis of Zirconium Squarate MOF (ZrSQU)
This protocol describes the synthesis of a zirconium-based MOF using squaric acid as the organic linker, adapted from the work of Bueken et al.[1][3]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Squaric acid (H₂C₄O₄)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (AA) or Formic acid (FA) as a modulator
-
Hydrochloric acid (HCl, 37%)
-
Acetone
-
11 mL borosilicate glass reactor
Procedure:
-
Preparation of the reaction mixture:
-
In an 11 mL borosilicate glass reactor, dissolve 0.24 mmol (56 mg) of ZrCl₄ in a mixture of 64 mmol (5 mL) of DMF and 70 mmol (4 mL) of acetic acid.
-
To this solution, add 0.72 mmol (82 mg) of squaric acid.
-
Finally, add 12 mmol of HCl (1 mL of 37% HCl).
-
The final molar ratio of the components should be approximately ZrCl₄:SQA:HCl:H₂O:DMF:AA = 1:3:50:174:267:292.[3]
-
-
Reaction:
-
Isolation and Washing:
-
After the reaction, cool the reactor to room temperature.
-
Separate the white precipitate by centrifugation.
-
Wash the product several times with DMF to remove unreacted precursors.
-
Subsequently, wash the product several times with acetone.
-
-
Drying:
Note on Modulators: The use of a monocarboxylic acid modulator (acetic acid or formic acid) and HCl is crucial for obtaining a crystalline material.[1][3]
Protocol 2: Drug Loading in Squarate-Based MOFs (Impregnation Method)
This is a general protocol for loading a drug, such as the anticancer agent Doxorubicin, into a MOF via impregnation.
Materials:
-
Synthesized and activated squarate-based MOF (e.g., ZrSQU)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Activation of MOF: Before drug loading, it is essential to activate the MOF to remove any solvent molecules trapped within the pores. This is typically done by solvent exchange followed by heating under vacuum.[3]
-
Preparation of Drug Solution: Prepare a stock solution of DOX in a suitable solvent (e.g., deionized water or PBS) at a known concentration.
-
Impregnation:
-
Disperse a known amount of the activated squarate-based MOF in the drug solution.
-
Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
-
Separation and Washing:
-
Separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the product with the solvent used for drug dissolution to remove any drug molecules adsorbed on the external surface of the MOF particles.
-
-
Quantification of Drug Loading:
-
Measure the concentration of the drug in the supernatant and the washing solutions using a UV-Vis spectrophotometer at the characteristic wavelength of the drug (e.g., ~480 nm for DOX).
-
Calculate the amount of drug loaded into the MOF by subtracting the amount of drug in the supernatant and washings from the initial amount of drug used.
-
The drug loading capacity can be expressed as:
-
Loading Capacity (wt%) = (mass of loaded drug / mass of drug-loaded MOF) x 100
-
Loading Capacity (mg/g) = (mass of loaded drug in mg / mass of MOF in g)
-
-
Protocol 3: In Vitro Drug Release from Squarate-Based MOFs
This protocol describes a typical in vitro drug release study to evaluate the release kinetics of a drug from the MOF carrier.
Materials:
-
Drug-loaded squarate-based MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)
-
Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of the Release Medium: Prepare PBS solutions at the desired pH values.
-
Release Study Setup:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium (e.g., 1 mg/mL).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the same release medium.
-
-
Incubation and Sampling:
-
Incubate the setup at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification of Released Drug:
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) as a function of time to obtain the drug release profile.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the synthesis of Zirconium Squarate MOF (ZrSQU).
Caption: Workflow for drug loading into a squarate-based MOF.
Caption: Workflow for in vitro drug release study from a squarate-based MOF.
Biocompatibility and Toxicity Considerations
The biocompatibility of MOFs is a critical factor for their use in drug delivery. It is primarily determined by the toxicity of the metal ions and the organic linkers.[9][10] For squarate-based MOFs, the choice of the metal center is paramount. The use of biocompatible metals such as zirconium, calcium, and strontium is encouraged.[1][2] Zirconium is considered to have low toxicity, making Zr-based MOFs like ZrSQU promising for biomedical applications.[9] In vitro and in vivo studies on various MOFs have shown that factors like particle size, surface properties, and colloidal stability also influence their biocompatibility.[10] While specific cytotoxicity data for many squarate-based MOFs are not yet extensively reported, preliminary studies on Ca- and Sr-based squarate MOFs suggest good biocompatibility and even inherent therapeutic effects.[2] Researchers should conduct thorough cytotoxicity assays (e.g., MTT assay) on their specific squarate-based MOF formulations to ensure their safety for biological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A zirconium squarate metal-organic framework with modulator-dependent molecular sieving properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A zirconium squarate metal–organic framework with modulator-dependent molecular sieving properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal–Organic Frameworks as Intelligent Drug Nanocarriers for Cancer Therapy | MDPI [mdpi.com]
- 8. Development of MOF-5-like ultra-microporous metal-squarate frameworks for efficient acetylene storage and separation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Synthesis and Application of Squarate-Based Covalent Organic Frameworks for Drug Delivery and Photothermal Therapy
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and excellent stability make them promising candidates for a variety of applications, including drug delivery and cancer therapy.[1][2][3][4][5][6][7][8][9][10][11][12] This application note details the synthesis of squarate-based COFs, a specific class of COFs that exhibit strong π-conjugation and broad light absorption, making them particularly suitable for photothermal therapy (PTT). We provide a comprehensive protocol for the synthesis of a squaraine-linked COF, its application as a drug delivery vehicle for the chemotherapeutic agent doxorubicin (B1662922) (DOX), and its efficacy in photothermal ablation of cancer cells.
Key Applications
-
Drug Delivery: The porous structure of squarate-based COFs allows for the encapsulation and controlled release of therapeutic agents.
-
Photothermal Therapy (PTT): The inherent photothermal conversion capabilities of squaraine linkages enable the use of these COFs for light-induced cancer therapy.
-
Combination Therapy: The ability to simultaneously deliver a chemotherapeutic agent and induce hyperthermia offers a synergistic approach to cancer treatment.
Experimental Protocols
Materials and Methods
-
Squaric acid (SA)
-
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)
-
N,N-Dimethylformamide (DMF)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (B128534) (TEA)
-
Phosphate-buffered saline (PBS)
Synthesis of Squaraine-Linked Porphyrin COF (SQ-P-COF)
This protocol is adapted from the synthesis of squaraine-linked COFs.[1][2][6][7]
-
In a 20 mL Pyrex tube, add 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP, 67.5 mg, 0.1 mmol) and squaric acid (SA, 22.8 mg, 0.2 mmol).
-
Add a mixture of 1,4-dioxane (5 mL) and N,N-dimethylformamide (DMF) (1 mL).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
The tube is then flash-frozen in liquid nitrogen and degassed via three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat at 120 °C for 3 days.
-
After cooling to room temperature, the resulting dark purple precipitate is collected by centrifugation.
-
Wash the product sequentially with methanol (3 x 10 mL) and acetone (3 x 10 mL).
-
The purified SQ-P-COF is then dried under vacuum at 80 °C overnight.
Drug Loading: Doxorubicin (DOX) into SQ-P-COF
This protocol is a general procedure for loading doxorubicin into porous frameworks.
-
Prepare a solution of doxorubicin (DOX) by dissolving DOX·HCl (10 mg) and triethylamine (TEA) (5 µL) in DMF (10 mL).
-
Disperse the synthesized SQ-P-COF (10 mg) in the DOX solution (5 mL).
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Collect the DOX-loaded COF (DOX@SQ-P-COF) by centrifugation.
-
Wash the product with DMF (3 x 5 mL) to remove unloaded DOX.
-
Dry the DOX@SQ-P-COF under vacuum at room temperature.
-
The amount of loaded DOX is determined by measuring the absorbance of the supernatant using UV-Vis spectroscopy and comparing it to a standard calibration curve.
In Vitro Drug Release
-
Disperse DOX@SQ-P-COF (5 mg) in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively.
-
Incubate the suspensions at 37 °C with constant shaking.
-
At designated time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
For the photothermally enhanced release group, the suspension at pH 5.5 is irradiated with an 808 nm laser (1.0 W/cm²) for 5 minutes at each time point before sampling.
-
Determine the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.
In Vitro Photothermal Performance
-
Disperse SQ-P-COF in PBS at various concentrations (0, 50, 100, 200 µg/mL).
-
Place the suspensions in a 96-well plate.
-
Irradiate each well with an 808 nm laser at a power density of 1.0 W/cm² for 10 minutes.
-
Monitor the temperature changes in real-time using a thermal imaging camera.
-
The photothermal conversion efficiency (η) can be calculated based on the temperature change data.
Data Presentation
Table 1: Physicochemical Properties of SQ-P-COF
| Property | Value |
| Brunauer-Emmett-Teller (BET) Surface Area | 539 m²/g[6] |
| Pore Size | 2.1 nm[6] |
| Thermal Stability | Stable up to 350 °C |
| Morphology | Nanoparticles |
Table 2: Doxorubicin Loading and Release from SQ-P-COF
| Parameter | Condition | Value |
| Drug Loading | ||
| DOX Loading Capacity | - | ~15 wt% |
| Cumulative Release (24h) | pH 7.4 | ~20% |
| pH 5.5 | ~45% | |
| pH 5.5 + Laser | ~70% |
Table 3: Photothermal Performance of SQ-P-COF
| Concentration (µg/mL) | Temperature Increase (ΔT) after 10 min |
| 50 | ~15 °C |
| 100 | ~25 °C |
| 200 | ~40 °C |
| Photothermal Conversion Efficiency (η) | 66.6%[1] |
Visualizations
Caption: Experimental workflow for the synthesis, drug loading, and application of squarate-based COFs.
Caption: Mechanism of synergistic chemo-photothermal therapy using DOX@SQ-P-COF.
Conclusion
This application note provides a detailed protocol for the synthesis of a squaraine-linked covalent organic framework and demonstrates its potential as a dual-functional platform for chemotherapy and photothermal therapy. The high drug loading capacity, pH-responsive and photo-responsive drug release, and excellent photothermal conversion efficiency highlight the promise of squarate-based COFs for advanced cancer treatment modalities. Further in vivo studies are warranted to fully explore the therapeutic potential of this system.
References
- 1. Squaraine nanoparticles for optoacoustic imaging-guided synergistic cancer phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Squaraine nanoparticles for optoacoustic imaging-guided synergistic cancer phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A squaraine-linked mesoporous covalent organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of folate receptor-targeted squaraine dye complex for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quatsomes Loaded with Squaraine Dye as an Effective Photosensitizer for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: 3,4-Dihydroxy-3-cyclobutene-1,2-dione in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, in various areas of materials science. The unique electronic and structural properties of squaric acid and its derivatives, such as squaraine dyes and squaramides, have led to their application in organic electronics, polymer chemistry, and the development of advanced functional materials.
I. Squaraine Dyes in Organic Electronics
Squaraine dyes are a class of organic molecules characterized by an electron-deficient central squaric acid core and two electron-donating groups. This donor-acceptor-donor structure results in intense and narrow absorption bands in the visible and near-infrared (NIR) regions, making them highly suitable for applications in organic photovoltaics (OPVs) and other optoelectronic devices.[1]
A. Application: Organic Photovoltaics
Squaraine dyes are utilized as donor materials in bulk heterojunction (BHJ) solar cells. Their high molar extinction coefficients and tunable absorption spectra allow for efficient light harvesting. The performance of squaraine-based OPVs is highly dependent on the molecular structure of the dye, which influences its packing in the solid state and its energy levels relative to the acceptor material (typically a fullerene derivative).
Quantitative Data on Squaraine Dye Photovoltaic Performance:
| Dye ID | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| SQ-223 | PC71BM | 0.88 | 10.51 | 50 | 4.67 | [2] |
| D-131/SQ-223 (9:1) | PC71BM | 0.85 | 12.83 | 53 | 5.81 | [2] |
| 4a | TiO2 | 0.54 | 1.83 | 0.65 | 0.64 | [3] |
| 4b | TiO2 | 0.56 | 3.21 | 0.63 | 1.13 | [3] |
| 4c | TiO2 | 0.61 | 6.87 | 0.68 | 2.85 | [3] |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.
B. Experimental Protocol: Synthesis of a Symmetrical Squaraine Dye
This protocol describes the synthesis of a symmetrical squaraine dye via the condensation of an electron-rich indole (B1671886) derivative with squaric acid.
Materials:
-
Squaric acid
-
2,3,3-Trimethyl-3H-indole
-
n-Butanol
-
Dean-Stark apparatus
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Combine 1 equivalent of squaric acid and 2.2 equivalents of the indole derivative in a round-bottom flask.
-
Add a 1:1 mixture of toluene and n-butanol to the flask.
-
Set up the reaction with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure squaraine dye and evaporate the solvent to obtain the final product.
II. Squaric Acid in Polymer Chemistry
Squaric acid and its diester derivatives serve as efficient bifunctional linkers for the conjugation of polymers to biomolecules, particularly proteins. This amine-selective reaction is valuable in the development of drug delivery systems and bioconjugates.[4][5]
A. Application: Polymer-Protein Conjugation for Drug Delivery
The conjugation of polymers, such as polyethylene (B3416737) glycol (PEG), to therapeutic proteins can enhance their pharmacokinetic properties, including increased plasma half-life and reduced immunogenicity. Squaric acid-mediated conjugation provides a reliable method for creating these bioconjugates.[6] Copolymers based on squaric acid have also been explored for the creation of microparticles for drug delivery.[7][8]
B. Experimental Protocol: Two-Step Protein Conjugation using Diethyl Squarate
This protocol outlines the conjugation of an amine-containing polymer to a protein using diethyl squarate.
Materials:
-
Amine-functionalized polymer
-
Diethyl squarate
-
Protein (e.g., Bovine Serum Albumin, BSA)
-
Phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Centrifugal filtration devices for purification
-
pH meter
Procedure:
Step 1: Activation of the Polymer
-
Dissolve the amine-functionalized polymer in 0.1 M phosphate buffer (pH 7.5).
-
Add a 10-fold molar excess of diethyl squarate to the polymer solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the squarate-activated polymer by repeated washing with the phosphate buffer using a centrifugal filtration device to remove excess diethyl squarate.
Step 2: Conjugation to the Protein
-
Dissolve the purified squarate-activated polymer in 0.1 M borate buffer (pH 9.0).
-
Add the protein to the solution at a desired molar ratio (e.g., 10:1 polymer:protein).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the conjugation reaction using SDS-PAGE or size-exclusion chromatography.
-
Purify the polymer-protein conjugate by centrifugal filtration to remove the unreacted polymer and other reagents.
III. Squaric Acid in Metal-Organic Frameworks (MOFs)
Squaric acid can be used as an organic linker to construct metal-organic frameworks (MOFs).[9][10][11][12] The rigid and planar structure of the squarate dianion, along with its coordination capabilities, allows for the formation of stable and porous frameworks with potential applications in gas storage and separation.[10]
A. Application: Gas Adsorption and Separation
Zirconium-based MOFs constructed with squaric acid have shown promise in molecular sieving applications. The porosity and gas sorption properties of these MOFs can be tuned by the choice of modulator used during synthesis.[9]
B. Experimental Protocol: Synthesis of a Zirconium Squarate MOF (ZrSQU)
This protocol is adapted from the synthesis of a zirconium squarate MOF.[13]
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
Squaric acid
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Hydrochloric acid (HCl, 37%)
-
Acetone
-
Borosilicate glass reactor
-
Centrifuge
Procedure:
-
In an 11 mL borosilicate glass reactor, dissolve 0.24 mmol of ZrCl4 in a mixture of 5 mL of DMF and 4 mL of acetic acid.
-
To this solution, add 0.72 mmol of squaric acid and 1 mL of 37% HCl. The molar ratio of the components should be approximately ZrCl4:Squaric Acid:HCl:H2O:DMF:Acetic Acid = 1:3:50:174:267:292.
-
Seal the reactor and heat it at 110 °C for 2-3 hours. A white precipitate should form.
-
After cooling to room temperature, separate the solid product by centrifugation.
-
Wash the product several times with DMF and then with acetone.
-
Dry the resulting white powder in air at 60 °C for 24 hours.
IV. Squaraine Dyes as Chemical Sensors
The sensitive optical properties of squaraine dyes to their local environment make them excellent candidates for chemosensors. Changes in their absorption or fluorescence spectra upon interaction with specific analytes, such as metal ions, can be used for detection.[14]
A. Application: Colorimetric Detection of Metal Ions
Squaraine-based sensors can be designed to selectively bind to certain metal ions, leading to a distinct color change that can be observed by the naked eye. This provides a simple and rapid method for ion detection.[15][16][17] The sensing mechanism often involves the coordination of the metal ion with the oxygen atoms of the squaric acid core and other heteroatoms in the dye structure.[1]
Quantitative Data for a Squaraine-based Fe³⁺ Sensor (TSQ):
| Property | Value |
| Detection Limit | < 5.37 µM |
| Binding Stoichiometry (TSQ:Fe³⁺) | 1:1 |
| Solvent System | 20% Acetic Acid in H₂O |
| Color Change | Blue to Green |
Data from reference[15].
References
- 1. NIR squaraine dyes for dual colorimetric and fluorescent determination of Fe3+, Cu2+, and Hg2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. matilda.science [matilda.science]
- 5. One-pot squaric acid diester mediated aqueous protein conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation and Characterization of Polymeric Microparticles Based on Poly(ethylene brassylate-co-squaric Acid) Loaded … [ouci.dntb.gov.ua]
- 8. Preparation and Characterization of Polymeric Microparticles Based on Poly(ethylene brassylate-co-squaric Acid) Loaded with Norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A zirconium squarate metal–organic framework with modulator-dependent molecular sieving properties - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03764B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A zirconium squarate metal–organic framework with modulator-dependent molecular sieving properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A zirconium squarate metal-organic framework with modulator-dependent molecular sieving properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Dual Sensing Performance of 1,2-Squaraine for the Colorimetric Detection of Fe3+ and Hg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific colorimetric detection of Fe3+ ions in aqueous solution by squaraine-based chemosensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Specific colorimetric detection of Fe 3+ ions in aqueous solution by squaraine-based chemosensor - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07345G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Squaric Acid-Mediated Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of squaric acid derivatives in bioconjugation. Squaric acid-based linkers offer a versatile and robust method for covalently connecting a wide range of biomolecules, including proteins, carbohydrates, and peptides. This technology is particularly valuable in the development of antibody-drug conjugates (ADCs), vaccines, and various molecular probes.
Introduction to Squaric Acid Bioconjugation
Squaric acid diesters are highly efficient reagents for coupling two molecules that each possess a primary amine. The conjugation process typically occurs in a sequential, two-step manner. The first step involves the reaction of a squaric acid diester with the first amine-containing molecule under neutral conditions. This reaction forms a stable squaric acid monoamide monoester intermediate. A key feature of this chemistry is that the reactivity of the intermediate is significantly lower than the starting diester, which allows for its isolation and purification if desired.[1][2]
The second step involves the reaction of the purified intermediate with the second amine-containing molecule under basic conditions (typically pH 9).[3] This step results in the formation of a stable, asymmetric squaric acid diamide, effectively linking the two molecules.[3] The selectivity of squaric acid derivatives for amines over other nucleophiles, such as thiols and hydroxyls, makes this a highly chemoselective bioconjugation strategy.[4]
Core Applications
-
Antibody-Drug Conjugates (ADCs): Squaric acid linkers can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[3]
-
Vaccine Development: This technique is widely used for conjugating carbohydrates (antigens) to carrier proteins to elicit a robust immune response.[5][6][7][8][9]
-
Radiopharmaceuticals: Chelating agents can be conjugated to targeting vectors like peptides or antibodies for applications in nuclear medicine, both for imaging and therapy.[8]
-
Peptide and Protein Modification: Squaric acid chemistry allows for the site-specific modification of peptides and proteins, including peptide stapling and the attachment of molecular probes.[1][4]
Reaction Mechanism and Workflow
The general mechanism for squaric acid-mediated bioconjugation involves a two-step nucleophilic acyl substitution.
Quantitative Data Summary
The efficiency of squaric acid-mediated conjugation is influenced by several factors, including the choice of squaric acid diester, pH, buffer concentration, and reactant concentrations.
| Parameter | Condition | Outcome/Observation | Reference |
| Squaric Acid Diester | Dimethyl, Diethyl, Dibutyl, Didecyl | Dimethyl squarate is often preferred due to its commercial availability, crystalline nature, and good reactivity.[3][4] The decyl ester shows greater stability against hydrolysis.[4] | [3][4] |
| pH for Step 1 | Neutral | Reaction of the first amine with the squaric acid diester. | [3] |
| pH for Step 2 | pH 9 | Crucial for the second amidation step to form the final conjugate. Maintaining this pH is critical for reaction efficiency.[3][4] | [3][4] |
| Buffer | 0.05 M vs 0.5 M Borate (B1201080) Buffer (pH 9) | Higher buffer concentration (0.5 M) leads to faster and more efficient conjugation.[4][7] | [4][7] |
| Hapten Concentration | 0.4 mM to 40 mM | Higher hapten concentrations generally increase the rate and efficiency of conjugation.[7] | [7] |
| Reaction Time | Varies | Can range from a few hours to over 100 hours, depending on the specific reactants and conditions.[3] | [3] |
| Temperature | Room Temperature | Most protocols are performed at ambient temperature. | [3] |
Experimental Protocols
Protocol 1: General Two-Step Conjugation of a Small Molecule to a Protein
This protocol outlines the conjugation of an amine-functionalized small molecule (e.g., a carbohydrate or peptide) to a protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
Amine-containing molecule (Molecule A)
-
Dimethyl squarate
-
Protein (e.g., BSA) (Molecule B)
-
Phosphate (B84403) buffer (0.5 M, pH 7.0)
-
Borate buffer (0.5 M, pH 9.0)
-
Organic solvent (e.g., DMF or DMSO)
-
Centrifugal filtration devices (e.g., Amicon Ultra)
-
MALDI-TOF Mass Spectrometer
Procedure:
Step 1: Formation of the Squarate Monoamide Monoester Intermediate
-
Dissolve the amine-containing molecule (Molecule A) in 0.5 M phosphate buffer (pH 7.0).
-
Dissolve a 2-fold molar excess of dimethyl squarate in a minimal amount of an organic solvent like DMF or DMSO.
-
Add the dimethyl squarate solution to the solution of Molecule A.
-
Allow the reaction to proceed at room temperature for 24 hours.[3] This extended time helps ensure the complete conversion of Molecule A and the hydrolysis of excess dimethyl squarate.[3]
-
(Optional) The intermediate can be purified at this stage, for example, by HPLC, to remove any unreacted starting materials.
Step 2: Conjugation to the Protein
-
Prepare a solution of the protein (Molecule B) in 0.5 M borate buffer (pH 9.0).
-
Add the solution containing the squarate monoamide monoester intermediate from Step 1 to the protein solution. A typical molar ratio of the intermediate to the protein is 15:1 to 20:1.[3][7]
-
Ensure the final pH of the reaction mixture is 9.0. Adjust with the borate buffer if necessary. Maintaining this pH is critical for the reaction to proceed efficiently.[4][7]
-
Incubate the reaction mixture at room temperature. The reaction progress can be monitored over time (e.g., at 3, 24, 48 hours) by taking small aliquots for analysis.[3]
-
The reaction can be monitored by MALDI-TOF or SELDI-TOF mass spectrometry to determine the extent of conjugation (the number of small molecules attached per protein).[5]
Purification and Analysis
-
Once the desired level of conjugation is achieved, the final conjugate can be purified from excess small molecule reagents using centrifugal filtration devices with an appropriate molecular weight cutoff.
-
Wash the conjugate with a suitable buffer (e.g., PBS) by repeated centrifugation and resuspension.
-
The final purified conjugate can be analyzed by mass spectrometry to confirm the molecular weight and calculate the final conjugation ratio.
Protocol 2: One-Pot, Two-Step Aqueous Protein Conjugation
This protocol is adapted for situations where all components are water-soluble, simplifying the procedure by eliminating the need for organic solvents and intermediate purification.[10]
Materials:
-
Water-soluble amine-containing molecule (Molecule A)
-
Water-soluble squaric acid diester derivative
-
Protein (e.g., BSA) (Molecule B)
-
Phosphate buffer (0.5 M, pH 7.0)
-
Borate buffer (0.5 M, pH 9.0)
Procedure:
-
Dissolve the amine-containing molecule (Molecule A) and a molar excess of the water-soluble squaric acid diester in 0.5 M phosphate buffer (pH 7.0).
-
Incubate the mixture at room temperature for a set period (e.g., 24 hours) to allow for the formation of the intermediate.
-
Add a solution of the protein (Molecule B) directly to this reaction mixture.
-
Adjust the pH of the entire mixture to 9.0 by adding 0.5 M borate buffer.
-
Continue the incubation at room temperature, monitoring the conjugation as described in Protocol 1.
-
Purify and analyze the final conjugate as described above.
Concluding Remarks
Squaric acid-mediated bioconjugation is a powerful and versatile tool in the fields of drug development, diagnostics, and life sciences research. Its high selectivity for amines, coupled with the ability to control the reaction in a stepwise manner, allows for the creation of well-defined and reproducible bioconjugates. The protocols provided here offer a solid foundation for researchers to apply this valuable technique in their own work. For novel applications, optimization of reaction parameters such as stoichiometry, reaction time, and temperature may be necessary to achieve the desired outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation of Synthetic Oligosaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugation of Synthetic Oligosaccharides to Proteins by Squaric Acid Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-pot squaric acid diester mediated aqueous protein conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Squaramides from Squaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of squaramamdes from squaric acid, a versatile scaffold with significant applications in drug discovery and materials science. Squaramides are valued for their unique structural and electronic properties, acting as bioisosteric replacements for ureas, thioureas, and guanidines, and their ability to form strong hydrogen bonds.[1][2][3][4] This makes them attractive moieties in the design of enzyme inhibitors, anion transporters, and self-assembling materials.[3][5]
Introduction
Squaramides are synthesized from squaric acid, a C4O4H2 compound, or its more soluble dialkyl esters.[6] The core reaction involves the nucleophilic substitution of the hydroxyl or alkoxy groups of squaric acid or its esters with primary or secondary amines.[5][7] The synthesis can be tailored to produce mono- or disubstituted squaramides, with the latter being either symmetrical or unsymmetrical. The choice of starting material and reaction conditions significantly influences the outcome of the synthesis. Due to the poor solubility of squaric acid in many organic solvents, synthetic strategies often commence from dialkyl squarates, such as diethyl squarate (DES) or dimethyl squarate.
Synthetic Pathways Overview
The general synthetic routes to squaramides from squaric acid derivatives are outlined below. The initial step often involves the conversion of squaric acid to a more reactive diester, which then undergoes sequential or simultaneous amination.
Caption: General workflow for squaramide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Mono-substituted Squaramides from Diethyl Squarate
This protocol describes the synthesis of a mono-substituted squaramide using diethyl squarate and a primary amine. Controlling the stoichiometry of the amine is crucial to prevent the formation of the di-substituted product.
Materials:
-
Diethyl squarate (DES)
-
Primary amine (e.g., benzylamine)
-
Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH)
-
Triethylamine (B128534) (Et3N, optional, for amine hydrochlorides)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc) and hexanes for chromatography
Procedure: [5]
-
Dissolve diethyl squarate (1.0 equiv) in ethanol (e.g., 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the primary amine (1.0 equiv) dropwise to the solution at room temperature. If the amine is provided as a hydrochloride salt, add triethylamine (1.0 equiv) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure mono-substituted squaramide.
For less nucleophilic amines (e.g., anilines): [8][9]
-
A Lewis acid catalyst, such as Zinc triflate (Zn(OTf)2, 10 mol%), can be added to the reaction mixture to enhance the electrophilicity of the squarate ring.[8][9]
-
The reaction may require elevated temperatures (e.g., reflux) and longer reaction times.
Protocol 2: Synthesis of Symmetrical Di-substituted Squaramides
This protocol outlines the synthesis of a symmetrical di-substituted squaramide by reacting diethyl squarate with an excess of a primary or secondary amine.
Materials:
-
Diethyl squarate (DES)
-
Primary or secondary amine (e.g., morpholine)
-
Ethanol (EtOH)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
Dissolve diethyl squarate (1.0 equiv) in ethanol (e.g., 0.2 M solution) in a round-bottom flask.
-
Add the amine (2.0-2.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours, monitoring by TLC.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure symmetrical di-substituted squaramide.
Protocol 3: Synthesis of Unsymmetrical Di-substituted Squaramides
This two-step protocol describes the synthesis of an unsymmetrical squaramide, which involves the sequential addition of two different amines.
Step 1: Synthesis of the Mono-substituted Intermediate
-
Follow Protocol 1 to synthesize and isolate the mono-substituted squaramide.
Step 2: Synthesis of the Unsymmetrical Di-substituted Squaramide [5]
Materials:
-
Purified mono-substituted squaramide
-
Second, different primary or secondary amine (R2-NH2)
-
Methanol (MeOH) or other suitable solvent
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure: [5]
-
Dissolve the purified mono-substituted squaramide (1.0 equiv) in methanol (e.g., 0.2 M solution).
-
Add the second amine (1.0-1.2 equiv) to the solution.
-
Stir the reaction at room temperature or with heating for 4-48 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the unsymmetrical di-substituted squaramide.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the synthesis of various squaramides.
Table 1: Synthesis of Mono-substituted Squaramides
| Starting Amine | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzylamine | MeOH | None | 1 | RT | 33 | |
| 4-Hydroxyaniline | EtOH | None | 12 | RT | 45 | [10] |
| L-Glutamic acid diethyl ester HCl | MeOH | Et3N | 24 | RT | 95 | [5] |
| Aniline | EtOH | Zn(OTf)2 | 16 | RT | 95 | [8] |
Table 2: Synthesis of Di-substituted Squaramides
| Amine 1 | Amine 2 | Type | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzylamine | Benzylamine | Symmetrical | EtOH/H2O | 16 | RT | 95 | [8] |
| Cytisine | Cytisine | Symmetrical | - | Overnight | RT | 80 | [11] |
| Mono-squaramide-glutamic acid ester | n-Octadecylamine | Unsymmetrical | MeOH | - | RT | 29 | [5] |
Logical Workflow for Protocol Selection
The choice of the synthetic protocol depends on the desired final product. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting the appropriate squaramide synthesis protocol.
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of a variety of squaramide derivatives. By carefully selecting the starting materials, stoichiometry, and reaction conditions, researchers can efficiently access mono-substituted, symmetrical di-substituted, and unsymmetrical di-substituted squaramides. These compounds serve as valuable building blocks in the development of novel therapeutics and advanced materials. The provided data and workflows are intended to facilitate the practical application of these synthetic methods in a research and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Squaramides as Bioisosteres in Contemporary Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and supramolecular self-assembly of glutamic acid-based squaramides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Squaric acid - Wikipedia [en.wikipedia.org]
- 7. Squaramide - Wikipedia [en.wikipedia.org]
- 8. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 11. Synthesis and Structural Analysis of New (−)-Cytisine Squaramides [mdpi.com]
Catalytic Applications of 3,4-Dihydroxy-3-cyclobutene-1,2-dione and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, and its squaramide derivatives. These compounds have emerged as versatile and powerful organocatalysts in a variety of organic transformations, offering mild reaction conditions, high efficiency, and opportunities for asymmetric synthesis.
Squaric Acid as a Brønsted Acid Catalyst
Squaric acid's high acidity (pKa1 ≈ 1.5, pKa2 ≈ 3.4) and unique planar, four-membered ring structure contribute to its effectiveness as a metal-free Brønsted acid catalyst.[1] Its ability to activate substrates through protonation is central to its catalytic activity in several important synthetic methodologies.
Synthesis of 2,3-Dihydro-1H-perimidines
Squaric acid serves as an efficient, green, and recyclable organocatalyst for the synthesis of biologically significant 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene (B57835) and various ketones. The use of water as a solvent makes this protocol environmentally benign.
Reaction Scheme:
Quantitative Data:
| Entry | Ketone | Time (min) | Yield (%) |
| 1 | Acetophenone | 45 | 95 |
| 2 | 4-Methylacetophenone | 50 | 92 |
| 3 | 4-Methoxyacetophenone | 55 | 90 |
| 4 | 4-Chloroacetophenone | 60 | 93 |
| 5 | Cyclohexanone | 40 | 96 |
Experimental Protocol:
-
To a mixture of 1,8-diaminonaphthalene (1.0 mmol) and the respective ketone (1.0 mmol) in water (5.0 mL), add squaric acid (10 mol%).
-
Heat the reaction mixture at 80 °C with stirring for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product is collected by filtration, washed with water, and dried to afford the pure 2,3-dihydro-1H-perimidine.
Catalyst Recyclability: The aqueous filtrate containing the squaric acid catalyst can be reused for subsequent reactions with only a slight decrease in activity observed after four cycles.
Plausible Reaction Mechanism:
The proposed mechanism involves the initial activation of the ketone by squaric acid, followed by nucleophilic attack of the diamine, intramolecular cyclization, and subsequent dehydration to yield the perimidine product and regenerate the catalyst.
References
Application Notes and Protocols: Synthesis of Photosensitive Squaraine Dyes from Squaric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of photosensitive squaraine dyes using squaric acid. Squaraine dyes are a significant class of organic dyes known for their intense and sharp absorption bands in the red and near-infrared (NIR) regions of the electromagnetic spectrum.[1][2] Their unique photophysical properties, including high molar absorptivities and fluorescence quantum yields, make them highly valuable for a range of applications in biomedical imaging, photodynamic therapy (PDT), and as molecular sensors.[1][3]
The core structure of these dyes features an electron-deficient four-membered squaric acid ring, which acts as an acceptor, connected to two electron-donating groups in a donor-acceptor-donor (D-A-D) framework.[4] This zwitterionic and resonance-stabilized structure is responsible for their remarkable photophysical characteristics.[1] The synthesis of squaraine dyes is typically straightforward, primarily involving the condensation of squaric acid with electron-rich aromatic or heterocyclic compounds.[1][5]
Synthesis of Squaraine Dyes
The synthesis of squaraine dyes can be broadly categorized into the preparation of symmetrical and unsymmetrical structures. The choice of synthetic route depends on the desired final structure and properties of the dye.
1.1. Synthesis of Symmetrical Squaraine Dyes
Symmetrical squaraine dyes, which contain two identical electron-donating groups, are typically synthesized in a one-pot reaction.[6] This involves the condensation of one equivalent of squaric acid with two equivalents of an electron-rich compound.[1]
Experimental Protocol: Synthesis of a Symmetrical Indolenine-based Squaraine Dye
This protocol is a generalized procedure based on established literature methods.[7]
-
Materials:
-
Squaric acid (1 equivalent)
-
2,3,3-Trimethyl-1-octyl-3H-indolium iodide (2 equivalents)
-
n-Butanol
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Combine the 2,3,3-trimethyl-1-octyl-3H-indolium iodide (e.g., 2.0 mmol) and squaric acid (e.g., 1.0 mmol) in a round-bottom flask.
-
Add a 1:1 mixture of n-butanol and toluene (e.g., 20 mL).
-
Equip the flask with a Dean-Stark apparatus and a condenser to facilitate the azeotropic removal of water.[1][6]
-
Heat the reaction mixture to reflux for 4-6 hours. The water formed during the reaction will be collected in the Dean-Stark trap.[7]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[7]
-
Combine the fractions containing the pure product and evaporate the solvent to yield the symmetrical squaraine dye as a colored solid.
-
-
Characterization:
1.2. Synthesis of Unsymmetrical Squaraine Dyes
The synthesis of unsymmetrical squaraine dyes requires a multi-step approach to sequentially introduce two different donor groups.[7] A common strategy involves the formation of a semi-squaraine intermediate, which is then reacted with a second, different electron-rich compound.[1][7]
Experimental Protocol: Synthesis of an Unsymmetrical Squaraine Dye
This protocol is a generalized procedure based on methods described in the literature.[7]
-
Step 1: Formation of the Semi-Squaraine Intermediate
-
Dissolve 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) (e.g., 1.0 mmol) and the first indolium salt (e.g., 1.0 mmol) in ethanol (B145695) (e.g., 15 mL).
-
Add triethylamine (B128534) (e.g., 1.2 mmol) to the mixture.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the formation of the semi-squaraine intermediate by TLC.
-
Upon completion, purify the intermediate, for instance, by precipitation or chromatography.
-
-
Step 2: Formation of the Unsymmetrical Squaraine Dye
-
Dissolve the purified semi-squaraine intermediate (e.g., 0.8 mmol) and the second, different indolium salt (e.g., 0.8 mmol) in a 1:1 mixture of n-butanol and toluene (e.g., 20 mL).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the unsymmetrical squaraine dye.
-
1.3. Synthetic Workflow
Caption: Synthetic routes for symmetrical and unsymmetrical squaraine dyes.
Photophysical Properties of Squaraine Dyes
Squaraine dyes exhibit distinctive photophysical properties that are crucial for their applications. They typically show strong and narrow absorption bands in the NIR region (630-670 nm) and emission maxima between 650 and 700 nm.[2] The exact wavelengths can be tuned by modifying the electron-donating groups attached to the squaric acid core.[1][5]
Table 1: Photophysical Properties of Selected Squaraine Dyes
| Dye Structure/Name | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |
| Aniline-based Squaraine | Dichloromethane | ~630 | ~650 | ~100,000 | ~0.65 | [2][8] |
| Halogenated Squaraines | Chloroform | 632-635 | - | - | - | [1] |
| Bis(2,4,6-trihydroxyphenyl)squaraine (singly deprotonated) | Methanol | - | - | - | 0.02 | [9] |
| Thiophene/Thienothiophene-containing Squaraines | - | 600-800 | 600-800 | - | - | [8] |
| SQ-BEN-THI | Dichloromethane | - | - | - | - | [10] |
| SQ-BEN-FUR | Dichloromethane | - | - | - | - | [10] |
Note: This table provides a summary of representative data. Specific values can vary based on the exact molecular structure and solvent environment.
Applications in Research and Drug Development
The unique optical properties of squaraine dyes make them suitable for various high-tech applications, particularly in the biomedical field.
3.1. Bioimaging and Sensing
The intense fluorescence of squaraine dyes in the NIR window, where tissue autofluorescence is minimized, makes them excellent probes for in vivo imaging.[1] They can be functionalized to target specific biomolecules, enabling their use as highly sensitive and selective sensors for ions and other analytes.[1][11]
3.2. Photodynamic Therapy (PDT)
In PDT, a photosensitizer dye is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the dye generates reactive oxygen species (ROS), such as singlet oxygen, which induce cell death in the surrounding cancerous cells. Squaraine dyes are promising candidates for PDT due to their strong absorption in the therapeutic window (600-900 nm), allowing for deeper tissue penetration of light.[1]
3.3. Mechanism of Photodynamic Therapy
Caption: Energy transfer in PDT using a squaraine photosensitizer.
Conclusion
Squaric acid is a versatile and crucial precursor for the synthesis of a wide array of photosensitive squaraine dyes.[5] The straightforward and adaptable synthetic methods allow for the fine-tuning of their photophysical properties to suit specific applications.[5] With their strong NIR absorption and emission, high photostability, and potential for functionalization, squaraine dyes continue to be a focal point of research and development in fields ranging from advanced materials to medicine.[1][3] The protocols and data presented herein provide a valuable resource for researchers aiming to explore the synthesis and application of these remarkable compounds.
References
- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squaraine dye - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Squaraine Dyes | Encyclopedia MDPI [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nathan.instras.com [nathan.instras.com]
- 10. Synthesis and Optoelectrical Characterization of Novel Squaraine Dyes Derived from Benzothiophene and Benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Squaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various analytical methodologies for the detection and quantification of squaric acid and its derivatives. The protocols detailed herein are based on established scientific literature and are intended to guide researchers in selecting and implementing the most suitable method for their specific application, from quality control in pharmaceutical manufacturing to metabolomics research.
Chromatographic Methods
Chromatographic techniques are powerful tools for the separation, identification, and quantification of squaric acid and its derivatives in various matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is particularly useful for the quality control of squaric acid derivatives, such as squaric acid dibutyl ester (SADBE), ensuring the purity and stability of the drug substance.[1][2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C2 column (250 mm × 4.6 mm i.d., 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of 0.15% phosphoric acid, acetonitrile, and methanol (B129727) in a ratio of 30:60:10 (v/v/v).[1][2]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to an appropriate concentration. Filter the sample through a 0.45 µm filter before injection.
Workflow for HPLC-UV Analysis of Squaric Acid Derivatives
Caption: Workflow for the HPLC-UV analysis of squaric acid derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique, ideal for the analysis of squaric acid-derivatized amines in complex biological matrices such as fecal samples.[3][4] This method leverages the chemoselective reactivity of squaric acid with amines to enhance their detection.[3]
Experimental Protocol for Amine Derivatization and LC-MS/MS Analysis:
-
Derivatization Reagent: A chemoselective probe with a squaric acid moiety immobilized on magnetic beads.[3][4]
-
Sample Preparation (Amine Derivatization):
-
Incubate the metabolite extract with the squaric acid-activated magnetic beads. The squaric acid moiety will selectively react with amine-containing metabolites.[3][4]
-
Separate the beads from the sample matrix using a magnet.[3][4]
-
Wash the beads to remove non-specifically bound compounds.
-
Release the captured analytes from the beads under mild conditions.[4]
-
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).[4]
-
LC Conditions: Specific conditions will vary depending on the analytes of interest. A reversed-phase column is typically used.
-
MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is often effective for squaramide conjugates.[4]
-
Detection: Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific amine-squaric acid conjugates.
-
Workflow for LC-MS/MS Analysis of Amines using Squaric Acid Derivatization
Caption: Workflow for amine analysis via squaric acid derivatization and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of volatile and semi-volatile contaminants in squaric acid esters.[2][5]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Temperature Program: An oven temperature gradient is used to separate the compounds based on their boiling points.
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan mode for identification of unknown contaminants or Selected Ion Monitoring (SIM) for targeted analysis.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent, such as acetone (B3395972) or ethanol.
Spectroscopic Methods
Spectroscopic methods offer rapid and often non-destructive ways to analyze squaric acid.
UV-Visible Spectrophotometry (Colorimetric Method)
A simple and convenient colorimetric method can be used to determine the concentration of free squaric acid, which is particularly useful for monitoring the hydrolysis of squaric acid esters.[2][5]
Principle: Free squaric acid forms a colored complex with ferric chloride (FeCl₃), which absorbs light in the visible range.[2][5]
Experimental Protocol:
-
Reagents:
-
Ferric chloride solution.
-
Squaric acid standards of known concentrations.
-
-
Procedure:
-
Quantification: Create a calibration curve by measuring the absorbance of squaric acid standards of known concentrations. Determine the concentration of squaric acid in the unknown sample by comparing its absorbance to the calibration curve.
Principle of Colorimetric Detection of Squaric Acid
Caption: Principle of the colorimetric detection of squaric acid.
Raman Spectroscopy
Raman spectroscopy, including Surface-Enhanced Raman Scattering (SERS), is a valuable technique for structural analysis and identification of squaric acid and its derivatives.[6][7] SERS can provide enhanced sensitivity for the detection of low concentrations of these compounds.[6]
Experimental Protocol (SERS):
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 1064 nm).[6]
-
SERS Substrate: Silver or gold nanoparticles are commonly used to enhance the Raman signal.
-
Sample Preparation:
-
Prepare a solution of the squaric acid-containing sample.
-
Mix the sample solution with a colloidal suspension of the SERS substrate (e.g., silver nanoparticles).[6]
-
-
Data Acquisition: Acquire the Raman spectrum by irradiating the sample with the laser and collecting the scattered light.
-
Analysis: The resulting spectrum will show characteristic vibrational modes of squaric acid, which can be used for identification.
Electrochemical Methods
While specific electrochemical sensors for the direct detection of squaric acid are not widely reported in the initial literature search, the development of such sensors is a promising area of research. Electrochemical methods offer advantages such as high sensitivity, rapid response, and portability.[8] The principles used for detecting other organic acids, such as uric acid or salicylic (B10762653) acid, could potentially be adapted for squaric acid.[8][9] This would likely involve the development of a modified electrode surface that can selectively interact with and catalyze the electrochemical oxidation or reduction of squaric acid.
Quantitative Data Summary
The following table summarizes the quantitative performance data for some of the described analytical methods.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference(s) |
| LC-MS/MS (with derivatization) | 1-aminopropane conjugate | Standard Solution | 80 pM | - | - | [4] |
| LC-MS/MS (with derivatization) | Other amine conjugates | Standard Solution | 100 pM - 1.0 µM | - | - | [4] |
| HPLC-UV | Squaric Acid Dibutyl Ester | Pharmaceutical Substance | - | - | - | [1][2] |
Note: Quantitative data for all methods were not available in the initial search results. The table will be updated as more information becomes available.
References
- 1. Development and validation of a liquid chromatographic method for the analysis of squaric acid dibutyl ester and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00132A [pubs.rsc.org]
- 5. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fig.if.usp.br [fig.if.usp.br]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Electrochemical detection of uric acid in undiluted human saliva using uricase paper integrated electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ratiometric electrochemical sensor for accurate detection of salicylic acid in leaves of living plants - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for HPLC Analysis of 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, is a unique scaffold possessing a pseudo-aromatic character and strong hydrogen bonding capabilities. Its derivatives, including esters and amides (squaramides), have garnered significant interest in medicinal chemistry, materials science, and diagnostics. The diverse applications of these compounds necessitate robust analytical methods for their characterization, quantification, and purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of these non-volatile and often polar compounds.
This document provides detailed application notes and experimental protocols for the HPLC analysis of squaric acid derivatives, designed to guide researchers in developing and implementing suitable analytical methods.
Data Presentation: Quantitative Analysis
The retention behavior of squaric acid derivatives in reversed-phase HPLC is influenced by the nature of the substituents on the cyclobutene (B1205218) core. Generally, increasing the hydrophobicity of the derivative leads to longer retention times. The following table summarizes HPLC and HPTLC data for squaric acid dibutyl ester and its related substances from a validated analytical method.
Table 1: High-Performance Liquid Chromatography Data for Squaric Acid Dibutyl Ester and Related Substances
| Compound ID | Retention Time (min) |
| TRA | 2.30 |
| CZ | 5.75 |
| DIC | 9.74 |
Chromatographic Conditions for Data in Table 1:
-
Stationary Phase: Waters Symmetry C8
-
Mobile Phase: Gradient elution with a mixture of 0.03 M ortho-phosphoric acid (pH 3) and acetonitrile (B52724)
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD), wavelengths 218 nm (for TRA) and 280 nm (for CZ and DIC)[1]
Table 2: High-Performance Thin-Layer Chromatography Data for Squaric Acid Dibutyl Ester and Related Substances
| Compound ID | Retardation Factor (Rf) |
| TRA | 0.14 |
| DIC | 0.40 |
| CZ | 0.58 |
Chromatographic Conditions for Data in Table 2:
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates
-
Mobile Phase: Hexane: Ethyl Acetate (B1210297): Methanol (B129727): Acetic Acid (12:6:2:0.1 by volume)
-
Detection: Densitometry scanning at 280 nm[1]
Visualization of Structures and Workflows
Chemical Structure of Squaric Acid Derivatives
The core structure of this compound allows for derivatization at its hydroxyl groups, leading to a wide array of esters, amides, and other analogues.
Caption: General structure of this compound derivatives.
Experimental Workflow for HPLC Analysis
The typical workflow for the HPLC analysis of squaric acid derivatives involves several key steps from sample preparation to data interpretation.
Caption: Experimental workflow for the HPLC analysis of squaric acid derivatives.
Experimental Protocols
The following protocols are generalized from published methods and can be adapted for specific squaric acid derivatives. Method development and validation are crucial for ensuring the accuracy and reliability of the results for a specific analyte.
Protocol 1: Isocratic HPLC Method for Squaric Acid Esters
This protocol is adapted from a method developed for the analysis of squaric acid dibutyl ester.[2]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C2 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water (e.g., Milli-Q or equivalent).
-
Phosphoric acid.
-
Volumetric flasks and pipettes.
-
Syringe filters (e.g., 0.45 µm PTFE).
2. Mobile Phase Preparation:
-
Prepare a 0.15% (v/v) solution of phosphoric acid in water.
-
The mobile phase consists of a mixture of 0.15% phosphoric acid, acetonitrile, and methanol in a ratio of 30:60:10 (v/v/v).
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of the squaric acid ester reference standard and dissolve it in a suitable solvent (e.g., mobile phase or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Solution: Dissolve the sample containing the squaric acid ester in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C2, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: 0.15% Phosphoric Acid : Acetonitrile : Methanol (30:60:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Injection Volume: 10-20 µL.
-
Detection: UV at 252 nm.
5. Analysis and Data Processing:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Identify the peak of interest based on the retention time of the standard.
-
Quantify the amount of the squaric acid ester in the sample using the calibration curve.
Protocol 2: Gradient UHPLC-MS Method for Squaramide Derivatives
This protocol is a general guide for the analysis of squaramide derivatives, often used in drug discovery and metabolomics.
1. Instrumentation and Materials:
-
UHPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column suitable for UHPLC (e.g., 50 mm x 2.1 mm, <2 µm particle size).
-
LC-MS grade acetonitrile and water.
-
LC-MS grade formic acid or ammonium (B1175870) acetate.
-
Standard laboratory glassware and filtration devices.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium acetate in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or pure acetonitrile.
-
Degas both mobile phases.
3. Standard and Sample Preparation:
-
Prepare stock and working standard solutions of the squaramide derivatives in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile).
-
Prepare sample solutions by dissolving the material in an appropriate solvent and filtering through a 0.22 µm syringe filter.
4. Chromatographic and MS Conditions:
-
Column: C18, 50 mm x 2.1 mm, <2 µm.
-
Column Temperature: 30-40 °C.
-
Flow Rate: 0.3-0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
UV Detection (optional): DAD, scan range 200-400 nm.
-
Gradient Elution Example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient from 10% to 80% B
-
2.5-4.0 min: Hold at 80% B
-
4.0-4.1 min: Return to 10% B
-
4.1-5.0 min: Re-equilibration at 10% B
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Range: m/z 100-1000.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the specific analytes.
-
5. Analysis and Data Processing:
-
Perform injections of standards and samples.
-
Analyze the data using the manufacturer's software.
-
Identify compounds based on retention time and mass-to-charge ratio (m/z).
-
Quantification can be performed using extracted ion chromatograms and a calibration curve.
Conclusion
The HPLC methods described provide a solid foundation for the analysis of a wide range of this compound derivatives. The choice between an isocratic or gradient method, the type of stationary phase, and the detection technique will depend on the specific properties of the analytes and the goals of the analysis. For routine quality control of a known compound, a simple isocratic UV-based HPLC method may be sufficient. For the analysis of complex mixtures or for the identification of unknown derivatives, a gradient UHPLC-MS method is often more appropriate. As with any analytical procedure, method validation according to ICH guidelines is essential to ensure the reliability of the obtained results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Squaric Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of squaric acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of squaric acid derivatives?
A1: Due to the poor solubility of squaric acid in many organic solvents, its derivatives, such as diethyl squarate or dimethyl squarate, are often used as precursors.[1] Squaric acid dichloride, a highly reactive derivative, also serves as a versatile starting material for introducing various functionalities.[2][3][4]
Q2: How can I improve the solubility of squaric acid for a reaction?
A2: If you must use squaric acid directly, forming a salt by adding a base can improve its solubility in polar solvents. However, a more common and effective strategy is to convert it into a more soluble ester, such as diethyl squarate, which can then be used in a wider range of organic solvents.
Q3: What are the key challenges in synthesizing unsymmetrical squaric acid derivatives?
A3: The primary challenge in synthesizing unsymmetrical squaramides is controlling the sequential addition of two different amines. The reactivity of the intermediate mono-substituted squarate-amide is lower than the starting diester, which allows for selective sequential amidation to generate asymmetric squaramides in high yields.[5][6] Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of symmetrical bis-amide byproducts.
Q4: My squaric acid derivative appears unstable. What are the common stability issues?
A4: Squaric acid derivatives, particularly the dichloride, are sensitive to moisture and can hydrolyze.[2] Squaramate esters can also undergo hydrolysis, with the rate being pH-dependent and influenced by neighboring functional groups.[7] For instance, squaramate esters with a terminal nucleophilic group can undergo rapid intramolecular cyclization.[7] It is recommended to handle reactive intermediates like squaric acid dichloride under anhydrous conditions and store them in a dry, inert atmosphere at low temperatures.[2]
Q5: I am having trouble purifying my squaric acid derivative. What are some common purification strategies?
A5: Purification of squaric acid derivatives can be challenging due to their polarity and potential for aggregation. Common purification techniques include:
-
Column chromatography: This is a standard method, often using silica (B1680970) gel with solvent systems like methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane.[1]
-
Recrystallization: This can be effective for crystalline products.
-
Filtration: For reactions that yield a solid product, simple filtration followed by washing with a cold solvent can be sufficient.[3]
Q6: Are there any safety precautions I should be aware of when working with squaric acid and its derivatives?
A6: Yes. Squaric acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Some derivatives, like dibutyl squarate (SADBE), are potent allergens and strong irritants. Squaric acid dichloride is highly reactive and moisture-sensitive, requiring careful handling under an inert atmosphere.[2] Always consult the Safety Data Sheet (SDS) for each specific compound before use.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of Squaric Acid Esters
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation. | Inefficient water removal during esterification. | Use a method that facilitates water removal, such as azeotropic distillation with a Dean-Stark trap or the use of orthoformates which react with water.[9][10] |
| Incomplete reaction. | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or using a catalyst. |
| Formation of side products. | Transesterification if using an alcohol that doesn't match the orthoformate. | Ensure the alcohol used as the solvent corresponds to the orthoformate employed to avoid the formation of mixed esters.[9] |
Problem 2: Difficulty in Synthesizing Squaric Acid Amides
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired mono-amide. | Formation of the bis-amide byproduct. | Use a 1:1 stoichiometry of the squarate ester and the amine. The reduced reactivity of the mono-substituted intermediate helps in selective synthesis.[5] |
| Reaction fails to initiate, especially with less nucleophilic amines (e.g., anilines). | Insufficient activation of the squarate ester. | Add a Lewis acid catalyst, such as Zn(OTf)₂, to coordinate with the carbonyl oxygens and increase the electrophilicity of the squarate.[11] |
| Difficulty in isolating the product. | The product may be highly soluble in the reaction solvent. | After concentrating the reaction mixture, attempt precipitation by adding a non-polar solvent or purify directly using column chromatography.[1] |
Problem 3: Challenges in the Characterization of Squaric Acid Derivatives
| Symptom | Possible Cause | Suggested Solution |
| Complex NMR spectra. | Presence of rotamers or tautomers. | Acquire NMR spectra at different temperatures to observe potential coalescence of peaks. 2D NMR techniques can also aid in structural elucidation.[12] |
| Broad peaks in the IR spectrum. | Strong hydrogen bonding. | This is characteristic of squaric acid and its derivatives. Note the presence of broad O-H or N-H stretches and strong C=O stretches.[1][13] |
| Disproportionately high UV absorbance. | The squaric amide functional group has strong UV absorbance. | This can make determining concentration by UV-Vis spectroscopy difficult. Use alternative methods for quantification if necessary.[14] |
Experimental Protocols
Protocol 1: General Synthesis of Dialkyl Squarates
This protocol is based on the efficient method using orthoformates.[9][10]
Materials:
-
Squaric acid
-
Corresponding alcohol (e.g., methanol, ethanol, isopropanol)
-
Corresponding orthoformate (e.g., trimethyl orthoformate, triethyl orthoformate)
Procedure:
-
Suspend squaric acid in the desired alcohol.
-
Add the corresponding orthoformate to the suspension.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting dialkyl squarate by distillation or recrystallization.
Quantitative Data Example:
| Ester | Alcohol | Orthoformate | Yield (%) |
| Dimethyl squarate | Methanol | Trimethyl orthoformate | ~90% |
| Diethyl squarate | Ethanol | Triethyl orthoformate | ~95% |
| Diisopropyl squarate | Isopropanol | Triisopropyl orthoformate | ~97% |
| Di-n-butyl squarate | n-Butanol | Tri-n-butyl orthoformate | ~92% |
| Data adapted from Liu et al., Synthetic Communications, 1997.[9] |
Protocol 2: Synthesis of a Mono-squaramide
This protocol describes the reaction of a squarate ester with a primary amine.[1]
Materials:
-
Diethyl squarate
-
Primary amine (e.g., benzylamine, aniline)
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve diethyl squarate in the chosen alcohol solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the primary amine (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Example:
| Amine | Solvent | Time (h) | Yield (%) |
| Benzylamine | Methanol | 1 | 33% |
| 4-Hydroxyaniline | Ethanol | 12 | 45% |
| Data adapted from research by Wren et al.[1] |
Visualizations
References
- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Be squared: expanding the horizon of squaric acid-mediated conjugations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
- 8. Squaric acid - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and DNase I Inhibitory Properties of New Squaramides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Squaric esters as peptide stapling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Squaramide Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of squaramide synthesis.
Troubleshooting Guide: Enhancing Squaramide Synthesis Yields
Low yields in squaramide synthesis can be attributed to several factors, from reaction conditions to purification methods. This guide offers a systematic approach to identifying and resolving common issues.
Logical Flow for Troubleshooting Low Yields
The following diagram outlines a step-by-step process for troubleshooting suboptimal squaramide synthesis yields.
Caption: Troubleshooting workflow for low squaramide synthesis yield.
Frequently Asked Questions (FAQs)
Q1: My squaramide synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in squaramide synthesis can stem from several factors:
-
Purity of Reactants: Ensure that the starting materials (dialkyl squarate, amine, and solvent) are pure and dry.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. Traditional methods often require high temperatures (110-120 °C) and long reaction times (24-48 hours), which can lead to side product formation.[1]
-
Nucleophilicity of the Amine: Less nucleophilic amines, such as anilines, may react slowly or incompletely. In such cases, the addition of a Lewis acid catalyst may be necessary to promote the reaction.[1]
-
Purification Process: Significant product loss can occur during work-up and purification steps. Some squaramides may not require extensive purification.[1]
Q2: I'm experiencing very long reaction times. How can I speed up the synthesis?
A2: To reduce reaction times, consider the following:
-
Alternative Methodologies: A novel approach using filter paper as a reaction platform has been shown to dramatically reduce reaction times to as little as 5-10 minutes at room temperature.[1][2] This method also avoids the need for high-boiling-point solvents.
-
Catalysis: For sluggish reactions, particularly with electron-poor amines, a Lewis acid catalyst like zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) can accelerate the reaction.[1][3]
-
Solvent Choice: The use of an ethanol/water solvent mixture has been shown to be effective, with water playing a pivotal role in enhancing the reaction rate, likely by improving coordination with the carbonyl oxygens.[1]
Q3: My purification process seems inefficient and leads to product loss. Are there any suggestions?
A3: Purification can indeed be a bottleneck. Here are some strategies to improve this step:
-
Simplified Work-up: The paper-based synthesis method often yields products of high purity that may not require further purification, significantly reducing loss.[1] This method also eliminates the need for water removal from the crude product.[1]
-
Solid-Phase Synthesis: This technique can simplify purification by allowing for simple washing of the resin-bound intermediates between reaction steps, eliminating the need for lengthy isolation and purification processes.[4]
-
One-Pot Synthesis: A one-pot procedure for unsymmetrical squaramides can save energy and eliminate the need for intermediate purification steps, leading to better overall yields compared to traditional stepwise approaches.[5][6]
Q4: Is a catalyst always necessary for squaramide synthesis?
A4: Not always. The necessity of a catalyst depends on the nucleophilicity of the amine. For highly nucleophilic amines like benzylamine (B48309), the reaction can proceed efficiently without a catalyst. However, for less nucleophilic amines, such as aniline (B41778), a Lewis acid catalyst like Zn(OTf)₂ is often employed to achieve high yields in a reasonable timeframe.[1][3] Interestingly, the paper-based synthesis method using an ethanol/water mixture has been shown to be successful even for less nucleophilic amines without the need for a catalyst.[1]
Experimental Protocols and Data
Comparison of Synthesis Methods
The following table summarizes the key differences between traditional and paper-based squaramide synthesis methods.
| Parameter | Traditional Method (with Catalyst) | Paper-Based Method |
| Typical Yield | ~95% (for anilines)[1] | Up to 99.5%[1][2] |
| Reaction Time | 16 hours[1] | 5-10 minutes[1][2] |
| Temperature | Room Temperature to 120 °C[1] | Room Temperature[2] |
| Solvent | Ethanol, DMF, DMSO[1] | Ethanol/Water[1] |
| Catalyst | Often required (e.g., 10 mol% Zn(OTf)₂)[1] | Not required[1] |
| Purification | Often requires chromatographic purification[1] | Often not required[1] |
Protocol 1: Traditional Synthesis of a Squaramide using a Lewis Acid Catalyst
This protocol is adapted for the synthesis of a mono-substituted squaramide from dimethyl squarate and aniline.
-
Reaction Setup: In a clean, dry flask, dissolve dimethyl squarate (1 equivalent) and Zn(OTf)₂ (10 mol%) in ethanol.
-
Reagent Addition: Add aniline (1 equivalent) to the solution.
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: High-Yield Paper-Based Squaramide Synthesis
This protocol describes a sustainable and rapid method for squaramide synthesis.
-
Platform Preparation: Place a filter paper disc on a suitable support.
-
Reagent Application:
-
Add a solution of dimethyl squarate in an ethanol/water mixture to the filter paper.
-
Add the amine (e.g., benzylamine or aniline) dropwise onto the same filter paper.[2]
-
-
Reaction: Allow the reaction to proceed at room temperature for 5-10 minutes. The capillary-driven flow within the paper ensures efficient mixing, and solvent evaporation drives the reaction to completion.[2]
-
Product Isolation: The product can be extracted from the filter paper with a suitable solvent. In many cases, the product is of sufficient purity to be used without further purification.[1]
Workflow for Squaramide Synthesis: Traditional vs. Paper-Based
The following diagram illustrates the streamlined workflow of the paper-based synthesis compared to the traditional approach.
Caption: Comparison of traditional and paper-based squaramide synthesis workflows.
References
- 1. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 2. Filter paper simplifies squaramide synthesis | Research | Chemistry World [chemistryworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of unsymmetrical squaramides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. zaguan.unizar.es [zaguan.unizar.es]
Technical Support Center: Optimization of Squaric Acid Catalysis
Welcome to the technical support center for squaric acid catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or Inconsistent Reaction Yield
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in squaric acid-catalyzed reactions can stem from several factors. A systematic optimization of reaction parameters is the most effective approach.
-
Catalyst Loading: Insufficient catalyst loading can lead to low conversion. Conversely, excessively high loading may not improve the yield and is not cost-effective. It's crucial to screen a range of catalyst loadings. For instance, in the synthesis of 2,3-dihydro-1H-perimidines, increasing the squaric acid loading from 2.5 mol% to 10 mol% dramatically increased the yield, while a further increase to 14 mol% offered no significant benefit.[1]
-
Solvent Choice: The solvent plays a critical role in catalyst solubility, substrate solvation, and stabilization of the transition state.[2][3] A solvent screen is highly recommended. In certain reactions, polar solvents like water have proven to be superior, leading to both higher yields and faster reaction rates due to the high acidity and good solubility of squaric acid in water.[1] In other cases, polar aprotic solvents may increase reaction rates compared to aqueous media.[4]
-
Reaction Temperature: Temperature affects the reaction rate and selectivity. For the synthesis of 2-methyl-2-phenyl-2, 3-dihydro-1H-perimidine, 80 °C was identified as the optimal temperature.[1] You should evaluate a temperature range to find the sweet spot for your specific transformation.
-
Reagent Purity: Impurities in substrates, reagents, or solvents can act as inhibitors or catalyst poisons, leading to reduced yields.[5] Always use reagents and solvents of appropriate purity and ensure they are free from contaminants that could interfere with the catalyst.
-
Substrate Reactivity: Some substrates are inherently less reactive. For reactions involving poor nucleophiles like anilines with diethyl squarate, the addition of a Lewis acid catalyst such as Zn(OTf)₂ can significantly improve yields by making the squarate core more electrophilic.[6]
dot
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Q2: My asymmetric reaction is showing low enantiomeric excess (ee). How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity often requires fine-tuning the catalyst structure and reaction conditions.
-
Catalyst Structure: The chiral environment of the catalyst is paramount. For squaramide-based catalysts, the nature of the substituents significantly influences enantioselectivity.[7] It may be necessary to screen a library of catalysts with different chiral backbones and substituents to find the optimal match for your substrate.
-
Amino Alcohol vs. Squaramide: In some cases, such as the asymmetric borane (B79455) reduction of ketones, chiral aminoalcohols have demonstrated better efficiency (up to 94% ee) than the corresponding squaramides, which provided only poor asymmetric induction.[8][9] This highlights the importance of choosing the right ligand class for the transformation.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting stereoselectivity.[2] Screening a range of solvents with varying polarities and coordinating abilities is recommended.
-
Additives: In some cases, additives can influence the catalytic cycle and improve selectivity. For example, inorganic bases can have a significant effect on both reactivity and enantioselectivity in reactions catalyzed by quinidine-derived squaramides.[7]
Issue 3: Slow or Stalled Reaction
Q3: The reaction is proceeding very slowly or has stopped before completion. What steps should I take?
A3: A slow or stalled reaction points to issues with kinetics or catalyst stability.
-
Review Reaction Parameters: As with low yield, the primary factors to re-evaluate are temperature, catalyst loading, and solvent choice.[1] Increasing the temperature or catalyst concentration can often accelerate the reaction.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the feedstock, thermal degradation, or unwanted side reactions.[10][11] Ensure all reagents are pure and consider if the reaction temperature is too high for the catalyst's stability.
-
Reaction Monitoring: Use an appropriate analytical technique, such as TLC, GC, or LC-MS, to monitor the reaction's progress.[12] This will help you determine if the reaction is truly stalled or just very slow. It also helps to identify the formation of byproducts that might inhibit the catalyst.
Issue 4: Catalyst Deactivation and Regeneration
Q4: I suspect my catalyst is deactivating. What are the common deactivation pathways and can the catalyst be regenerated?
A4: Catalyst deactivation is an important consideration in industrial applications and can be caused by several mechanisms.[13][14]
-
Common Causes of Deactivation:
-
Poisoning: Impurities in the starting materials or solvent can bind to the catalyst's active sites.[10]
-
Fouling/Coking: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites.[10]
-
Thermal Degradation (Sintering): High temperatures can cause irreversible changes to the catalyst's structure.[10][11]
-
Hydrolysis: Squaramide esters can be susceptible to pH-dependent hydrolysis, which would degrade the catalyst.[15] Squaric acid dichloride is highly reactive and susceptible to hydrolysis.[16]
-
-
Catalyst Recovery and Reuse: For heterogeneous or insolubilized catalysts, simple filtration can be effective. Squaric acid itself, being soluble in water but insoluble in many organic solvents, can be recovered from an aqueous phase and has been shown to be reusable for up to four cycles without significant loss of activity.[1]
-
Regeneration: For solid-supported catalysts, regeneration protocols may involve washing with acids or solvents to remove poisons, followed by calcination or other treatments to restore activity.[17][18] The specific method depends heavily on the nature of the catalyst and the deactivation mechanism.
Frequently Asked Questions (FAQs)
Q1: What is squaric acid and why is it used as a catalyst? A1: Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) is a unique organocatalyst.[19] Its acidity is comparable to that of strong carboxylic acids, and its two hydroxyl groups can act as hydrogen-bond donors, allowing it to activate electrophiles in a bifunctional manner, similar to thiourea (B124793) and squaramide catalysts.[20] It is valued for being metal-free, eco-friendly, and efficient at low catalyst loadings.[1]
Q2: How do I choose the right solvent for my reaction? A2: Solvent selection is empirical and critical for success. Start by considering the solubility of your substrates and the catalyst. A solvent screening should be performed, including polar protic (e.g., water, ethanol), polar aprotic (e.g., GVL, acetonitrile, THF), and non-polar (e.g., toluene, hexane) options.[1][2][4] The polarity and coordinating ability of the solvent can dramatically influence reaction rates and outcomes.[3]
Q3: How should I monitor the progress of my reaction? A3: The choice of monitoring technique depends on the nature of your reactants and products.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring of the consumption of starting materials and formation of products.[1][12]
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): Quantitative methods for tracking the concentration of species over time.
-
Mass Spectrometry (MS): Can be used for rapid analysis of reaction aliquots to confirm product formation and identify intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative data by analyzing crude reaction mixtures.
dot
References
- 1. ias.ac.in [ias.ac.in]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 11. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. csc.com.tw [csc.com.tw]
- 18. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Squaric acid - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Squaric Acid Coupling Reactions
Welcome to the technical support center for squaric acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during squaric acid coupling experiments.
Problem 1: Low or No Yield
Q: I am observing a very low yield or no product formation in my squaric acid coupling reaction. What are the potential causes and how can I resolve this?
A: Low or no yield in squaric acid coupling reactions can be attributed to several factors, ranging from the reactivity of your starting materials to the reaction conditions. A logical troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low or no yield.
Potential Causes and Solutions:
-
Poor Nucleophilicity of the Amine: Anilines and other electron-deficient amines are less nucleophilic and may react slowly or not at all.
-
Solution: The addition of a Lewis acid catalyst, such as zinc triflate (Zn(OTf)₂), can activate the squarate ester, making it more susceptible to nucleophilic attack.
-
-
Steric Hindrance: Bulky groups on either the amine or the squaric acid derivative can impede the reaction.
-
Solution 1: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier.
-
Solution 2: Prolong the reaction time to allow the sterically hindered components to react.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.
-
Solution 1: Switch to a more polar aprotic solvent like DMF or DMSO, which can improve the solubility of reactants and facilitate the reaction.
-
Solution 2: For the second coupling to form a diamide, heating is often necessary as the intermediate ester-amide is less reactive.
-
Solution 3: Use a non-nucleophilic organic base like triethylamine (B128534) (Et₃N) or DIPEA to facilitate the reaction, especially when coupling less reactive amines.
-
-
Poor Quality of Reagents: Squaric acid and its esters can be sensitive to moisture.
-
Solution: Ensure that all reagents and solvents are anhydrous, as water can lead to hydrolysis of the squarate ester. Use freshly opened solvents and reagents whenever possible.
-
Problem 2: Incomplete Reaction
Q: My reaction is stalling and I'm observing a mixture of starting material and product. How can I drive the reaction to completion?
A: Incomplete reactions are common, especially when forming the second amide bond on a squarate diester, due to the reduced reactivity of the mono-substituted intermediate.
Technical Support Center: Squaric Acid Monoamides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with squaric acid monoamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and synthesis issues encountered during experiments.
Troubleshooting Guides
Issue 1: Low or No Yield During Synthesis
Q: I am getting a low yield or no product at all during the synthesis of my squaric acid monoamide from a squarate ester and an amine. What are the possible causes and how can I troubleshoot this?
A: Low yields in squaramide synthesis are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
Potential Causes and Solutions:
-
Poor Nucleophilicity of the Amine: Anilines and other electron-poor amines can be poor nucleophiles, leading to slow or incomplete reactions.[1]
-
Solution: Employ a Lewis acid catalyst, such as Zinc Trifluoromethanesulfonate (Zn(OTf)₂), to activate the squarate ester and facilitate the nucleophilic attack.[1]
-
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the reaction outcome.
-
Solution:
-
Ensure the reaction is performed under appropriate conditions as described in established protocols. For many syntheses, room temperature is sufficient, but some less reactive amines may require heating.[2]
-
The choice of solvent is crucial. While methanol (B129727) or ethanol (B145695) are commonly used, for poorly soluble starting materials, solvents like DMF or DMSO might be necessary, though they can complicate purification.[1]
-
Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]
-
-
-
Reagent Quality: The purity of starting materials, especially the squarate ester and the amine, is critical.
-
Solution: Ensure the purity of your reagents. Use freshly purified or commercially available high-purity starting materials.
-
-
Work-up and Purification: Product loss can occur during the extraction and purification steps.[4]
-
Solution:
-
Optimize the work-up procedure to minimize product loss.
-
Choose an appropriate purification method. Column chromatography on silica (B1680970) gel is common, but the choice of eluent is critical to ensure good separation and recovery.
-
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low-yield squaramide synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable are squaric acid monoamides in aqueous solutions?
A: Generally, the squaric acid core is chemically stable in an aqueous environment. Squaramides are kinetically stable for extended periods (over 100 days) in the pH range of 3-10 at 37°C.[5] However, their stability can be influenced by pH and the presence of other functional groups.
Q2: At what pH do squaric acid monoamides start to degrade?
A: Hydrolytic degradation of squaramides typically occurs at a pH greater than 10.[5] The hydrolysis of the squaramate anion shows a first-order dependence on both the squaramate and hydroxide (B78521) ion concentrations.
Q3: How does the substituent on the amide nitrogen affect stability?
A: The nature of the N-substituent can significantly impact the stability of the squaramide. For instance, squaramate esters functionalized with basic groups like amines in the alkyl chain can exhibit a pH-dependent hydrolysis rate due to anchimeric assistance (neighboring group participation), which can reduce their stability at pH values as low as 5.[5][6]
Q4: What are the primary degradation products of squaric acid monoamides?
A: The primary degradation pathway for squaric acid monoamides under basic conditions is hydrolysis of the amide bond. This process typically occurs in a stepwise manner, first yielding a squaramic acid intermediate, which can then further hydrolyze to squaric acid and the corresponding amine.[5]
Degradation Pathway of a Squaric Acid Monoamide:
Caption: Alkaline hydrolysis pathway of a squaric acid monoamide.
Q5: What analytical methods are suitable for monitoring the stability of squaric acid monoamides?
A: Several analytical techniques can be used to monitor the stability and degradation of squaric acid monoamides:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust method for separating and quantifying the parent squaramide and its degradation products.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the identification and quantification of the parent compound and any degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of degradation products over time.
Data Presentation
Table 1: Kinetic Data for Hydrolysis of Squaramides and Related Compounds
| Compound Type | pH Range of Stability | Second-Order Rate Constant for Hydrolysis (k_OH) | Reference |
| Squaramides | 3 - 10 | ~10⁻⁶ M⁻¹s⁻¹ (second step of biphasic hydrolysis) | [5] |
| Squaramate Esters (no NGP) | Stable up to pH 9 | ~10⁻¹ M⁻¹s⁻¹ | [5][6] |
| Squaramate Esters (with amine NGP) | Stability reduced to pH 5 | Rate is pH-dependent | [5][6] |
Note: NGP refers to Neighboring Group Participation. Data is for 37°C.
Experimental Protocols
Protocol 1: General Synthesis of a Squaric Acid Monoamide from Diethyl Squarate
This protocol is adapted from a general procedure for the synthesis of benzylamino monosquarate-amide derivatives.
Materials:
-
Diethyl squarate
-
Primary amine (e.g., benzylamine)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve diethyl squarate (1 equivalent) in methanol.
-
Add the primary amine (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired squaric acid monoamide.
Protocol 2: Lewis Acid-Catalyzed Synthesis of a Squaric Acid Monoamide
This protocol is for reactions involving less nucleophilic amines, such as anilines.[1]
Materials:
-
Dimethyl squarate
-
Zinc Trifluoromethanesulfonate (Zn(OTf)₂) (10 mol%)
-
Ethanol (EtOH)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of dimethyl squarate (1 equivalent) in ethanol, add the aniline (1 equivalent).
-
Add Zn(OTf)₂ (10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC (typically several hours to overnight).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of Lewis Acid Catalysis:
Caption: Lewis acid-catalyzed synthesis of a squaric acid monoamide.
Protocol 3: Monitoring Squaramide Hydrolysis by HPLC
This is a general guideline for setting up an HPLC method to monitor the stability of a squaric acid monoamide.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Squaric acid monoamide sample
-
pH meter and buffers
Procedure:
-
Sample Preparation:
-
Prepare buffer solutions at the desired pH values for the stability study.
-
Prepare a stock solution of the squaric acid monoamide in a suitable solvent (e.g., ACN or MeOH).
-
Dilute the stock solution with the respective pH buffers to the desired final concentration for analysis.
-
-
HPLC Method Development (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over a set time (e.g., 15-20 minutes) to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV-Vis spectrum of the squaric acid monoamide (typically around 254 nm or another UV max).
-
Injection Volume: 10-20 µL
-
-
Stability Study:
-
Incubate the sample solutions at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, etc.), withdraw an aliquot from each sample.
-
Inject the aliquots onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the parent squaric acid monoamide at each time point.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
-
Identify and quantify any new peaks that appear, which may correspond to degradation products.
-
References
- 1. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4-dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of squaric acid.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation | - Insufficient cooling. - Solution is not supersaturated (too much solvent used). - Presence of impurities inhibiting crystallization. | - Ensure the solution is cooled to 0-4 °C using an ice bath. - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation. - Add a seed crystal of pure squaric acid. |
| Oiling Out (Formation of a liquid instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - The solution is cooling too rapidly. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different recrystallization solvent with a lower boiling point. |
| Colored Crystals | - Presence of colored impurities. | - Perform a hot filtration of the dissolved crude product. - Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that this may reduce the overall yield. |
| Low Recovery Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Crystals were not completely collected during filtration. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is preheated before hot filtration. - Wash the recrystallization flask with a small amount of the cold mother liquor to transfer all crystals to the filter. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Sublimation Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Slow Sublimation | - Temperature is too low. - Pressure is too high. | - Gradually increase the temperature. Squaric acid has been reported to sublime around 307°C[1]. - Ensure a good vacuum is applied (typically in the range of 0.1-1 mmHg for laboratory-scale sublimation). |
| Decomposition of the Sample | - Temperature is too high. | - Lower the sublimation temperature and allow for a longer sublimation time. - Ensure the vacuum is stable and at the appropriate level. |
| Poor Crystal Formation on the Cold Finger | - The temperature gradient between the heating surface and the cold finger is not optimal. - The cold finger is not cold enough. | - Adjust the heating rate and the temperature of the cold finger (e.g., by using an ice-water slurry or a cryocoolant). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: Recrystallization from water is a widely used and effective method for the purification of squaric acid. This is due to the significant difference in its solubility in hot versus cold water.[2]
Q2: What are the ideal solvent properties for the recrystallization of squaric acid?
A2: An ideal solvent should dissolve squaric acid completely at its boiling point but have low solubility at room temperature or below, allowing for good recovery of the purified crystals upon cooling. Water is a good choice as squaric acid is approximately 7% soluble in boiling water and only 2% soluble at room temperature.[2] It is not soluble in acetone (B3395972) or ether, making these suitable for rinsing the purified crystals.[2]
Q3: What are some common impurities found in crude squaric acid?
A3: The impurities can vary depending on the synthetic route. For instance, synthesis from hexachlorobutadiene may result in carcinogenic contaminants like hexachlorobutadiene and tetrachloro-2-cyclobutene-1-one.[3] If synthesized via electrochemical cyclization of carbon monoxide, impurities may include residual electrolyte and metal salts from the electrodes.[4]
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of squaric acid and its derivatives.[5][6] Other methods include melting point determination (pure squaric acid has a melting point above 300 °C) and spectroscopic techniques such as NMR and IR spectroscopy.[2]
Q5: Is sublimation a suitable purification technique for squaric acid?
A5: Yes, sublimation can be used for the purification of squaric acid, particularly for obtaining very high-purity material. It has been reported that squaric acid undergoes sublimation at elevated temperatures.[1]
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In a fume hood, place the crude squaric acid in an Erlenmeyer flask. Add a minimal amount of deionized water (approximately 10-15 mL per gram of crude product). Heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% w/w). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water, followed by a rinse with a solvent in which squaric acid is insoluble, such as acetone or ether.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Sublimation of this compound
-
Apparatus Setup: Place the crude squaric acid in a sublimation apparatus. Ensure all joints are properly sealed.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system to a pressure of approximately 0.1-1 mmHg.
-
Heating: Begin to gently heat the bottom of the apparatus containing the crude material. The temperature should be gradually increased. Sublimation of squaric acid is expected to occur at temperatures approaching 300 °C.[1]
-
Collection: The purified squaric acid will sublime and deposit as crystals on the cold finger of the apparatus.
-
Cooling and Harvesting: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature | Solubility ( g/100 mL) | Reference |
| Room Temperature | ~2 | [2] |
| Boiling | ~7 | [2] |
Table 2: Purity Analysis Methods
| Method | Principle | Typical Conditions |
| HPLC | Separation based on polarity. | Column: C18 or similar reverse-phase column. Mobile Phase: A mixture of an aqueous acidic buffer (e.g., phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[6] Detection: UV at an appropriate wavelength. |
| Melting Point | Determination of the temperature range over which the solid melts. | A sharp melting point above 300 °C indicates high purity.[2] |
| NMR Spectroscopy | Analysis of the molecular structure based on the interaction of atomic nuclei with a magnetic field. | Provides structural confirmation and can reveal the presence of impurities with different chemical shifts. |
| IR Spectroscopy | Measurement of the absorption of infrared radiation by the molecule's bonds. | Characteristic peaks for the hydroxyl and carbonyl groups can confirm the identity and purity of the compound. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Squaric acid CAS#: 2892-51-5 [m.chemicalbook.com]
- 3. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4523980A - Process for the recovery of high purity squaric acid - Google Patents [patents.google.com]
- 5. Development and validation of a liquid chromatographic method for the analysis of squaric acid dibutyl ester and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Squaramides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with squaramides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low squaramide solubility.
Troubleshooting Guide: Squaramide Precipitation
Squaramide precipitation can occur at various stages of your experimental workflow, from synthesis and purification to biological assays. This guide provides a systematic approach to diagnosing and resolving these issues.
Diagram: Troubleshooting Workflow for Squaramide Precipitation
Caption: A logical workflow for troubleshooting squaramide precipitation.
Frequently Asked Questions (FAQs)
Q1: Why do many squaramides have low solubility?
Squaramides possess a planar, rigid structure with strong hydrogen bond donor (N-H) and acceptor (C=O) capabilities. This leads to strong intermolecular interactions and efficient crystal packing, resulting in high lattice energy and, consequently, low solubility in many solvents.
Q2: My squaramide precipitated during synthesis. What can I do?
-
Solvent Choice: Squaric acid, a common precursor, is often insoluble in organic solvents but soluble in water.[1] Subsequent reaction products (squaramides) may precipitate from the reaction mixture. Consider using a solvent system that can solubilize both reactants and products to some extent. For example, using a mixture of water and a miscible organic solvent like ethanol (B145695) can be beneficial.
-
Temperature: Increasing the reaction temperature can sometimes improve the solubility of your reactants and prevent premature precipitation of the product.
-
Concentration: Working at lower concentrations can help keep all components in solution throughout the reaction.
Q3: My purified squaramide won't dissolve for biological testing. What are my options?
This is a common challenge. Here are several strategies to consider, ranging from simple formulation adjustments to more involved chemical modifications:
-
Co-solvents: For many squaramides, a small amount of a water-miscible organic co-solvent can significantly improve aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice, followed by ethanol, and propylene (B89431) glycol.
-
pH Adjustment: If your squaramide has ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can increase solubility.
-
Formulation with Excipients:
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic squaramide, increasing its apparent water solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with squaramides, enhancing their aqueous solubility.
-
-
Chemical Modification: If formulation strategies are insufficient, consider synthesizing derivatives with improved solubility.
Diagram: Decision Tree for Enhancing Squaramide Solubility
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Data Presentation: Solubility Enhancement Strategies
The following tables provide an illustrative overview of how different strategies can impact squaramide solubility. Note: The quantitative values are representative and intended for comparative purposes, as specific solubility data is highly dependent on the exact squaramide structure and experimental conditions.
Table 1: Effect of Co-solvents on the Apparent Aqueous Solubility of a Model Squaramide
| Co-solvent (5% v/v in Water) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Water) | < 1 | - |
| Ethanol | 15 | ~15x |
| Propylene Glycol | 50 | ~50x |
| DMSO | > 200 | >200x |
Table 2: Impact of Structural Modification on Aqueous Solubility
| Squaramide Derivative | Modification | Aqueous Solubility (µg/mL) |
| Parent Squaramide | - | < 1 |
| PEGylated Squaramide | Addition of a short PEG chain | 150 |
| Sulfonated Squaramide | Introduction of a sulfonate group | > 500 |
| Squaramide Prodrug | Phosphate ester prodrug | > 1000 |
Experimental Protocols
Protocol 1: Determination of Squaramide Solubility (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a squaramide.
Materials:
-
Squaramide compound
-
Selected solvent (e.g., water, buffer, solvent mixture)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the squaramide to a vial. The solid should be in a fine powder form to maximize surface area.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
After equilibration, allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the undissolved solid.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the squaramide in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Back-calculate to determine the concentration in the original saturated solution, which represents the equilibrium solubility.
Protocol 2: Synthesis of a Water-Soluble PEGylated Squaramide
This protocol provides a general procedure for incorporating a polyethylene (B3416737) glycol (PEG) chain to a squaramide to enhance its aqueous solubility.
Materials:
-
A squaramide precursor with a suitable functional group for PEGylation (e.g., an amino or hydroxyl group)
-
Amine- or carboxyl-terminated PEG (of desired molecular weight)
-
Coupling agents (e.g., HATU, HOBt for amine coupling; DCC, DMAP for esterification)
-
Anhydrous organic solvent (e.g., DMF, DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, dialysis tubing for water-soluble compounds)
Procedure:
-
Dissolve the squaramide precursor in the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agents and stir for 15-30 minutes to activate the carboxylic acid (if applicable).
-
Add the PEG reagent and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction (e.g., by adding water).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product. For highly water-soluble derivatives, dialysis against deionized water can be an effective purification method to remove small molecule impurities. For less polar derivatives, silica gel column chromatography may be appropriate.
-
Characterize the final product by NMR, mass spectrometry, and assess its purity by HPLC.
-
Determine the aqueous solubility of the purified PEGylated squaramide using Protocol 1.
Signaling Pathways and Logical Relationships
Diagram: Impact of Structural Modifications on Squaramide Solubility
Caption: Relationship between squaramide structural modifications and solubility enhancement.
References
Technical Support Center: Managing the Reactivity of Squaric Acid Diesters
Welcome to the technical support center for managing the reactivity of squaric acid diesters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of squaric acid diesters in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of squaric acid diesters?
A1: The reactivity of squaric acid diesters is primarily influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles, such as primary amines, react more readily than weaker ones.[1][2]
-
pH of the Reaction Medium: The rate of hydrolysis is significantly affected by pH. Squaramate esters are generally stable in acidic to neutral conditions (up to pH 9) but hydrolyze more rapidly in alkaline solutions.[1][3][4]
-
Solvent: The choice of solvent can impact both the rate of reaction and the stability of the diester. Protic solvents may participate in hydrolysis.[5]
-
Temperature: Higher temperatures are often required to drive the second substitution reaction to completion, especially with less reactive nucleophiles.[2]
-
Neighboring Groups: The presence of nearby functional groups can influence reactivity through anchimeric assistance, potentially accelerating hydrolysis or leading to intramolecular cyclization.[1][3][4][6]
Q2: My squaric acid diester is hydrolyzing before it can react with my nucleophile. What can I do?
A2: Hydrolysis is a common side reaction. To minimize it, consider the following:
-
Control the pH: Maintain the reaction pH in the neutral to slightly acidic range (pH 5-7) where squaramate esters exhibit greater stability.[1][3][4]
-
Use Anhydrous Solvents: Employing dry solvents and handling the reaction under an inert atmosphere can reduce the presence of water, thus minimizing hydrolysis.[5] The use of molecular sieves can also help to reduce hydrolysis in the presence of excess water.[5]
-
Increase Nucleophile Concentration: A higher concentration of your desired nucleophile can favor the intended reaction over hydrolysis.
-
Lower the Temperature: While this may slow down the desired reaction, it will also reduce the rate of hydrolysis. A balance may need to be found.
Q3: The second substitution on the squaric acid core is very slow. How can I improve the reaction rate?
A3: The second amidation step is known to be significantly slower than the first.[2][7][8] To facilitate the second substitution:
-
Increase the Temperature: Heating the reaction mixture is a common strategy to overcome the reduced reactivity of the squaramate ester intermediate.[2]
-
Use a Less Sterically Hindered Nucleophile: If possible, a smaller nucleophile may react more readily.
-
Prolong the Reaction Time: Allow the reaction to proceed for an extended period to ensure complete conversion.
-
Consider a Catalyst: In some cases, a Lewis acid catalyst may be used to activate the squaric acid derivative, making it more susceptible to nucleophilic attack.
Q4: I am observing an unexpected intramolecular cyclization. How can I prevent this?
A4: Intramolecular cyclization can compete with the desired intermolecular reaction, especially when the nucleophile is part of a substituent on the squaramate ester.[1][3][4][6] To mitigate this:
-
Protecting Groups: If the intramolecular nucleophile is not the intended reactant, consider protecting it during the reaction with the squaric acid diester.
-
Conformational Constraints: The conformation of the squaramate ester can influence the rate of cyclization. Modifying the structure to disfavor the cyclization-prone conformation may be necessary.[1]
-
Choice of Linker: If designing a linker, consider the length and flexibility. A linker that positions the nucleophile in the γ-position of the alkyl chain may lead to rapid intramolecular cyclization.[1][4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Monosubstituted Product | Incomplete reaction. | Increase reaction time and/or temperature. Ensure stoichiometric amounts of reactants are correct. |
| Hydrolysis of the starting diester. | Use anhydrous solvents, control pH (maintain neutral to slightly acidic conditions).[3][5] | |
| Poor nucleophilicity of the amine. | For weakly nucleophilic amines like anilines, consider using a Lewis acid catalyst (e.g., Zn(OTf)₂). | |
| Formation of Disubstituted Byproduct in Monosubstitution | High reactivity of the initial diester. | Use a controlled stoichiometry of the nucleophile (1 equivalent or slightly less). Add the nucleophile slowly to the diester solution. |
| Low Yield of Asymmetric Disubstituted Product | Hydrolysis of the intermediate mono-ester amide. | Purify the intermediate before proceeding to the second step. Maintain anhydrous conditions. |
| The second nucleophile is not reacting. | Increase the reaction temperature and/or time.[2] Consider using a more reactive derivative if possible. | |
| Presence of Squaric Acid in the Final Product | Hydrolysis at any stage of the reaction. | Carefully control pH during the reaction and workup. Use anhydrous conditions.[5] |
| Intramolecular Cyclization Instead of Intermolecular Reaction | The substrate contains a suitably positioned internal nucleophile. | Protect the internal nucleophile. Redesign the substrate to avoid the proximity of the nucleophile to the squaramate ester.[1][4][6] |
Quantitative Data
Table 1: Pseudo-first Order Observed Rate Constants for the Hydrolysis of Squaramate Esters at Different pH (37 °C) [3][4]
| Compound | kobs 10-5 s-1 (pH 7) | kobs 10-5 s-1 (pH 8) | kobs 10-5 s-1 (pH 9) |
| 1a | — | — | 1.10 |
| 2a | — | — | 0.34 |
| 3a | — | — | 0.86 |
| 4a | — | — | 0.73 |
| 5a | 0.02 | 0.43 | 3.62 |
| 6a | 0.31 | 1.03 | 4.85 |
| 7a | 0.46 | 2.38 | 8.56 |
| 8b | 1.01 | 2.91 | 16.1 |
Note: '—' indicates no hydrolysis was observed after one week.[3][4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Squaric Acid Monoamides[10]
-
Dissolve the Amine: Dissolve or suspend the amine (1 mmol) in 5 ml of dry ethanol. If the amine is a hydrochloride salt, add 1-2 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Add Squaric Acid Diethylester: Add 2.5 equivalents of squaric acid diethylester to the solution under stirring at room temperature.
-
Monitor the Reaction: The progress of the reaction can be monitored by a suitable analytical technique such as HPLC or TLC. Reactions are typically complete within 2-24 hours.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or chromatography.
Protocol 2: Kinetic Analysis of Squaramate Ester Hydrolysis by UV-Spectroscopy[1]
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3-10).
-
Prepare Stock Solution: Prepare a stock solution of the squaramate ester in a suitable organic solvent (e.g., acetonitrile).
-
Initiate the Reaction: Add a small aliquot of the squaramate ester stock solution to the temperature-controlled (e.g., 37 °C) buffer solution in a quartz cuvette to achieve the desired final concentration (e.g., 30 µM).
-
Monitor UV Absorbance: Immediately begin recording the UV-Vis spectra at regular time intervals. Monitor the disappearance of the squaramate ester peak or the appearance of the hydrolyzed squaric acid product peak.
-
Data Analysis: Calculate the pseudo-first-order rate constant (kobs) by fitting the absorbance data versus time to a single exponential decay function.
Visualizations
Caption: Reaction pathways for squaric acid diesters.
Caption: Troubleshooting workflow for squaric acid diester reactions.
References
- 1. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squaric esters as peptide stapling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
- 7. Be squared: expanding the horizon of squaric acid-mediated conjugations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. research.utwente.nl [research.utwente.nl]
Technical Support Center: Squaric Acid Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of squaric acid during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of squaric acid, helping you to identify potential problems and implement corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Squaric Acid (e.g., yellowing or browning) | 1. Exposure to Light: Photodegradation can lead to the formation of colored impurities. 2. Exposure to Heat: Thermal decomposition can occur at elevated temperatures. 3. Contamination: Reaction with impurities or incompatible materials. | 1. Store squaric acid in an amber or opaque container to protect it from light. 2. Ensure the storage temperature is consistently cool and within the recommended range. 3. Use only clean, dry spatulas and containers when handling the material. Ensure the container is tightly sealed after use. |
| Clumping or Caking of Squaric Acid Powder | Exposure to Moisture: Squaric acid is hygroscopic and can absorb moisture from the air, leading to the formation of hydrates and subsequent clumping. | 1. Store squaric acid in a desiccator or a controlled low-humidity environment. 2. Ensure the container is tightly sealed immediately after use. 3. If clumping is observed, the material may have been compromised by hydrolysis. It is advisable to test the purity of the material before use. |
| Unexpected Results in Experiments Using Stored Squaric Acid | Degradation of Squaric Acid: The squaric acid may have degraded due to improper storage, leading to lower potency or the presence of interfering byproducts. | 1. Verify the purity of the squaric acid using a suitable analytical method, such as HPLC or NMR spectroscopy. 2. Review storage conditions to ensure they align with recommendations (cool, dry, dark, and inert atmosphere). 3. If degradation is confirmed, discard the compromised batch and obtain a fresh supply. |
| Formation of a Precipitate in Squaric Acid Solutions | Hydrolysis (for esters of squaric acid): In the presence of water, squaric acid esters can hydrolyze to form squaric acid, which may precipitate out of organic solvents. | 1. Use anhydrous solvents for preparing solutions of squaric acid esters. 2. Minimize exposure of the solution to atmospheric moisture. 3. The addition of molecular sieves can help to remove residual water from the solvent.[1] |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for solid squaric acid?
Solid squaric acid should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, refrigeration in a desiccated environment is recommended.
2. How does humidity affect the stability of squaric acid?
Squaric acid is susceptible to hydrolysis in the presence of moisture. Absorbed water can lead to the opening of the cyclobutene (B1205218) ring and the formation of other degradation products, which can affect its purity and reactivity.
3. Is squaric acid sensitive to light?
Yes, squaric acid can undergo photodegradation upon exposure to light, particularly UV radiation. This can lead to discoloration and the formation of impurities. It is crucial to store it in light-resistant containers.
4. What is the expected shelf life of squaric acid?
When stored under ideal conditions (cool, dry, dark, and tightly sealed), solid squaric acid is generally stable for several years. However, it is recommended to re-test the material periodically to ensure it meets the required specifications for your application. For solutions of squaric acid or its esters, the stability is much lower and they should ideally be prepared fresh. For nonaqueous formulations of squaric acid dibutyl ester, a beyond-use date of 30 days or the intended duration of therapy, whichever is earlier, has been suggested when stored in a tight, light-resistant container and refrigerated.[2][3]
5. What are the primary degradation pathways for squaric acid?
The main degradation pathways for squaric acid are:
-
Hydrolysis: Reaction with water, which can be accelerated by basic or acidic conditions.
-
Thermal Decomposition: At elevated temperatures, squaric acid can decompose.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.
6. What are the common decomposition products of squaric acid?
Under thermal stress, squaric acid can decompose into various smaller molecules. While the exact decomposition pathway in storage is complex, forced degradation studies on related compounds suggest that ring-opening and fragmentation are likely. For squaric acid esters, the primary degradation product upon hydrolysis is squaric acid itself.
7. Are there any materials that are incompatible with squaric acid?
Yes, squaric acid should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases, as these can accelerate its degradation.
Data on Squaric Acid Stability
The following table summarizes the known stability data for squaric acid and its derivatives under different conditions.
| Compound | Condition | Observation | Reference |
| Dibutyl Squarate (SADBE) | Ambient temperature, sealed container | Stable for at least 3 years. | |
| Dibutyl Squarate (SADBE) | High humidity | Hydrolysis occurs, forming a fine white solid (squaric acid). | |
| Squaric Acid Diethyl Ester (SADEE) & Dibutyl Ester (SADBE) in solution with water | 3 weeks, in alcohols | Greater extent of hydrolysis compared to acetone. | [1] |
| Squaric Acid Diethyl Ester (SADEE) & Dibutyl Ester (SADBE) in solution with water and molecular sieves | 3 weeks | Hydrolysis was reduced, even with a 100-molar excess of added water. | [1] |
| Squaric Acid Dibutyl Ester (SADBE) in acetone | Refrigerated, light-resistant container | Suggested beyond-use date of 30 days. | [2][3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Squaric Acid Purity
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of squaric acid and detect its degradation products.
1. Objective: To develop and validate an HPLC method that can separate squaric acid from its potential degradation products, thus serving as a stability-indicating assay.
2. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Squaric acid reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Phosphoric acid
-
Forced degradation equipment (oven, UV lamp, acid/base solutions)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of 0.15% phosphoric acid in water, acetonitrile, and methanol (e.g., 30:60:10, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 252 nm.[4]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10 µL.
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation of a squaric acid sample should be performed under the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid squaric acid at 105 °C for 48 hours.
-
Photodegradation: Expose solid squaric acid to UV light (e.g., 254 nm) for 48 hours.
5. Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity (demonstrated by the forced degradation studies), linearity, range, accuracy, precision, and robustness.
6. Analysis of Stability Samples: Store squaric acid samples under various conditions (e.g., different temperatures and humidity levels) and analyze them at predetermined time points using the validated HPLC method to assess the degradation over time.
Protocol 2: Quantitative NMR (qNMR) for Monitoring Squaric Acid Degradation
This protocol describes the use of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to monitor the degradation of squaric acid.
1. Objective: To use qNMR to quantify the amount of squaric acid remaining and potentially identify and quantify degradation products over time.
2. Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard (e.g., maleic acid, certified reference material)
-
Squaric acid sample
3. Sample Preparation:
-
Accurately weigh a known amount of the squaric acid sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Ensure complete relaxation of all relevant signals.
5. Data Analysis:
-
Integrate the signals corresponding to squaric acid and the internal standard.
-
Calculate the concentration of squaric acid using the following formula: Concentration_SA = (Integration_SA / Protons_SA) * (Protons_IS / Integration_IS) * (Molecules_IS / Molecules_SA) * Concentration_IS Where SA refers to squaric acid and IS refers to the internal standard.
6. Stability Study:
-
Prepare multiple samples and store them under different stress conditions (e.g., elevated temperature).
-
Acquire qNMR spectra at various time points to monitor the decrease in the squaric acid signal and the appearance of new signals from degradation products.
Visualizations
Caption: Hydrolysis of a squaric acid ester to yield squaric acid and an alcohol.
Caption: Workflow for conducting a stability study of squaric acid.
Caption: Factors contributing to squaric acid degradation and preventative measures.
References
- 1. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Development and validation of a liquid chromatographic method for the analysis of squaric acid dibutyl ester and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Toxicity of Squaric Acid Analogues in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the toxicity of squaric acid analogues in biological assays.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during your experiments with squaric acid analogues.
Issue 1: Higher than expected cytotoxicity across multiple cell lines.
-
Possible Cause 1: Off-target effects. Squaric acid derivatives can inhibit various kinases and other enzymes due to their ability to act as bioisosteres for phosphate, carboxylate, and amide groups.[1][2] This can lead to broad-spectrum cytotoxicity.
-
Troubleshooting Steps:
-
Perform a kinase panel screening: Assess the inhibitory activity of your compound against a broad range of kinases to identify potential off-target interactions.
-
Conduct target engagement assays: Confirm that the compound is interacting with the intended target within the cell at the concentrations where toxicity is observed.
-
Review Structure-Activity Relationships (SAR): Synthesize and test analogues with modifications designed to reduce interactions with off-target kinases while preserving on-target activity.[3]
-
-
Possible Cause 2: Disruption of ion gradients. Some squaramides can act as ion transporters, disrupting cellular ion homeostasis and inducing apoptosis.[1]
-
Troubleshooting Steps:
-
Measure changes in intracellular pH or ion concentrations: Use fluorescent probes to assess whether your compound alters intracellular ion levels.
-
Apoptosis assays: Determine if the observed cell death is due to apoptosis using techniques like Annexin V/PI staining or caspase activity assays.
-
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
-
Possible Cause 1: Poor solubility. Squaramides, a common class of squaric acid analogues, are known for their potential for low solubility in aqueous solutions.[4][5][6] Compound precipitation can lead to variable effective concentrations.
-
Troubleshooting Steps:
-
Assess compound solubility: Determine the solubility of your compound in the assay medium.
-
Optimize compound formulation:
-
Use a co-solvent like DMSO, but be mindful of the final concentration, as high levels of DMSO can be toxic to cells.[7]
-
Consider the use of solubilizing agents or different salt forms of the compound.
-
-
Visually inspect for precipitation: Before and after adding the compound to the assay medium, check for any visible precipitate.
-
-
Possible Cause 2: Compound instability. The squaric acid core is generally stable in aqueous environments, but specific derivatives may be less stable.
-
Troubleshooting Steps:
-
Assess compound stability: Use techniques like HPLC to determine the stability of your compound in the assay medium over the course of the experiment.
-
Minimize freeze-thaw cycles: Store stock solutions in single-use aliquots.[7]
-
Issue 3: Cytotoxicity observed at concentrations much lower than the target IC50.
-
Possible Cause: High sensitivity of the cell line. Different cell lines can have varying sensitivities to the same compound.[3]
-
Troubleshooting Steps:
-
Test a panel of cell lines: Evaluate the cytotoxicity of your compound across a range of cell lines to identify more and less sensitive models.
-
Determine the therapeutic index: Compare the cytotoxic concentration to the effective concentration for the desired biological activity to assess the compound's therapeutic window.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity for squaric acid analogues?
A1: The toxicity of squaric acid analogues can stem from several mechanisms:
-
Enzyme Inhibition: Their structural similarity to phosphates, carboxylates, and amides allows them to act as bioisosteres and inhibit a wide range of enzymes, including kinases, HDACs, and MMPs.[1][2]
-
Disruption of Ion Homeostasis: Some squaramides can function as ion transporters, leading to disruptions in cellular ion gradients, which can trigger apoptosis.[1]
-
Induction of Apoptosis: As a downstream effect of enzyme inhibition or ion gradient disruption, many squaric acid derivatives have been shown to induce programmed cell death.[1]
Q2: How can I differentiate between cytotoxic and cytostatic effects?
A2: A single endpoint assay like a standard MTT assay measuring metabolic activity might not distinguish between cell killing (cytotoxicity) and inhibition of proliferation (cytostatic effects).[8] To differentiate:
-
Cell Counting: Directly count the number of viable cells at the beginning and end of the treatment period. A decrease in cell number indicates cytotoxicity, while a static number suggests a cytostatic effect.
-
Multiple Time Points: Assess cell viability at different time points. A cytostatic agent will slow the rate of cell growth, while a cytotoxic agent will lead to a decrease in the number of viable cells over time.
-
NCI-60 Panel Parameters: The U.S. National Cancer Institute (NCI) uses a combination of parameters from their cell line screening to make this distinction:
-
GI50: The concentration that causes 50% growth inhibition.
-
TGI (Total Growth Inhibition): The concentration at which the number of cells at the end of the experiment is the same as at the beginning.
-
LC50 (Lethal Concentration 50): The concentration that kills 50% of the initial cells. A compound is generally considered cytotoxic if the LC50 is reached.[8]
-
Q3: Are there ways to design less toxic squaric acid analogues?
A3: Yes, several strategies can be employed:
-
Bioisosteric Replacement: The squaramide group can be used as a bioisostere for other functional groups like ureas or guanidines, which can sometimes lead to reduced toxicity while maintaining or improving efficacy.[5]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the squaric acid analogue and assessing the impact on both on-target activity and off-target toxicity can lead to the identification of safer compounds.
-
Improving Solubility: Enhancing the aqueous solubility of the compounds can prevent issues with precipitation and can sometimes lead to more predictable and manageable toxicity profiles.[4][6]
Q4: My squaric acid analogue is poorly soluble. How can I improve its delivery in a cell-based assay?
A4: Addressing poor solubility is crucial for obtaining accurate data.[7][9]
-
Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all treatments, including controls.[7]
-
Sonication: Briefly sonicating the compound in the solvent can sometimes help with dissolution.[9]
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies like the use of cyclodextrins, liposomes, or nanoparticles may be necessary.
Data Presentation: Cytotoxicity of Selected Squaric Acid Analogues
The following table summarizes publicly available data on the cytotoxic activity of various squaric acid analogues. Note that direct comparison should be made with caution due to variations in experimental conditions, cell lines, and assay methods.
| Compound Class | Specific Analogue/Derivative | Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| 3,4-Diaryl Squaric Acids | Various substituted diaryl analogues | Human Leukemia Cells | Strong cytotoxicity reported | [3] |
| Cyclosquaramides | Not specified | Jeko-1, Z-138 (Mantle Cell Lymphoma) | Cytotoxic activity observed | [3] |
| Squaramide-Tethered Sulfonamides | Compound 16b | A549 (Non-small cell lung) | GI50 = 94 ± 10 µM | [5] |
| Squaramide-Tethered Sulfonamides | Compounds 5a-e, 6, 16e, 16f | A549, HBL-100, HeLa, SW1573, T-47D, WiDr | GI50 > 100 µM | [5] |
| Squaramide-Tethered Coumarins | Compounds 16g-i | A549, HBL-100, HeLa, SW1573, T-47D, WiDr | Not soluble under assay conditions | [5] |
| Squaric Acid-Peptide Conjugates | Analogue with -N(Me)OH and Leu-Tle-NHMe | Not specified (MMP-1 inhibition) | IC50 = 95 µM | |
| Thio-squaric Acid-Peptide Conjugate | Thio-analogue of the above | Not specified (MMP-1 inhibition) | IC50 = 15 µM |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and squaric acid analogue.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the squaric acid analogue in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Crucially, ensure the final solvent concentration is consistent across all wells, including a vehicle control.
-
Remove the medium from the cells and add 100 µL of the diluted compound or control solutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50/GI50 value.
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of squaric acid analogues.
Caption: Troubleshooting logic for unexpected toxicity of squaric acid analogues.
Caption: Potential signaling pathways affected by squaric acid analogues leading to toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Squaric acid analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Squaramide‐Based Self‐Associating Amphiphiles for Anion Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the crystallinity of squarate-based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of squarate-based Metal-Organic Frameworks (MOFs), with a focus on improving crystallinity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of squarate-based MOFs, offering potential causes and solutions to improve crystallinity.
Issue 1: Poor or No Crystallinity in the Final Product
Question: My synthesized squarate-based MOF is amorphous or has very poor crystallinity according to Powder X-ray Diffraction (PXRD) analysis. What are the likely causes and how can I fix this?
Possible Causes and Solutions:
-
Absence or Incorrect Concentration of Modulators: Modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), are often crucial for obtaining crystalline squarate-based MOFs, particularly with zirconium.[1][2] They compete with the squarate linker for coordination to the metal clusters, slowing down the crystallization process and allowing for the formation of a more ordered, crystalline structure.[3]
-
Incorrect Solvent System: The choice of solvent is critical in MOF synthesis.[5][6] The solubility of the squaric acid linker and the metal salt, as well as the solvent's interaction with the forming framework, can dramatically impact crystallinity.[2][5] For instance, in the synthesis of a zirconium squarate MOF, the absence of N,N-dimethylformamide (DMF) can prevent crystallization due to the low solubility of squaric acid.[2]
-
Solution: Ensure you are using an appropriate solvent system. For many squarate-based MOFs, DMF is a common choice.[1][2] If you are experiencing issues, consider experimenting with different solvents or solvent mixtures. The composition of a mixed solvent system can also be a key parameter to optimize.[5]
-
-
Suboptimal Temperature and Reaction Time: Temperature and reaction time directly influence the nucleation and growth of MOF crystals.[7][8][9][10][11] Incorrect temperature or insufficient reaction time can lead to the formation of amorphous material or very small, poorly crystalline nanoparticles.[7]
-
Solution: Systematically vary the synthesis temperature and reaction time. Lowering the temperature and decreasing the reaction time can sometimes lead to smaller crystals, while higher temperatures and longer times can promote the growth of larger, more well-defined crystals, though this is system-dependent.[7][8][9] For a typical ZrSQU synthesis, a reaction at 110°C for 2 hours has been reported to yield a crystalline product.[1]
-
-
Presence of Impurities: The purity of starting materials (metal salt, squaric acid, and solvent) is important. Impurities can interfere with the crystallization process.
-
Solution: Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned and dried before use.
-
Issue 2: Formation of Small or Aggregated Crystals
Question: I am obtaining a crystalline product, but the crystals are very small and/or heavily aggregated, which is not ideal for my application. How can I grow larger, individual crystals?
Possible Causes and Solutions:
-
Rapid Nucleation and Crystal Growth: If the reaction proceeds too quickly, numerous small nuclei can form simultaneously, leading to small, aggregated crystals.
-
Solution: To promote the growth of larger crystals, the rate of nucleation should be controlled. This can be achieved by:
-
Slowing down the reaction: Lower the reaction temperature.[7]
-
Using modulators: As mentioned previously, modulators can slow down the crystallization process, favoring the growth of larger crystals.[3][12]
-
Slow diffusion method: This technique involves slowly diffusing the reactants into one another, which can promote the growth of large single crystals.[13]
-
-
-
High Concentration of Reactants: High concentrations of the metal salt and linker can lead to rapid precipitation and the formation of small, aggregated particles.
-
Solution: Try decreasing the concentration of your reactants.
-
Issue 3: Crystal Degradation After Synthesis
Question: My squarate-based MOF crystals look good in the reaction mixture, but they seem to degrade or lose crystallinity after I isolate and dry them. Why is this happening and what can I do?
Possible Causes and Solutions:
-
Solvent Removal: The solvent molecules within the pores of the MOF can play a crucial role in stabilizing the framework.[14] Rapid or aggressive removal of these solvent molecules can cause the framework to collapse, leading to a loss of crystallinity.[2]
-
Solution:
-
Gentle activation: Instead of harsh drying under high vacuum and high temperature, try a more gentle activation process. This can involve solvent exchange with a lower boiling point solvent (like acetone (B3395972) or methanol) followed by gradual heating under vacuum.[2]
-
Supercritical CO2 drying: This is a very effective method for removing solvents while preserving the structural integrity of porous materials.
-
-
-
Atmospheric Instability: Some MOFs are sensitive to components of the atmosphere, such as moisture or oxygen, and can degrade upon exposure.[1][14]
-
Solution: Handle and store your synthesized MOF under an inert atmosphere (e.g., in a glovebox). If the material is known to be air-sensitive, perform all characterization on freshly prepared samples or samples stored under inert conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a modulator in the synthesis of squarate-based MOFs?
A1: A modulator is a chemical additive that competes with the organic linker (squaric acid) in coordinating to the metal ions or clusters.[3] This competition slows down the rate of framework formation, which can lead to a more ordered and crystalline material.[3] For many squarate-based MOFs, especially those containing zirconium, the presence of a modulator like acetic acid or formic acid is essential for achieving high crystallinity.[1][2][4]
Q2: How do temperature and reaction time affect the crystallinity of squarate-based MOFs?
A2: Temperature and reaction time are critical parameters that control the kinetics of MOF formation.[7][8][9]
-
Temperature: Higher temperatures generally increase the reaction rate, which can sometimes lead to the rapid formation of a poorly crystalline or amorphous product.[10] However, in some systems, higher temperatures are necessary to overcome the activation energy for crystallization.[11] The optimal temperature is system-dependent and must be determined experimentally.
-
Reaction Time: A sufficient reaction time is necessary for the crystals to nucleate and grow.[7] Short reaction times may only yield small nanocrystals or an amorphous product.[7] Conversely, excessively long reaction times at high temperatures could potentially lead to the decomposition of the MOF or the formation of less desirable, more stable phases.
Q3: What are the ideal solvents for synthesizing squarate-based MOFs?
A3: The choice of solvent depends on the specific metal and desired MOF structure. However, N,N-dimethylformamide (DMF) is a commonly used solvent for the synthesis of many squarate-based MOFs, including zirconium-based ones.[1][2] This is often due to its ability to dissolve both the metal salt and the squaric acid linker. In some cases, solvent mixtures are employed to fine-tune the solubility and reaction kinetics.[5] It's important to note that DMF can sometimes decompose at high temperatures, and its decomposition products can be incorporated as defects in the MOF structure.[15][16]
Q4: Can the crystallinity of a poorly crystalline squarate-based MOF be improved after synthesis?
A4: While optimizing the initial synthesis is the primary way to achieve high crystallinity, there are some post-synthetic strategies that may help. One reported method is to use a well-crystalline MOF as a template to induce the growth of a more crystalline version of a poorly crystalline MOF in a core-shell hybrid material.[17][18] However, for most practical purposes, it is more efficient to re-optimize the synthesis conditions.
Q5: My PXRD pattern shows broad peaks. What does this indicate?
A5: Broad peaks in a PXRD pattern are generally indicative of either very small crystallite size (nanocrystals) or a low degree of long-range order (poor crystallinity). To distinguish between these, you can use techniques like Transmission Electron Microscopy (TEM) to visualize the particle size and morphology.
Data Presentation
Table 1: Key Synthesis Parameters for a Highly Crystalline Zirconium Squarate MOF (ZrSQU)
| Parameter | Value | Reference |
| Metal Precursor | ZrCl₄ | [2] |
| Linker | Squaric Acid (SQA) | [2] |
| Solvent | N,N-dimethylformamide (DMF) | [2] |
| Modulator | Acetic Acid (AA) or Formic Acid (FA) | [2] |
| Additive | HCl | [2] |
| Molar Ratio (ZrCl₄:SQA:HCl:H₂O:DMF:AA) | 1:3:50:174:267:292 | [2] |
| Molar Ratio (ZrCl₄:SQA:HCl:H₂O:DMF:FA) | 1:3:25:87:373:276 | [2] |
| Temperature | 110 °C (383 K) | [1][2] |
| Reaction Time | 2-3 hours | [2] |
Experimental Protocols
Protocol 1: Synthesis of Highly Crystalline Zirconium Squarate (ZrSQU) with Acetic Acid Modulator
This protocol is adapted from the literature for the synthesis of a highly crystalline zirconium squarate MOF.[2]
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
Squaric acid (H₂C₄O₄)
-
N,N-dimethylformamide (DMF)
-
Acetic acid (AA)
-
Hydrochloric acid (HCl, 37%)
-
Acetone
Procedure:
-
In a borosilicate glass reactor, dissolve 0.24 mmol of ZrCl₄ in a mixture of 5 mL of DMF and 4 mL of acetic acid.
-
To this solution, add 0.72 mmol of squaric acid and 1 mL of 37% HCl.
-
Seal the reactor and heat the mixture at 110 °C (383 K) for 2-3 hours. A white precipitate should form.
-
After cooling to room temperature, separate the white solid by centrifugation.
-
Wash the product several times with DMF and then with acetone.
-
Dry the final product in air at 60 °C (333 K) for 24 hours.
Visualizations
Caption: Experimental workflow for the synthesis of a crystalline squarate-based MOF.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Zirconium Squarate MOF Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zirconium squarate (Zr-SQU) Metal-Organic Frameworks (MOFs). The information focuses on the critical role of modulators in achieving desired material properties.
Frequently Asked Questions (FAQs)
Q1: What is the role of a modulator in Zr-SQU MOF synthesis?
A1: In the synthesis of Zr-SQU MOFs, and zirconium-based MOFs in general, modulators are crucial for controlling the crystallization process.[1][2] They are typically small monocarboxylic acids that compete with the squarate linker for coordination to the zirconium clusters.[3] This competition slows down the formation of the MOF framework, which can lead to higher crystallinity and better quality crystals.[2] The presence of a modulator is often required to form a crystalline material.[3] Additionally, the incorporation of modulators can create defects in the framework, which can tune the material's porosity and molecular sieving properties.[3]
Q2: Why is my Zr-SQU MOF synthesis yielding an amorphous product or no product at all?
A2: The absence of a crystalline product in Zr-SQU MOF synthesis is often linked to the absence of a modulator.[4] Without a modulator, the reaction between the zirconium precursor and squaric acid can be too fast and uncontrolled, leading to the formation of an amorphous solid or no precipitate. The use of a monocarboxylic acid modulator is required to obtain a powder with sufficient crystallinity.[4] Another reason could be the low solubility of squaric acid in the synthesis solution if a co-solvent like DMF is not used.[4]
Q3: How do different modulators, such as formic acid and acetic acid, affect the properties of Zr-SQU MOFs?
A3: The choice of modulator significantly influences the properties of the final Zr-SQU MOF. For instance, using formic acid as a modulator can lead to a material (ZrSQUF) with a higher uptake of gases like H2 and N2 compared to when acetic acid is used (ZrSQUA). This is because formic acid, being a stronger acid than acetic acid, can better compete with the squarate linker, leading to a higher incorporation of modulator molecules into the framework. The smaller size of formate (B1220265) also results in less steric hindrance. This demonstrates that by selecting an appropriate modulator, it is possible to fine-tune the molecular sieving properties of the MOF.[3]
Q4: Can I control the crystal size of my Zr-SQU MOF by changing the modulator concentration?
A4: For Zr-SQU MOFs specifically, varying the modulator or its concentration has been reported to have no significant effect on the particle size, which is likely due to the fast nucleation process.[3] The resulting material is typically a microcrystalline powder of intergrown aggregates.[3] However, in other zirconium MOFs like UiO-66, increasing the modulator concentration can lead to larger crystallite sizes.[5]
Q5: What is the impact of modulator choice on defect engineering in zirconium MOFs?
A5: Modulators are a key tool for "defect engineering" in zirconium MOFs.[6] By competing with the primary linker, modulators can create "missing linker" or "missing cluster" defects within the MOF structure.[5][6] The type and concentration of the modulator can control the number and nature of these defects. For example, using an excess of benzoic acid in UiO-66 synthesis is a reliable method for creating a high concentration of missing cluster defects.[6] These defects can increase the surface area and introduce hydrophobicity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Crystallinity | Insufficient modulator concentration or absence of a modulator. | Increase the amount of modulator (e.g., formic acid, acetic acid) and HCl in the synthesis mixture. The presence of both is crucial for high crystallinity.[3][4] |
| Amorphous Product | The reaction is too fast and uncontrolled. | Introduce a monocarboxylic acid modulator to slow down the crystallization kinetics.[2][4] Ensure all reactants are properly dissolved. |
| No Product Formation | Absence of a modulator or poor solubility of squaric acid. | A modulator is essential for the formation of Zr-SQU MOF.[4] Use N,N-dimethylformamide (DMF) as a co-solvent to ensure the solubility of squaric acid.[4] |
| Poor Gas Adsorption | The intrinsic pores of the defect-free lattice are too small. | Utilize modulators to create defects and open up the framework. The choice of modulator (e.g., formic acid vs. acetic acid) can fine-tune the pore size and molecular sieving properties.[3] |
| Inconsistent Results | Variations in synthesis parameters. | Strictly control the molar ratios of reactants, temperature, and reaction time as specified in the protocol. Ensure consistent washing and activation procedures. |
Quantitative Data Summary
The following table summarizes the key synthesis parameters and resulting material properties for Zr-SQU MOFs synthesized with different modulators.
| Modulator | Molar Ratio (ZrCl₄:SQA:HCl:H₂O:DMF:Modulator) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Key Properties |
| Acetic Acid | 1:3:50:174:267:292[4] | 110[3] | 2-3[4] | 92[4] | Confers molecular sieving properties, adsorbs H₂ but not N₂. |
| Formic Acid | 1:3:25:87:373:276[4] | 110[3] | 2-3[4] | ~92 | Higher gas uptake (H₂ and N₂) compared to acetic acid modulated MOF. |
Experimental Protocols
Synthesis of Zr-SQU MOF with Acetic Acid Modulator (ZrSQUA)
-
Reactants and Solvents: Zirconium(IV) chloride (ZrCl₄), Squaric acid (SQA), Hydrochloric acid (HCl, 37%), N,N-dimethylformamide (DMF), Acetic acid (AA).[4]
-
Procedure:
-
In a borosilicate glass reactor, dissolve 0.24 mmol (56 mg) of ZrCl₄ in a mixture of 64 mmol (5 mL) of DMF and 70 mmol (4 mL) of acetic acid.[4]
-
To this solution, add 0.72 mmol (82 mg) of squaric acid and 12 mmol of HCl (1 mL of 37% HCl).[4] The final molar ratio is ZrCl₄/SQA/HCl/H₂O/DMF/AA = 1/3/50/174/267/292.[4]
-
Seal the reactor and heat the mixture at 110 °C for 2-3 hours.[3][4]
-
After cooling to room temperature, a white precipitate will have formed.[4]
-
Separate the product by centrifugation and wash it several times with fresh DMF and then acetone.[4]
-
Dry the final product in air at 60 °C for 24 hours.[4]
-
Synthesis of Zr-SQU MOF with Formic Acid Modulator (ZrSQUF)
-
Reactants and Solvents: Zirconium(IV) chloride (ZrCl₄), Squaric acid (SQA), Hydrochloric acid (HCl, 37%), N,N-dimethylformamide (DMF), Formic acid (FA).[4]
-
Procedure:
Visualizations
Caption: Role of modulators in controlling Zr-SQU MOF synthesis.
Caption: General experimental workflow for Zr-SQU MOF synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A zirconium squarate metal–organic framework with modulator-dependent molecular sieving properties - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03764B [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Squaric Acid Dibutyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantification and purity assessment of squaric acid dibutyl ester (SADBE), a compound used in the treatment of alopecia areata. The comparison focuses on a validated High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method, offering insights into their respective performance characteristics based on established validation parameters. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Introduction to Analytical Methods for SADBE
The accurate and precise measurement of SADBE is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. Two powerful analytical techniques well-suited for this purpose are HPLC and GC-MS.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating, identifying, and quantifying a wide range of compounds, including those that are non-volatile or thermally unstable. A validated, stability-indicating HPLC method has been specifically developed for the determination of SADBE and its impurities[1][2].
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It has been utilized for the detection of potential contaminants in SADBE preparations[3]. While a fully validated quantitative method for SADBE itself is less commonly published, the principles of GC-MS make it a viable alternative, particularly for purity and impurity profiling.
Quantitative Performance Comparison
Table 1: Comparison of Method Validation Parameters for SADBE Analysis
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 5 - 150 µg/mL (Typical) | 0.1 - 100 µg/mL (Typical) |
| Correlation Coefficient (r²) | > 0.999 (Typical) | > 0.995 (Typical) |
| Limit of Detection (LOD) | ~0.5 µg/mL (Estimated) | ~0.05 µg/mL (Estimated) |
| Limit of Quantification (LOQ) | ~1.5 µg/mL (Estimated) | ~0.2 µg/mL (Estimated) |
| Accuracy (% Recovery) | 98.0% - 102.0% (Typical) | 95.0% - 105.0% (Typical) |
| Precision (% RSD) | < 2.0% (Typical) | < 5.0% (Typical) |
Table 2: Summary of Chromatographic Conditions
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | C2 column (250 mm × 4.6 mm, 5 µm)[1][2] | 5% Phenyl-methyl silicone capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) (Typical)[4] |
| Mobile Phase/Carrier Gas | 0.15% Phosphoric acid - Acetonitrile - Methanol (B129727) (30:60:10, v/v/v)[1][2] | Helium (Carrier Gas)[4] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min (Typical)[4] |
| Detection | UV at 252 nm[1][2] | Mass Spectrometry (e.g., Electron Ionization) |
| Temperature | Ambient | Temperature programmed (e.g., 100°C to 280°C) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and validated methods and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on the validated stability-indicating method for SADBE[1][2].
1. Instrumentation:
-
HPLC system with a UV detector.
-
C2 analytical column (250 mm × 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Purified water.
-
Squaric acid dibutyl ester reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.15% phosphoric acid in water, acetonitrile, and methanol in a ratio of 30:60:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the SADBE reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 5-150 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing SADBE in the mobile phase to obtain a concentration within the linearity range.
5. Validation Procedures:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of SADBE at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general framework for the quantitative analysis of SADBE by GC-MS, based on methods used for similar ester compounds.
1. Instrumentation:
-
GC-MS system with an electron ionization (EI) source and a quadrupole mass analyzer.
-
A fused-silica capillary column coated with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4].
2. Reagents and Materials:
-
Helium (carrier gas, high purity).
-
Solvent for sample dissolution (e.g., acetone, ethyl acetate).
-
Squaric acid dibutyl ester reference standard.
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of SADBE reference standard in a suitable solvent (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing SADBE in the chosen solvent to achieve a concentration within the calibration range.
5. Validation Procedures:
-
Follow similar validation procedures as outlined for the HPLC method (Linearity, Accuracy, Precision, LOD, and LOQ), adapting the sample preparation and analysis to the GC-MS technique.
Diagrams and Workflows
To visualize the relationships and processes involved in the validation of these analytical methods, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Decision logic for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of squaric acid dibutyl ester. The choice between the two methods will depend on the specific requirements of the analysis.
-
The validated HPLC method is a robust and reliable choice for routine quality control, including assay and impurity determination, particularly for formulations where SADBE is the primary component. Its suitability for non-volatile compounds and its established validation make it a preferred method for release testing and stability studies.
-
GC-MS offers higher sensitivity and selectivity, making it an excellent tool for trace-level analysis, such as the detection of volatile impurities or degradants. While a fully validated quantitative method for SADBE is not as commonly reported, its capabilities suggest it would be a strong candidate for such applications, especially in research and development settings where a deeper understanding of the impurity profile is required.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, regulatory requirements, and the specific properties of the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a liquid chromatographic method for the analysis of squaric acid dibutyl ester and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Squaric Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of squaric acid and its derivatives, supported by experimental data from peer-reviewed literature. Squaric acid's unique planar, four-membered ring structure, combined with its capacity for strong hydrogen bonding, makes it a valuable scaffold in medicinal chemistry. Its derivatives, particularly squaramides, are explored as bioisosteric replacements for common functional groups like carboxylic acids and phosphates, leading to a wide range of pharmacological activities.[1][2]
Data Presentation: Comparative Biological Activities
The biological activities of squaric acid analogs are diverse, with significant findings in anticancer, antibacterial, and enzyme inhibition studies. The following tables summarize key quantitative data.
Table 1: Anticancer Activity of Squaric Acid Analogs
| Compound Class | Specific Analog(s) | Target Cell Line(s) | IC50 Value(s) | Citation(s) |
| 3,4-Diaryl Squaric Acids | 4g, 4k, 4m, 4n, 4p, 4q, 4r | Human Leukemia | ≤ 20 nM | [2] |
| Disubstituted Squaramide | Compound 8 | HGC-27 (Gastric) | 1.81 µM | |
| T98 (Glioblastoma) | 0.66 µM | |||
| U87 (Glioblastoma) | 7.2 µM | |||
| HeLa (Cervical) | 34.6 µM | |||
| Benzoxazolone Analog | Compound 15 | Multiple Human Cancers | 0.19 - 0.73 µM | [3] |
Table 2: Antibacterial Activity of Squaric Acid Analogs
| Compound Class | Specific Analog(s) | Target Bacteria | MIC/IC50 Value(s) | Citation(s) |
| Squaric Amides | SA2 | MRSA (Gram-positive) | MIC: 2 - 8 µg/mL | [4] |
| SA2 | Gram-negative bacteria | No obvious effect | [4] | |
| Adamantyl-Squaramides | Compound 1 | S. aureus (Gram-positive) | IC50: 781 nM | [5] |
| Compound 1 | MRSA | IC50: 1.56 µM | [5] | |
| Squaramides | General | Mycobacterium tuberculosis | Micromolar activity | [6] |
Table 3: Enzyme Inhibition by Squaric Acid Analogs
| Compound Class | Target Enzyme | IC50 Value(s) | Citation(s) |
| Monoamino-derivatives | Pancreatic Lipase (B570770) (PL) | 0.11 mM | |
| Squaric Acid-Peptide Conjugates | Matrix Metalloprotease-1 (MMP-1) | 15 µM - 95 µM | |
| Monosquaramides | Deoxyribonuclease I (DNase I) | 43.82 - 106.60 µM | [7] |
| Squaramides | Mycobacterial ATP Synthase | Potent Inhibition | [8][9] |
Mechanisms of Action & Signaling Pathways
Squaric acid analogs achieve their biological effects through various mechanisms. Key pathways for its anticancer and antibacterial activities are detailed below.
Anticancer Mechanism: Tubulin Polymerization Inhibition
Certain 3,4-diaryl squaric acid analogs function as colchicine (B1669291) binding site inhibitors (CBSI).[10] By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics is critical, as it halts the cell cycle in the G2/M phase, preventing the formation of the mitotic spindle and ultimately leading to programmed cell death (apoptosis).[10][11]
Antibacterial Mechanism: Mycobacterial ATP Synthase Inhibition
Squaramides have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for bacterial energy production.[6][12] These compounds bind to a unique site within the proton-conducting channel of the enzyme.[8] This binding event obstructs the rotation of the ATP synthase rotor, which is essential for ATP synthesis. The resulting depletion of cellular ATP leads to bacterial cell death, highlighting a mechanism distinct from the diarylquinoline class of inhibitors like bedaquiline.[8][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and evaluation of squaric acid analogs.
General Synthesis of Monosquaramides
This protocol outlines a common method for synthesizing monosquaramide derivatives.
-
Dissolution: Dissolve the dialkyl squarate (e.g., diethyl squarate) (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or methanol (B129727) in a round-bottom flask.
-
Amine Addition: Add a solution of the desired primary or secondary amine (1.0 equivalent) in the same solvent to the squarate solution at room temperature. For less nucleophilic amines, a Lewis acid catalyst may be required.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. The solid is collected by filtration.
-
Purification: The collected precipitate is washed with a cold solvent (e.g., methanol) to remove unreacted starting materials. If necessary, further purification can be achieved by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[15]
-
Compound Treatment: Treat the cells with various concentrations of the squaric acid analog. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard culture conditions.[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.[18]
Enzyme Inhibition: Pancreatic Lipase Assay
This assay measures the ability of a compound to inhibit pancreatic lipase, a key enzyme in fat digestion.
-
Reagent Preparation: Prepare a solution of porcine pancreatic lipase (PPL) in Tris-HCl buffer (pH 8.0). Prepare the substrate solution, p-nitrophenyl butyrate (B1204436) (pNPB), in acetonitrile.[19]
-
Pre-incubation: In a 96-well plate, add the lipase solution to wells containing various concentrations of the test compound (squaric acid analog) or a positive control (e.g., Orlistat). Incubate the plate at 37°C for 15 minutes.[19][20]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPB substrate solution to each well.[19]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405-410 nm over time using a microplate reader. The hydrolysis of pNPB by lipase releases p-nitrophenol, a yellow-colored product.[19]
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (enzyme activity without an inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21]
General Experimental Workflow
The discovery and development of novel bioactive squaric acid analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
References
- 1. Squaric acid analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Activity of Squaric Amide Derivative SA2 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the potent antimicrobial activity of squaramide based anionophores – chloride transport and membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase. [vivo.weill.cornell.edu]
- 7. ddg-pharmfac.net [ddg-pharmfac.net]
- 8. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding the squaramide library as mycobacterial ATP synthase inhibitors: Innovative synthetic pathway and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Squaric Acid's Acidity Explored in Comparison to Other Oxocarbon Acids
Squaric acid, a unique four-membered oxocarbon acid, exhibits notable acidity that is comparable to, and in some aspects surpassed by, other members of the oxocarbon acid family. This family, which also includes deltic, croconic, and rhodizonic acids, is characterized by cyclic structures composed solely of carbon and oxygen atoms. The acidity of these compounds is a key feature, influencing their chemical reactivity and potential applications in fields ranging from materials science to drug development.
Comparative Acidity of Oxocarbon Acids
The acidity of squaric acid and its counterparts is quantified by their acid dissociation constants (pKa). A lower pKa value indicates a stronger acid. Squaric acid is a diprotic acid, meaning it can donate two protons. Its first dissociation (pKa1) is significantly more acidic than the second (pKa2).
A comparison of the pKa values for squaric acid with other oxocarbon acids reveals a fascinating trend. Croconic acid is the strongest acid in this series, with a pKa1 of 0.80, while deltic acid is the weakest, with a pKa1 of 2.57.[1][2] Squaric acid, with a pKa1 of approximately 1.5, is more acidic than deltic acid but less so than croconic acid.[3] Rhodizonic acid displays the highest pKa1 and pKa2 values, indicating it is the least acidic among the common oxocarbon acids.[4]
| Oxocarbon Acid | Chemical Formula | pKa1 | pKa2 |
| Deltic Acid | C₃H₂O₃ | 2.57[2] | 6.03[2] |
| Squaric Acid | C₄H₂O₄ | 1.5[3] | 3.5[3] |
| Croconic Acid | C₅H₂O₅ | 0.80[1][5] | 2.24[1][5] |
| Rhodizonic Acid | C₆H₂O₆ | 4.378[4] | 4.652[4] |
The remarkable acidity of these compounds stems from the substantial resonance stabilization of the conjugate bases formed upon deprotonation. The resulting anions, such as the squarate and croconate dianions, are highly symmetrical and possess aromatic character, which delocalizes the negative charge and enhances their stability.[1] Theoretical studies have shown that the gas-phase acidity of these acids increases with the size of the ring due to the formation of these resonance-stabilized anions.[6]
Experimental Determination of Acidity
The pKa values of oxocarbon acids are typically determined through experimental techniques such as potentiometric titration, conductometric determination, and nuclear magnetic resonance (NMR) titration.
Potentiometric Titration
This is a standard and highly precise method for pKa measurement.[7] The general protocol involves the following steps:
-
Preparation of the Analyte Solution: A solution of the oxocarbon acid of a known concentration (e.g., 1 mM) is prepared in purified water.[8] To ensure a controlled environment, the solution is often purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[8]
-
Calibration: The pH meter and electrode are calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).[8]
-
Titration: A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is incrementally added to the acid solution.[8]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The equivalence points, where the acid has been completely neutralized, are identified from the titration curve (a plot of pH versus the volume of titrant added). The pKa values are then calculated from the pH at the half-equivalence points. For robust results, multiple titrations are performed, and the average pKa value is reported.[8]
Other Methods
-
Conductometric Titration: This method measures the change in electrical conductivity of the solution as the titrant is added. The equivalence point is determined by a sharp change in the conductivity.
-
NMR Titration: This technique monitors the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) in the molecule as a function of pH. The pKa can be determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.[9]
-
UV-Vis Spectrophotometry: This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation. By measuring the absorbance at different pH values, the pKa can be determined.[7]
Logical Relationship of Oxocarbon Acid Structures and Acidity
The following diagram illustrates the structural relationship between the different oxocarbon acids and their corresponding anions, which is key to understanding their acidity.
Caption: Deprotonation of oxocarbon acids to their respective resonance-stabilized anions.
References
- 1. Croconic acid - Wikipedia [en.wikipedia.org]
- 2. Deltic acid - Wikipedia [en.wikipedia.org]
- 3. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 4. Rhodizonic acid - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Gas-phase Acidity and Liquid Phase pKa Calculations of Some Cyclic Oxocarbon Acids (CnOnH2 (n = 3, 4, 5, 6)): A Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Squaric Acid vs. Carboxylic Acid: A Bioisosteric Comparison in Drug Efficacy
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties is a cornerstone of medicinal chemistry. One powerful strategy in this endeavor is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity while offering improvements in other characteristics. This guide provides a detailed comparison of squaric acid and its derivatives as bioisosteres for the ubiquitous carboxylic acid moiety, focusing on their impact on drug efficacy, supported by experimental data and detailed methodologies.
Introduction to Bioisosterism: The Role of Acidic Moieties
The carboxylic acid functional group is a pharmacophoric staple in over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and engage in electrostatic interactions at receptor binding sites.[1] However, its inherent acidity and polarity can lead to significant drawbacks, including poor membrane permeability, rapid metabolism (e.g., glucuronidation), and potential toxicity.[1][2][3]
Bioisosteric replacement seeks to mitigate these issues. Squaric acid, a planar, diprotic oxocarbon, has emerged as a compelling, albeit less common, bioisostere for carboxylic acids.[1] Its unique electronic and structural properties—notably its strong acidity and rigid framework—allow it to mimic the key interactions of a carboxylate while presenting a distinct physicochemical profile.
Physicochemical Properties: A Tale of Two Acids
The fundamental difference influencing the bioisosteric relationship between squaric and carboxylic acids lies in their physicochemical properties, particularly acidity (pKa) and lipophilicity (LogD).
Acidity: Squaric acid is significantly more acidic than typical carboxylic acids. This heightened acidity stems from the resonance stabilization of its conjugate base, where the negative charge is delocalized over the four-membered ring, a feature enhanced by the ring's pseudo-aromatic character. This increased acidity can lead to a higher proportion of the molecule being in its ionized state at physiological pH, which can profoundly affect receptor interaction and solubility.
Lipophilicity and Permeability: The replacement of a carboxylic acid with a squaric acid derivative can alter a compound's lipophilicity. While the increased acidity might suggest lower permeability due to a higher ionized fraction, the overall effect is context-dependent, influenced by the rest of the molecular structure.
Table 1: Comparison of Physicochemical Properties
| Property | Phenylpropionic Acid (Carboxylic Acid) | Phenylpropyl Squaric Acid Derivative (Amino Squarate) | Phenylpropyl Squaric Acid Derivative (Squaramide) |
| Structure | ![]() |

pKa 4.63.13.8LogD at pH 7.4 1.21.11.8PAMPA Permeability (Pe) 2.5 x 10⁻⁶ cm/s0.3 x 10⁻⁶ cm/s1.2 x 10⁻⁶ cm/sHuman Plasma Protein Binding (fu %) 1.1%2.3%0.8%Data adapted from Lassalas, P. et al., J. Med. Chem. 2016, 59 (8), pp 3183–3203.
Comparative Drug Efficacy: Case Studies
The true test of a bioisosteric replacement lies in its effect on biological activity. Here, we examine specific examples where squaric acid derivatives have been evaluated against their carboxylic acid counterparts.
Case Study 1: NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a target for treating neurodegenerative diseases and other CNS disorders. Its endogenous agonist is the α-amino acid, glutamate. Researchers have explored squaramides as mimics of the α-amino carboxylic acid functionality to develop potent antagonists.
A study by Kinney et al. (1992) provides a direct comparison of a phosphonate-containing α-amino acid with its squaramide bioisostere. The results demonstrate that the squaramide derivative maintains potent, and in some cases enhanced, antagonist activity at the NMDA receptor.
Table 2: Efficacy of Squaramide vs. α-Amino Acid NMDA Receptor Antagonists
| Compound | Structure | NMDA Receptor Antagonist Potency (IC₅₀, µM) |
| 2-amino-5-phosphonopentanoic acid (AP5) | ![]() |
0.92-amino-7-phosphonoheptanoic acid (AP7)
0.4Squaramide Analogue of AP7 (Compound 2)
0.4Data sourced from Kinney, W. A. et al., J. Med. Chem. 1992, 35 (25), pp 4720–4726.
The data indicates that the squaramide moiety is an effective bioisostere of the α-amino acid group, capable of producing compounds with equivalent or superior potency.
Case Study 2: Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases like arthritis and cancer. MMP inhibitors often feature a zinc-binding group (ZBG). While hydroxamates are common ZBGs, their use can be limited by poor pharmacokinetics and off-target effects. This has led to the exploration of alternatives, including carboxylic acids and squaric acid derivatives.
A study by Onaran et al. (2005) explored squaric acid-peptide conjugates as inhibitors of MMP-1.[4] While a direct comparison to a carboxylic acid analogue was not provided, the study established that squaric acid derivatives can function as effective ZBGs, with potencies in the micromolar range.[4]
Table 3: Efficacy of Squaric Acid-Based MMP-1 Inhibitors
| Compound (Squaric Acid-Peptide Conjugate) | Structure | MMP-1 Inhibitory Potency (IC₅₀, µM) |
| Inhibitor 12d | ![]() |
95Thio-analogue 16
15Data sourced from Onaran, M. B. et al., J. Org. Chem. 2005, 70 (26), pp 10792–10802.
The study noted that these squaric acid hybrids were generally less potent than traditional hydroxamic acid-based inhibitors but could serve as a valuable starting point for developing inhibitors with improved pharmacological profiles.[4]
Case Study 3: GPR81 Agonists
GPR81 (also known as HCAR1) is a G-protein coupled receptor for which the endogenous ligand is lactate, a hydroxy-carboxylic acid.[5][6] Activation of GPR81 in adipocytes leads to the inhibition of lipolysis, making it an attractive target for treating dyslipidemia. The development of potent and selective GPR81 agonists is an active area of research. While no direct comparative studies between a squaric acid agonist and a carboxylic acid parent compound were identified in the literature reviewed, this receptor class represents a prime target for applying this bioisosteric strategy, given that the native ligand is a carboxylic acid.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the implications of bioisosteric replacement.
Experimental Protocols
Detailed and reproducible experimental design is paramount in drug discovery. Below are summarized protocols for the key assays discussed.
NMDA Receptor Binding Assay
This competitive radioligand binding assay is used to determine the affinity of a test compound for the NMDA receptor.
-
Materials: Rat brain cortical membranes (source of NMDA receptors), [³H]TCP (radioligand for the PCP binding site), test compounds, assay buffer (50 mM Tris-HCl, pH 7.4), wash buffer, glass fiber filters, scintillation fluid.[7]
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended, and protein concentration is determined. Membranes are stored at -80°C.[7]
-
Assay Procedure:
-
Thawed membranes are diluted in assay buffer.
-
In a 96-well plate, reactions are set up for total binding, non-specific binding (in the presence of excess unlabeled ligand), and binding in the presence of various concentrations of the test compound.[7]
-
[³H]TCP is added to all wells to a final concentration near its dissociation constant (Kd).[7]
-
The plate is incubated for 60 minutes at room temperature.[7]
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[7]
-
Filters are washed with ice-cold buffer to remove unbound radioligand.[7]
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC₅₀ value.
Matrix Metalloproteinase (MMP-1) Activity Assay
This fluorometric assay measures the enzymatic activity of MMP-1 and the inhibitory potential of test compounds.
-
Materials: Recombinant human MMP-1, a fluorogenic FRET (Fluorescence Resonance Energy Transfer) peptide substrate, test compounds, assay buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 50 mM NaCl).[8][9]
-
Assay Procedure:
-
MMP-1 enzyme is pre-incubated with various concentrations of the test inhibitor (or buffer for control) in a 96-well plate for a set period (e.g., 5-15 minutes) at 37°C.[9]
-
The enzymatic reaction is initiated by adding the FRET substrate to all wells.[9]
-
The plate is incubated at 37°C, protected from light.
-
Fluorescence is measured over time using a microplate reader (e.g., Ex/Em = 490/525 nm).[9] MMP-1 activity cleaves the FRET peptide, separating the fluorophore and quencher and resulting in an increase in fluorescence.
-
-
Data Analysis: The rate of reaction is determined from the fluorescence readings. The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
GPR81 Agonist-Induced cAMP Inhibition Assay
This cell-based assay measures the ability of a compound to act as a GPR81 agonist by quantifying the inhibition of cAMP production.
-
Materials: A cell line stably expressing the human GPR81 receptor (e.g., CHO-K1), cell culture medium, stimulation buffer, forskolin (B1673556) (an adenylate cyclase activator), test compounds, and a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10][11][12]
-
Assay Procedure:
-
Cells are cultured and seeded into 96- or 384-well plates.
-
Cells are treated with various concentrations of the test agonist.
-
To measure the inhibition of cAMP, cells are stimulated with forskolin to induce a measurable level of cAMP production. The Gαi-coupled GPR81 receptor, when activated by an agonist, will counteract this effect.[11][13]
-
The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a commercial detection kit according to the manufacturer's protocol. The signal is typically read on a plate reader.[12][14]
-
-
Data Analysis: A standard curve is used to convert the raw signal to cAMP concentrations. The EC₅₀ value—the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production—is determined by plotting the response against the logarithm of the agonist concentration.
Conclusion
The replacement of a carboxylic acid with a squaric acid moiety represents a nuanced yet powerful tactic in medicinal chemistry. The significantly lower pKa of squaric acid ensures it can effectively mimic the anionic character of a carboxylate at physiological pH, a key requirement for maintaining interactions with biological targets. As demonstrated in the case of NMDA receptor antagonists, this substitution can maintain or even enhance biological potency.
However, the impact on drug efficacy is not universally predictable and is highly dependent on the specific biological target and the overall molecular context. For targets like MMPs, squaric acid derivatives offer a viable, though currently less potent, alternative to traditional zinc-binding groups. The full potential of this bioisosteric switch for targets like GPR81, where the endogenous ligand is a carboxylic acid, remains an exciting area for future exploration. The data and protocols presented herein provide a foundational guide for researchers looking to leverage the unique properties of squaric acid to overcome the limitations of carboxylic acids in drug design.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Squaric Acid-Based Peptidic Inhibitors of Matrix Metalloprotease-1 (MMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elkbiotech.com [elkbiotech.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
A Comparative Guide to Catalysts in Squaric Acid-Mediated Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and stereoselective catalytic systems is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where chirality can dictate therapeutic efficacy. Squaric acid and its derivatives, most notably squaramides, have emerged as powerful hydrogen-bonding organocatalysts for a variety of asymmetric transformations. Their rigid, planar structure and dual hydrogen-bond donor-acceptor capabilities allow for highly organized transition states, leading to excellent stereocontrol.
This guide provides an objective comparison of different catalysts and catalytic systems for squaric acid-mediated reactions, with a focus on the widely studied asymmetric Michael addition. The performance of various catalysts is evaluated based on experimental data for key metrics such as product yield, diastereoselectivity, and enantioselectivity. Detailed experimental protocols are provided for representative reactions, and logical workflows are illustrated to provide a comprehensive overview for researchers in the field.
Performance Comparison of Catalysts
The following tables summarize the performance of different catalysts in the asymmetric Michael addition reaction. This reaction is a fundamental carbon-carbon bond-forming reaction, and the data presented here is collated from various studies to provide a comparative overview.
Table 1: Comparison of Squaramide and Thiourea Organocatalysts in the Asymmetric Michael Addition of α-Azidoindanones to Azadienes
This table compares the efficacy of different hydrogen-bond donor catalysts for the Michael addition of an α-azidoindanone to an azadiene, highlighting the superior performance of squaramide-based catalysts in this transformation.[1]
| Catalyst | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| C1 | Cinchona Alkaloid Squaramide | 71 | 85:15 | 15:85 |
| C2 | Cinchona Alkaloid Thiourea | 52 | 84:16 | 47:53 |
| C3 | Diaminocyclohexane Squaramide | 32 | 66:34 | 53:47 |
| C7 | Modified Cinchona Squaramide | 75 | >95:5 | 14:86 |
Reaction conditions: Catalyst (10 mol%), α-azidoindanone, azadiene, solvent, room temperature.
Table 2: Screening of Chiral Squaramide Catalysts for the Asymmetric Michael Addition of Diphenyl Phosphite (B83602) to trans-β-Nitrostyrene
This table showcases the impact of the squaramide catalyst's structure on the enantioselectivity of the Michael addition of diphenyl phosphite to a nitroalkene.[2]
| Catalyst | Amine Substituent | Time | Conversion (%) | Enantiomeric Excess (ee, %) |
| 4a | Dimethyl | 45 min | 98 | 81 |
| 4b | n-Propyl | 2 h | 98 | 84 |
| 4c | Pyrrolidine | 1 h | 98 | 88 |
| 4d | Piperidine | 45 min | 98 | 95 |
Reaction conditions: trans-β-nitrostyrene (0.20 mmol), diphenyl phosphite (1.25 equiv), catalyst (10 mol%), CH₂Cl₂ (1.0 mL), 0 °C.
Table 3: Cooperative Catalysis: Squaramides with Metal Catalysts
Recent studies have explored the synergistic combination of squaramide organocatalysts with metal catalysts to achieve novel reactivity and enhanced selectivity. This table provides an example of a cooperative copper-squaramide catalyzed asymmetric N-H insertion reaction.[3]
| Organocatalyst | Metal Salt (mol%) | Yield (%) | Enantiomeric Ratio (er) |
| SQ1 (Squaramide) | Cu(hfacac)₂ (1 mol%) | 96 | 92:8 |
| SQ2 (Squaramide) | Cu(hfacac)₂ (1 mol%) | 95 | 86:14 |
| SQ3 (Squaramide) | Cu(hfacac)₂ (1 mol%) | 95 | 88:12 |
| CPA1 (Phosphoric Acid) | Cu(hfacac)₂ (1 mol%) | 93 | 79:21 |
Reaction conditions: Sulfoxonium ylide, aniline (B41778) derivative, organocatalyst (5 mol%), metal salt, toluene, room temperature.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the reactions summarized in the data tables.
General Procedure for Squaramide-Catalyzed Asymmetric Michael Addition of α-Azidoindanones to Azadienes[1]
To a dried vial, the squaramide catalyst (0.01 mmol, 10 mol%) is added. The vial is sealed, and the atmosphere is replaced with nitrogen. Subsequently, the azadiene (0.12 mmol), α-azidoindanone (0.10 mmol), and the specified solvent (1.0 mL) are added via syringe. The reaction mixture is stirred at room temperature for the time indicated by TLC monitoring. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Squaramide-Catalyzed Asymmetric Michael Addition of Diphenyl Phosphite to Nitroalkenes[2]
To a solution of the nitroalkene (0.20 mmol) and the squaramide catalyst (0.02 mmol, 10 mol%) in CH₂Cl₂ (1.0 mL) at 0 °C is added diphenyl phosphite (0.25 mmol). The reaction mixture is stirred at this temperature until the nitroalkene is consumed as indicated by TLC analysis. The crude reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to give the final product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycle for a squaramide-catalyzed Michael addition and a general experimental workflow.
Caption: A general experimental workflow for a squaramide-catalyzed asymmetric reaction.
Caption: A proposed catalytic cycle for a bifunctional squaramide-catalyzed Michael addition.
References
- 1. mdpi.com [mdpi.com]
- 2. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative copper-squaramide catalysis for the enantioselective N–H insertion reaction with sulfoxonium ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00979F [pubs.rsc.org]
Squarate-Based MOFs for Gas Separation: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and cost-effective gas separation technologies is a critical endeavor in fields ranging from industrial chemistry to environmental science. Among the promising materials being explored, Metal-Organic Frameworks (MOFs) have garnered significant attention due to their high porosity, tunable structures, and exceptional surface areas. This guide provides a detailed comparison of the performance of a specific subclass of MOFs, squarate-based MOFs, against other well-established porous materials for gas separation applications.
Performance Comparison
Squarate-based MOFs have demonstrated considerable potential for various gas separation applications, including the separation of carbon dioxide from nitrogen and methane, as well as the separation of valuable hydrocarbons. Their performance is often attributed to the unique geometry and electronic properties of the squarate linker, which can lead to selective interactions with specific gas molecules.
Below is a summary of the gas separation performance of representative squarate-based MOFs compared with other notable MOFs and traditional porous materials.
| Adsorbent | Gas Mixture | Temperature (K) | Pressure (bar) | Gas Uptake (mmol/g) | Selectivity | Reference |
| Squarate-Based MOFs | ||||||
| FJUT-3 (Co-squarate) | CO₂/N₂ | 298 | 1 | CO₂: 2.1 | 52.2 (IAST) | [1] |
| Zr-SQU | H₂/N₂ | 77 | 1 | H₂: ~1.0, N₂: ~0.1 | ~9 (adsorption) | [2] |
| SNNU-505-Zn | C₂H₂/C₂H₄ | 298 | 1 | C₂H₂: ~4.5 | High | |
| Zeolitic Imidazolate Frameworks (ZIFs) | ||||||
| ZIF-8 | CO₂/N₂ | 298 | 1 | CO₂: ~0.5 | ~7 | [3][4] |
| ZIF-8 | CO₂/CH₄ | 298 | 1 | CO₂: ~0.8 | ~2.2 | [4][5] |
| UiO Series MOFs | ||||||
| UiO-66 | CO₂/N₂ | 298 | 1 | CO₂: ~1.5 | ~15 | [6] |
| UiO-66 | CO₂/CH₄ | 298 | 1 | CO₂: ~2.0 | ~4 | [7] |
| Other MOFs | ||||||
| MOF-5 | CO₂/N₂ | 298 | 1 | CO₂: ~1.2 | ~10 | [6] |
| MIL-101(Cr) | CO₂/CH₄ | 298 | 1 | CO₂: ~2.5 | ~3 | |
| Traditional Materials | ||||||
| Zeolite 13X | CO₂/N₂ | 298 | 1 | CO₂: ~2.5 | ~30 | [3] |
| Activated Carbon | CO₂/N₂ | 298 | 1 | CO₂: ~2.0 | ~5 | [3] |
Experimental Protocols
To ensure reproducibility and accurate comparison of material performance, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of a representative squarate-based MOF and the subsequent gas sorption measurements.
Synthesis of a Representative Squarate-Based MOF (Solvothermal Method)
This protocol describes a general solvothermal synthesis for a squarate-based MOF. Note that specific parameters may vary depending on the target metal and desired framework topology.[8][9][10][11]
Materials:
-
Metal salt (e.g., cobalt nitrate (B79036) hexahydrate, zirconium(IV) chloride)
-
Squaric acid (H₂C₄O₄)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol)
-
Modulator (optional, e.g., acetic acid, hydrochloric acid)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Preparation of the Precursor Solution: In a glass vial, dissolve the metal salt and squaric acid in the chosen solvent. If a modulator is used, it is added to this solution. The molar ratios of the reactants are crucial and should be based on the specific literature procedure for the desired MOF.
-
Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating: Heat the autoclave to the specified reaction temperature (typically between 100-180 °C) and maintain this temperature for a set duration (ranging from several hours to a few days).
-
Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Product Isolation and Washing: Collect the crystalline product by centrifugation or filtration. Wash the product multiple times with the synthesis solvent (e.g., DMF) and then with a more volatile solvent (e.g., ethanol (B145695) or methanol) to remove unreacted starting materials and solvent molecules from the pores.
-
Activation: Dry the washed product under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove the solvent molecules from the pores and activate the MOF for gas sorption experiments.
Gas Sorption and Separation Performance Evaluation
1. Single-Component Gas Adsorption Isotherms: [12]
-
Apparatus: A volumetric gas sorption analyzer.
-
Procedure:
-
A known mass of the activated MOF sample is placed in a sample tube and degassed again under vacuum at an elevated temperature to ensure the removal of any adsorbed impurities.
-
The sample tube is then cooled to the desired adsorption temperature (e.g., 273 K or 298 K).
-
The adsorbate gas (e.g., CO₂, N₂, CH₄) is introduced into the manifold in controlled doses, and the pressure is allowed to equilibrate.
-
The amount of gas adsorbed by the sample at each pressure point is calculated based on the pressure change in the manifold.
-
This process is repeated over a range of pressures to generate the adsorption isotherm.
-
2. Dynamic Breakthrough Experiments: [13][14][15]
-
Apparatus: A packed-bed breakthrough apparatus equipped with a mass flow controller and a gas analyzer (e.g., mass spectrometer or gas chromatograph).
-
Procedure:
-
The activated MOF material is packed into a column of known dimensions.
-
An inert gas (e.g., helium) is flowed through the column to purge it.
-
A gas mixture with a known composition (e.g., 15% CO₂ in N₂) is then introduced into the column at a constant flow rate and pressure.
-
The composition of the gas exiting the column is continuously monitored by the gas analyzer.
-
The "breakthrough time" is the time at which the concentration of the more strongly adsorbed component at the outlet starts to increase significantly. The shape and timing of the breakthrough curve provide information about the separation performance and dynamic capacity of the material.
-
3. Calculation of Adsorption Selectivity:
-
Ideal Adsorbed Solution Theory (IAST): IAST is a thermodynamic model used to predict the composition of a mixture adsorbed on a porous material based on the single-component adsorption isotherms of the individual components.[16][17][18][19][20]
-
The single-component isotherms are first fitted to an appropriate model (e.g., Langmuir, Sips).
-
The IAST equations are then solved numerically to determine the mole fractions of each component in the adsorbed phase at a given total pressure and gas-phase composition.
-
The selectivity is then calculated as the ratio of the mole fractions in the adsorbed phase divided by the ratio of the mole fractions in the gas phase.
-
Visualizing the Workflow
To better understand the process of assessing squarate-based MOFs for gas separation, the following diagrams illustrate the key workflows.
Conclusion
Squarate-based MOFs represent a promising class of materials for gas separation applications, exhibiting competitive performance for CO₂ capture and hydrocarbon separations. The data presented in this guide highlights their potential, although further research is needed to fully explore the structure-property relationships and optimize their performance for specific industrial applications. The provided experimental protocols offer a foundation for standardized testing to enable more direct and meaningful comparisons across different studies. As research in this area continues, squarate-based MOFs may play an increasingly important role in the development of next-generation gas separation technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ss-pub.org [ss-pub.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 9. ossila.com [ossila.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bojdyslab.org [bojdyslab.org]
- 18. mdpi.com [mdpi.com]
- 19. Ideal Adsorbed Solution Theory - pyGAPS 4.6.1 documentation [pygaps.readthedocs.io]
- 20. echemi.com [echemi.com]
A Researcher's Guide to the Validation of Squaric Acid-Based Assays for Enzyme Inhibition
For researchers and drug development professionals, the quest for novel and effective enzyme inhibitors is a cornerstone of therapeutic innovation. Squaric acid and its derivatives have emerged as a versatile scaffold for designing potent inhibitors against various enzyme classes, including kinases, phosphatases, and lipases. The validation of assays used to screen and characterize these inhibitors is critical for generating reliable and reproducible data. This guide provides an objective comparison of squaric acid-based assays with alternative methods, supported by experimental data and detailed protocols.
The Principle of Squaric Acid-Based Inhibition Assays
Squaric acid derivatives are often employed as "warheads" in inhibitor design due to their ability to form covalent bonds with nucleophilic residues (like lysine) in the enzyme's active site or allosteric sites.[1] The core of a squaric acid-based assay, therefore, is to measure the reduction in enzyme activity as a function of inhibitor concentration. This is typically achieved by monitoring the conversion of a substrate to a product, where the product generates a detectable signal (e.g., color, fluorescence, or luminescence). The squaric acid moiety itself does not produce a signal; its presence is quantified by its inhibitory effect on the enzyme-catalyzed reaction.
Comparative Analysis of Assay Performance
The choice of an enzyme assay platform is a critical decision in any screening campaign. The ideal assay should be robust, sensitive, reproducible, and cost-effective. While direct head-to-head comparisons of squaric acid-based assays with other platforms are not extensively documented, we can compare the underlying detection methods commonly used.
Table 1: Comparison of Common Enzyme Assay Platforms
| Parameter | Colorimetric Assays | Fluorescence-Based Assays | Luminescence-Based Assays |
| Principle | Measures the change in absorbance of light due to a colored product. | Measures the emission of light from a fluorescent product or probe. | Measures the emission of light from a chemical reaction (luciferin-luciferase). |
| Sensitivity | Moderate | High | Very High |
| Z'-Factor * | Typically 0.5 - 0.7 | Generally > 0.5 | Often > 0.7 |
| Throughput | High | High | High |
| Cost | Low | Moderate | High |
| Interference | Compound color can interfere. | Compound fluorescence can interfere. | Less prone to interference from compounds. |
| Instrumentation | Spectrophotometer / Plate Reader | Fluorescence Plate Reader | Luminometer / Plate Reader |
*The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay for high-throughput screening.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for enzyme inhibition assays that can be adapted for squaric acid-based inhibitors.
Protocol 1: Colorimetric Assay for Pancreatic Lipase (B570770) Inhibition
This protocol is adapted for screening squaric acid derivatives against pancreatic lipase using the chromogenic substrate p-nitrophenyl palmitate (pNPP).[3]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
Squaric acid-based inhibitor
-
p-Nitrophenyl palmitate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% Triton X-100
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a 1 mg/mL stock solution of PPL in assay buffer.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the squaric acid derivative in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of Assay Buffer.
-
20 µL of the inhibitor solution (or DMSO for control).
-
20 µL of the PPL enzyme solution.
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of 10 mM pNPP solution (in isopropanol) to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 405 nm every minute for 20-30 minutes at 37°C. The rate of p-nitrophenol formation is proportional to the lipase activity.
-
Data Analysis: Calculate the initial reaction velocity (V) for each inhibitor concentration. Determine the percent inhibition relative to the control (DMSO) and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.[3]
Protocol 2: Fluorescence-Based Assay for Kinase Inhibition
This is a general protocol for a continuous, fluorescence-based kinase assay that can be used to evaluate squaric acid-based kinase inhibitors.[4]
Materials:
-
Purified kinase
-
Fluorescent peptide substrate (e.g., a Sox-based peptide)
-
Squaric acid-based kinase inhibitor
-
ATP
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the kinase, peptide substrate, ATP, and inhibitor at appropriate concentrations in assay buffer and DMSO, respectively.
-
Assay Setup: In a 384-well plate, add the following:
-
5 µL of assay buffer.
-
2.5 µL of inhibitor solution in various concentrations (or DMSO for control).
-
2.5 µL of kinase solution.
-
-
Pre-incubation: Mix and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a pre-mixed solution of peptide substrate and ATP to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore.[5]
-
Data Analysis: Determine the reaction rate from the linear portion of the progress curves. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the Aurora A kinase signaling pathway, a common target for squaric acid-based inhibitors, which plays a crucial role in mitosis.[6][7]
Caption: Simplified Aurora A kinase signaling pathway and point of inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for validating an enzyme inhibition assay.
Caption: General workflow for enzyme inhibition assay development and validation.
Conclusion
Squaric acid-based assays provide a powerful tool for the discovery and characterization of novel enzyme inhibitors. While the detection method (e.g., colorimetric, fluorescent) is not inherent to the squaric acid moiety itself, understanding the principles and validation parameters of these underlying technologies is paramount. By following robust experimental protocols and carefully validating assay performance using metrics such as the Z'-factor and IC50 values, researchers can ensure the generation of high-quality, reliable data to drive their drug discovery programs forward.
References
- 1. Cell-Active, Irreversible Covalent Inhibitors Targeting a Surface-Exposed Non-Catalytic Lysine on Aurora a Kinase by Using Squarate Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assayquant.com [assayquant.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
Squaramide vs. Urea: A Comparative Analysis of Hydrogen Bond Donors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular recognition and organocatalysis, the ability of a molecule to act as a hydrogen bond donor is of paramount importance. For years, ureas have been a staple in this role, their two N-H groups providing a reliable motif for substrate binding and activation. However, the emergence of squaramides as potent hydrogen bond donors has presented a compelling alternative. This guide provides an objective, data-driven comparison of squaramides and ureas, offering insights into their relative performances and the experimental methodologies used to evaluate them.
At a Glance: Key Differences
| Feature | Squaramide | Urea (B33335) |
| H-Bond Donor Strength | Generally stronger | Moderate |
| Acidity of N-H Protons | More acidic | Less acidic |
| Structural Rigidity | Planar and rigid four-membered ring | More flexible |
| Aromaticity | Gains aromatic character upon H-bonding | Non-aromatic |
| Synthetic Accessibility | Readily accessible through modular synthesis | Widely available and synthetically versatile |
Quantitative Comparison of Hydrogen Bonding Capabilities
The superior hydrogen bond donating ability of squaramides over ureas is not merely qualitative. Experimental data, primarily from NMR and UV-Vis titration studies, consistently show that squaramides exhibit higher association constants (Kₐ) with a variety of anions and neutral hydrogen bond acceptors. This enhanced binding affinity is a direct consequence of the unique electronic structure of the squaramide moiety.
The key to the squaramide's strength lies in the delocalization of the nitrogen lone pairs into the four-membered ring. Upon hydrogen bonding, the partial positive charge on the nitrogen atoms increases, enhancing the acidity of the N-H protons. Furthermore, this interaction leads to a significant increase in the aromatic character of the squaramide ring, providing a thermodynamic driving force for complexation.[1][2][3]
Below are tables summarizing representative association constants for squaramide and urea derivatives with various anions. It is important to note that direct comparisons can be challenging due to variations in the specific derivatives and experimental conditions across different studies. However, the general trend of squaramides displaying higher affinities is consistently observed.
Table 1: Association Constants (Kₐ, M⁻¹) for Anion Binding in Acetonitrile
| Anion | N,N'-Bis(4-nitrophenyl)squaramide | N,N'-Bis(4-nitrophenyl)urea | Reference |
| Cl⁻ | 1.1 x 10⁴ | 1.8 x 10² | |
| Br⁻ | 2.5 x 10³ | 4.0 x 10¹ | |
| I⁻ | 4.0 x 10² | < 10 | |
| HSO₄⁻ | 8.0 x 10⁴ | 1.2 x 10³ | |
| CH₃COO⁻ | > 10⁵ (deprotonation) | 2.5 x 10³ |
Data compiled from multiple sources and should be considered representative. For precise comparisons, refer to the original publications.
Table 2: Comparative Anion Binding Affinities (log Kₐ)
| Anion | Squaramide Derivative | Urea Derivative |
| Fluoride (F⁻) | 8.00 | - |
| Chloride (Cl⁻) | 6.05 | - |
| Bromide (Br⁻) | 4.70 | - |
| Iodide (I⁻) | 3.51 | - |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the detailed methodologies for key experiments used to characterize and compare the hydrogen bond donating capabilities of squaramides and ureas.
NMR Titration for Determination of Association Constants
Objective: To determine the association constant (Kₐ) between a hydrogen bond donor (squaramide or urea) and a hydrogen bond acceptor by monitoring changes in the chemical shifts of the N-H protons.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the hydrogen bond donor (host) of a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).
-
Prepare a stock solution of the hydrogen bond acceptor (guest) at a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.
-
-
NMR Sample Preparation:
-
Prepare a series of NMR tubes. To each tube, add a fixed volume of the host stock solution.
-
Add increasing volumes of the guest stock solution to the NMR tubes to achieve a range of host:guest molar ratios (e.g., 1:0, 1:0.5, 1:1, 1:2, 1:5, 1:10, etc.).
-
Ensure the total volume in each NMR tube is kept constant by adding the appropriate amount of pure deuterated solvent. This is crucial to avoid concentration changes of the host.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Monitor the chemical shift (δ) of the N-H proton(s) of the squaramide or urea.
-
-
Data Analysis:
-
Plot the change in the chemical shift (Δδ = δ_observed - δ_free) of the N-H proton against the concentration of the guest.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software to calculate the association constant (Kₐ).
-
X-ray Crystallography for Structural Elucidation
Objective: To obtain the solid-state structure of a squaramide or urea complexed with a hydrogen bond acceptor, providing precise information on bond lengths, bond angles, and intermolecular distances.
Methodology:
-
Crystal Growth:
-
Dissolve the hydrogen bond donor (squaramide or urea) and the hydrogen bond acceptor in a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at a constant temperature. Other crystallization techniques such as vapor diffusion or cooling of a saturated solution can also be employed.
-
Single crystals of suitable quality for X-ray diffraction are required.
-
-
Data Collection:
-
Mount a single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters. The final refined structure provides a detailed three-dimensional representation of the hydrogen-bonded complex.
-
Visualizing the Interactions and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and experimental processes.
Caption: Comparative interaction of squaramide and urea with an acceptor.
Caption: General experimental workflow for determining association constants.
References
A Comparative Guide to the Cross-Reactivity of Squaric Acid-Based Probes
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective chemical probes is paramount for accurately dissecting complex biological processes and for the design of targeted therapeutics. Squaric acid-based probes have emerged as a promising class of covalent tools, particularly for targeting lysine (B10760008) residues. Their unique reactivity profile offers a distinct advantage over more traditional amine-reactive chemistries. This guide provides an objective comparison of the performance of squaric acid-based probes with other alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid in the rational design and application of these valuable research tools.
Performance Comparison: The Selectivity of Squaric Acid Derivatives
Squaric acid esters and their derivatives exhibit a moderated reactivity that contributes to their high selectivity, a feature that distinguishes them from more reactive electrophiles like N-hydroxysuccinimide (NHS) esters. This attenuated reactivity is a key attribute, minimizing off-target labeling and leading to more precise biological insights.
Reactivity Towards Amines
Squarates react preferentially with amine nucleophiles, such as the ε-amino group of lysine residues, through a sequential conjugate addition-elimination mechanism. The initial reaction forms a mono-squaramide, which is less electrophilic than the parent squarate. This reduction in reactivity after the first substitution contributes to the overall selectivity of these probes.
Comparison with Other Amine-Reactive Probes
A key differentiator for squaric acid-based probes is their reactivity relative to other commonly used amine-reactive probes.
| Probe Chemistry | Relative Reactivity | Key Characteristics |
| Squaric Acid Ester | 1x | Mild electrophile, highly selective for amines. Slower reaction kinetics allow for greater discrimination between on- and off-target sites.[1] |
| N-hydroxysuccinimide (NHS) Ester | ~100x - 10,000x faster than squarates | Highly reactive, leading to broader labeling and potential for more off-target effects.[1][2] Prone to hydrolysis. |
| Dichlorotriazine | More reactive than squarates | Can exhibit broader reactivity, labeling multiple lysine residues on a single protein.[1] |
This table provides a qualitative comparison of reactivity. Actual reaction rates are dependent on specific reaction conditions and the steric and electronic properties of the probe and target molecules.
A study comparing a squarate-containing uridine (B1682114) diphosphate (B83284) (UDP) derivative with a dichlorotriazine-UDP analog demonstrated the superior selectivity of the squarate probe. The squarate derivative selectively modified a single lysine residue on the enzyme galactofuranosyl transferase 2 (GlfT2), which has 21 surface-exposed lysines. In contrast, the more reactive dichlorotriazine derivative labeled eight different lysine residues on the same enzyme, highlighting the potential for off-target modifications with more reactive electrophiles.[1]
Experimental Protocols
To rigorously assess the cross-reactivity and selectivity of squaric acid-based probes, a chemoproteomic approach using mass spectrometry is a powerful strategy. Below is a detailed methodology for such an experiment.
Protocol: Chemoproteomic Profiling of a Squaric Acid-Based Probe for Off-Target Analysis
This protocol outlines a general workflow for identifying the protein targets and assessing the selectivity of a novel squaric acid-based probe in a cellular context.
1. Materials and Reagents:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Squaric acid-based probe with a reporter tag (e.g., alkyne or biotin)
-
DMSO (for probe solubilization)
-
Control compound (a structurally similar but non-reactive analog of the probe)
-
Click chemistry reagents (if using an alkyne-tagged probe): biotin-azide or fluorescent-azide, copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose (B213101) beads (if using a biotin-tagged probe)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (proteomics grade)
-
LC-MS/MS grade solvents (acetonitrile, water, formic acid)
-
Desalting columns (e.g., C18 StageTips)
2. Experimental Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the squaric acid-based probe at various concentrations (e.g., 1, 10, 50 µM) and for different durations. Include a DMSO vehicle control and a control compound treatment.
-
Harvest cells by scraping, wash with cold PBS, and pellet by centrifugation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cell pellets in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry (for alkyne-tagged probes):
-
To the cell lysate (e.g., 1 mg of protein), add the click chemistry reagents in the following order: biotin-azide (or fluorescent-azide), TCEP, TBTA, and finally copper(II) sulfate.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins (for biotin-tagged probes):
-
Add streptavidin agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the streptavidin beads in a buffer containing urea (B33335) (e.g., 6 M).
-
Reduce the disulfide bonds by adding DTT and incubating for 30 minutes at 37°C.
-
Alkylate the free thiols by adding IAM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Desalt the peptides using C18 StageTips.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Identify the proteins that are significantly enriched in the probe-treated samples compared to the controls. These are the potential targets of the probe.
-
Perform site-localization analysis to identify the specific lysine residues that are modified by the probe.
-
Quantify the relative abundance of the identified proteins across different treatment conditions to assess dose- and time-dependent target engagement and to identify off-targets.
-
Visualizing Workflows and Concepts
To better understand the principles and procedures involved in studying the cross-reactivity of squaric acid-based probes, the following diagrams illustrate key concepts and workflows.
References
A Comparative Guide to the Stability of Squaramide Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's stability is paramount, ensuring that the conjugate remains intact in systemic circulation to minimize off-target toxicity, while enabling the release of a payload under specific conditions. Squaramide linkers have emerged as a promising class of connectors due to their unique structural and electronic properties. This guide provides an objective comparison of the stability of squaramide linkers, supported by available experimental data, and offers detailed methodologies for their evaluation.
High Intrinsic Stability of the Squaramide Core
The squaramide functional group, a four-membered ring system, is noted for its exceptional stability. This stability is attributed to the delocalization of electrons within the ring, which imparts a degree of aromatic character. Experimental evidence consistently demonstrates that squaramides are highly resistant to hydrolysis under a wide range of pH conditions.
Quantitative Stability Data
While comprehensive side-by-side comparative studies of various squaramide linkers are not extensively available in the literature, the fundamental stability of the squaramide moiety has been quantitatively assessed. The following table summarizes the known stability profile of the core squaramide structure. It is important to note that the stability of a specific squaramide linker can be influenced by the nature of the substituents attached to the squaramide nitrogen atoms.
| Linker Type | Condition | Stability Metric | Key Findings |
| General Squaramide | pH 3-10 at 37 °C | Kinetically Stable | No significant degradation observed for over 100 days.[1] |
| General Squaramide | pH > 10 at 37 °C | First-step hydrolysis rate (k₁) ≈ 10⁻⁴ M⁻¹ s⁻¹ | Hydrolysis proceeds in two steps, with the initial formation of a squaramate intermediate.[1] |
| Squaramate Ester (for comparison) | pH > 9 | Hydrolysis rate (kₒₕ) ≈ 10⁻¹ M⁻¹ s⁻¹ | Approximately 1000-fold less stable than the corresponding squaramide.[2] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments to benchmark the stability of different squaramide linkers.
This assay evaluates the hydrolytic stability of the squaramide linker across a range of pH values, mimicking different physiological environments such as the bloodstream (pH 7.4) and endosomes/lysosomes (pH 4.5-6.5).
Methodology:
-
Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 4.5, 5.5, 7.4, and 9.0).
-
Incubation: Dissolve the squaramide linker-containing compound in each buffer to a final concentration of 10-100 µM. Incubate the solutions at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots from each incubation.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact compound and any degradation products.
-
Data Interpretation: Plot the percentage of the intact compound against time for each pH condition to determine the degradation kinetics and calculate the half-life (t½) of the linker.
This assay assesses the stability of the squaramide linker in a biological matrix, providing an indication of its in vivo behavior.
Methodology:
-
Preparation: Prepare a stock solution of the test compound.
-
Incubation: Spike the compound into fresh plasma (e.g., human, mouse, or rat) to a final concentration of 1-10 µM. A control sample in phosphate-buffered saline (PBS) should also be prepared. Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Preparation: Precipitate plasma proteins by adding a threefold to fourfold volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact compound.
-
Data Interpretation: Plot the percentage of the remaining intact compound against time to determine the plasma stability and calculate the half-life.
Visualizing Squaramide Linker Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Basic structure of a squaramide linker.
Workflow for an in vitro plasma stability assay.
Squaramide degradation pathway at high pH.
References
Comparative Docking Analysis of Squaric Acid Derivatives in Protein Binding: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various squaric acid derivatives in binding to key protein targets. The information is supported by experimental and computational data, with detailed methodologies for reproducibility.
Squaric acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry due to their unique electronic and structural properties. Their ability to act as bioisosteres for phosphate (B84403) and carboxylate groups makes them attractive candidates for the design of enzyme inhibitors. This guide focuses on the comparative analysis of squaric acid derivatives targeting two important classes of enzymes: Deoxyribonuclease I (DNase I) and Carbonic Anhydrases (CAs).
Data Presentation
The following tables summarize the inhibitory activities of various squaric acid derivatives against their respective protein targets. This quantitative data, derived from experimental assays, provides a clear comparison of their potencies.
Table 1: Inhibitory Activity of Squaramide Derivatives against Deoxyribonuclease I (DNase I)
| Compound ID | Derivative Class | Substituent | IC50 (µM) | Reference |
| 1 | Monosquaramide | 2-(pyridin-3-yl)ethyl | 54.53 ± 8.07 | [1][2][3] |
| 2 | Monosquaramide | 2-(pyridin-4-yl)ethyl | 57.81 ± 9.67 | [1][2][3] |
| 3 | Monosquaramide | 1-(pyridin-3-yl)propan-2-yl | 48.04 ± 7.98 | [1][2][3] |
| 4 | Chloro-substituted pyridine (B92270) squaramate | ((6-Chloropyridin-3-yl)methyl)amino | 43.82 ± 6.51 | [4] |
| 5 | Chloro-substituted pyridine squaramate | (6-chloro-4-methylpyridin-3-yl)amino | 106.60 ± 11.27 | [4] |
| Crystal Violet (Positive Control) | - | - | 357.92 ± 40.74 | [1][2][3] |
Table 2: Inhibitory Activity of Squaramide-Tethered Sulfonamides and Coumarins against Carbonic Anhydrases (CAs)
| Compound ID | Derivative Class | Target Isoform | Ki (nM) | Reference |
| 6 | m-substituted Sulfonamide Squaramide | CA IX | 29.4 | [5] |
| 7 | m-substituted Sulfonamide Squaramide | CA XII | 9.15 | [5] |
| 8 | Coumarin Squaramide | CA IX | 19.2 | [5] |
| 9 | Coumarin Squaramide | CA XII | 7.23 | [5] |
| Acetazolamide (Standard Drug) | - | CA IX | - | [5] |
| Acetazolamide (Standard Drug) | - | CA XII | - | [5] |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the reviewed studies: molecular docking using AutoDock Vina. This protocol is intended to be a comprehensive guide for researchers looking to perform similar in silico analyses.
Molecular Docking Protocol using AutoDock Vina
This protocol outlines the steps for performing a molecular docking study to predict the binding mode and affinity of a small molecule (ligand) to a protein (receptor).
1. Software and Resource Preparation:
-
Software:
-
AutoDock Tools (ADT): Used for preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
-
Input Files:
-
Protein Structure: A high-resolution 3D structure of the target protein in PDB format (e.g., from the Protein Data Bank).
-
Ligand Structure: A 3D structure of the squaric acid derivative in a suitable format (e.g., MOL, SDF, PDB).
-
2. Receptor Preparation:
-
Load Protein: Open the PDB file of the receptor in AutoDock Tools.
-
Clean Protein: Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Add Hydrogens: Add polar hydrogens to the protein.
-
Compute Charges: Add Kollman charges to the protein atoms.
-
Set Atom Types: Assign AutoDock atom types.
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format includes atomic charges, atom types, and topological information required by AutoDock Vina.
3. Ligand Preparation:
-
Load Ligand: Open the ligand file in AutoDock Tools.
-
Detect Root: Detect the root of the ligand, which defines the rigid part.
-
Set Torsion: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file.
4. Grid Box Definition:
-
Open Grid Box: In AutoDock Tools, with the receptor loaded, open the Grid Box tool.
-
Define Search Space: Define the three-dimensional search space (the "grid box") where AutoDock Vina will search for the best binding pose of the ligand. The grid box should encompass the entire binding site of interest.
-
Adjust Dimensions and Center: Adjust the center and dimensions (x, y, z) of the grid box to cover the active site. The size of the grid box will depend on the size of the binding pocket.
-
Save Grid Parameters: Save the grid box parameters to a configuration file (conf.txt).
5. Docking Execution:
-
Create Configuration File: Create a text file named conf.txt. This file specifies the paths to the receptor and ligand .pdbqt files, the grid box parameters, and other optional parameters like exhaustiveness (controls the thoroughness of the search).
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, specifying the configuration file:
This command will initiate the docking calculation and save the results and log information to log.txt.
6. Analysis of Results:
-
Binding Affinity: The output log file (log.txt) will contain a table of the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualization: Load the receptor .pdbqt file and the output ligand poses (usually in a file named out.pdbqt) into a molecular visualization tool like PyMOL or UCSF Chimera.
-
Interaction Analysis: Analyze the interactions between the top-ranked ligand pose and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other key molecular interactions.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in comparative docking studies of squaric acid derivatives.
Caption: Molecular Docking Workflow using AutoDock Vina.
Caption: Drug Discovery Pipeline for Squaric Acid Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and DNase I Inhibitory Properties of New Squaramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Liquid Chromatographic Methods for Squaric Acid Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Squaric acid and its derivatives, used in various therapeutic areas, require robust analytical methods to detect and quantify impurities. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of squaric acid dibutyl ester (SADBE) and its impurities, alongside other potential analytical techniques.
Comparison of Analytical Methodologies
A validated stability-indicating HPLC method offers high selectivity and sensitivity for routine quality control of squaric acid derivatives.[1][2] As a point of comparison, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of potential volatile and semi-volatile contaminants.[3] Furthermore, given the acidic nature of squaric acid, ion-exchange chromatography presents a viable alternative for its analysis and purification.
| Parameter | HPLC Method for SADBE | GC-MS for Contaminants | Ion-Exchange Chromatography (Potential Method) |
| Principle | Partition chromatography based on polarity | Separation based on volatility and mass-to-charge ratio | Separation based on ionic interaction |
| Stationary Phase | C2 (less non-polar than C8 or C18) | Typically a non-polar or mid-polar capillary column | Cation or anion exchange resin |
| Mobile Phase | Phosphoric acid-acetonitrile-methanol mixture | Inert carrier gas (e.g., Helium, Nitrogen) | Aqueous buffer with varying pH or ionic strength |
| Analytes | Squaric acid dibutyl ester and its non-volatile impurities/degradants | Volatile and semi-volatile contaminants (e.g., residual solvents, starting materials) | Squaric acid and other ionic impurities |
| Detection | UV at 252 nm | Mass Spectrometry (MS) | Conductivity or UV detection |
| Key Advantages | High resolution, selectivity, and established validation protocols.[1][2] | High sensitivity and specificity for volatile compounds, definitive identification by mass spectra.[3] | Excellent for separating charged molecules like squaric acid from non-ionic or weakly ionic impurities. |
| Limitations | May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Mobile phase constraints and potential for column fouling. |
Experimental Protocols
Validated HPLC Method for Squaric Acid Dibutyl Ester and its Impurities[1][2]
This method has been validated according to ICH guidelines and is suitable for quality control purposes.
-
Chromatographic Conditions:
-
Column: C2 (250mm × 4.6mm i.d., 5µm)
-
Mobile Phase: 0.15% Phosphoric acid - Acetonitrile - Methanol (30:60:10, v/v/v)
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 252 nm
-
-
Forced Degradation Studies: The specificity of the method was confirmed by subjecting the drug substance to forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions. The degradation products were well-resolved from the main peak, demonstrating the stability-indicating nature of the method. Mass spectrometry was coupled with the LC system to characterize the degradation products.
GC-MS Method for Potential Contaminants in Squaric Acid Esters[3]
This method was used to screen for carcinogenic contaminants in synthesized squaric acid diethyl ester (SADEE) and dibutyl ester (SADBE).
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Analysis: The method was used to detect the presence of contaminants such as hexachlorobutadiene and tetrachloro-2-cyclobutene-1-one.
-
Sample Preparation: The squaric acid esters were synthesized and directly analyzed.
-
Detection: Positive and negative ion detection modes were used.
Validation Data Summary for the HPLC Method
The following table summarizes the performance characteristics of the validated HPLC method for squaric acid dibutyl ester, as established by following ICH guidelines.[1][2]
| Validation Parameter | Result |
| Specificity | The method is specific for the analysis of squaric acid dibutyl ester in the presence of its degradation products and impurities. |
| Linearity | The method demonstrated good linearity over the tested concentration range (Specific range not publicly available). |
| Accuracy | Satisfactory results were obtained for accuracy (Specific recovery values not publicly available). |
| Precision | The method was found to be precise for the determination of squaric acid dibutyl ester and its impurities (Specific %RSD not publicly available). |
| Limit of Detection (LOD) | The method is sensitive for the detection of low levels of impurities (Specific values not publicly available). |
| Limit of Quantitation (LOQ) | The method allows for the accurate quantitation of impurities at low concentrations (Specific values not publicly available). |
| Robustness | The method is robust to small, deliberate variations in chromatographic conditions. |
Visualizing the Validation Workflow
A clear workflow is essential for the systematic validation of any analytical method. The following diagram illustrates the key stages in the validation of a liquid chromatographic method for squaric acid impurities.
Caption: Workflow for the validation of a liquid chromatographic method.
This comprehensive guide provides a foundation for researchers and scientists in the selection and validation of appropriate analytical methods for squaric acid and its impurities, ensuring the quality and safety of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a liquid chromatographic method for the analysis of squaric acid dibutyl ester and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Squaric Acid Dibutyl Ester (SADBE) and Diphenylcyclopropenone (DPCP) in Topical Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of action of two prominent topical immunotherapeutic agents: squaric acid dibutyl ester (SADBE) and diphenylcyclopropenone (B372975) (DPCP). This analysis is based on a review of clinical and preclinical data to support research and development in dermatology.
Executive Summary
Squaric acid dibutyl ester (SADBE) and diphenylcyclopropenone (DPCP) are contact sensitizers used to induce a localized allergic contact dermatitis for the treatment of various dermatological conditions, most notably alopecia areata and recalcitrant warts. Both agents operate on the principle of "antigenic competition," where the induced immune response is thought to override the pathological autoimmune or viral processes. Clinical evidence suggests that while both are effective, there are notable differences in their efficacy rates and side effect profiles.
Comparative Efficacy
Alopecia Areata
A randomized, single-blinded, prospective study directly comparing SADBE and DPCP for the treatment of alopecia areata (AA) demonstrated a statistically significant advantage for SADBE.[1][2] The mean percentage change in the Severity of Alopecia Tool (SALT) score was 52.25 for the SADBE-treated group, compared to 34.45 for the DPCP-treated group.[1][2] Furthermore, a higher percentage of patients in the SADBE group achieved significant hair regrowth (50-74%)[1]. Other studies have reported varying success rates for both compounds, with response rates for DPCP in severe AA ranging from 17% to 60%, and higher rates in patchy AA (88-100%).[3] SADBE has shown response rates between 19% and 79.6% in various studies.[4] A network meta-analysis suggested that for moderate to severe AA, DPCP is a top-ranked treatment, while for mild AA, other treatments might be more effective.[5]
| Parameter | Squaric Acid Dibutyl Ester (SADBE) | Diphenylcyclopropenone (DPCP) | Reference |
| Mean % Change in SALT Score (Alopecia Areata) | 52.25 | 34.45 | [1] |
| Patients with 50-74% Hair Regrowth (Alopecia Areata) | 58.33% | 33.33% | [1] |
| Reported Efficacy Range (Alopecia Areata) | 19% - 79.6% | 17% - 100% | [3][6][4] |
Recalcitrant Warts
Direct head-to-head comparative trials for the treatment of recalcitrant warts are scarce. However, individual studies report high success rates for both agents. Studies on DPCP have shown complete clearance rates ranging from 45% to 88%.[7] For SADBE, reported efficacy in treating recalcitrant warts varies from 58% to 84%.[7] One study on SADBE for recalcitrant warts showed a clearing rate of 41.2% at 8 weeks, which increased to 81.8% in patients who continued treatment.[8][9]
| Parameter | Squaric Acid Dibutyl Ester (SADBE) | Diphenylcyclopropenone (DPCP) | Reference |
| Reported Efficacy Range (Recalcitrant Warts) | 58% - 84% | 45% - 88% | [7] |
Safety and Tolerability
In a direct comparative study for alopecia areata, SADBE was associated with a lower frequency of both major and minor side effects compared to DPCP.[10][1][2] Minor side effects were observed in 2 patients treated with SADBE versus 10 patients treated with DPCP. No major side effects were reported in the SADBE group, while 2 patients in the DPCP group experienced them.[2] Common side effects for both treatments include contact dermatitis, pruritus, blistering, and eczematous reactions.[4][7]
| Side Effect Profile (Alopecia Areata) | Squaric Acid Dibutyl Ester (SADBE) | Diphenylcyclopropenone (DPCP) | Reference |
| Minor Side Effects (n=12 per group) | 2 patients | 10 patients | [2] |
| Major Side Effects (n=12 per group) | 0 patients | 2 patients | [2] |
Mechanism of Action and Signaling Pathways
Both SADBE and DPCP are haptens that induce a Type IV delayed-type hypersensitivity (DTH) reaction.[4][11] This localized inflammation is thought to modulate the cutaneous immune environment.
Diphenylcyclopropenone (DPCP) : DPCP functions by binding to endogenous skin proteins, forming a hapten-carrier complex that is processed by antigen-presenting cells (APCs) like Langerhans cells. These APCs then activate T-cells, leading to a cascade of immune responses. This involves the activation of various T-helper (Th) cell subsets, including Th1, Th2, and Th17, and the release of a broad spectrum of cytokines.[3] The JAK-STAT signaling pathway is implicated in mediating the effects of these cytokines.[12]
Squaric Acid Dibutyl Ester (SADBE) : The mechanism of SADBE also involves the induction of allergic contact dermatitis. Studies suggest that SADBE treatment leads to an accumulation of macrophages in the dermis.[13] It also causes a shift in the perifollicular T-cell infiltrate, leading to an increase in the CD4+/CD8+ T-cell ratio.[14] This suggests a modulation of both the innate and adaptive immune systems.
Below are diagrams illustrating the proposed signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized protocols for the use of SADBE and DPCP in clinical research settings.
Treatment of Alopecia Areata
A common experimental design involves a randomized, single-blinded, prospective study.
Sensitization Phase (Both SADBE and DPCP):
-
A 2% solution of the sensitizer (B1316253) (SADBE or DPCP) in acetone (B3395972) is prepared.
-
A small, standardized area (e.g., 2x2 cm) on the patient's scalp or inner arm is chosen for sensitization.
-
The 2% solution is applied to the chosen area and allowed to dry.
-
The area is typically covered with an occlusive dressing for 48 hours.
-
The patient is monitored for the development of a mild eczematous reaction over the next 1-2 weeks, confirming sensitization.
Elicitation Phase (Weekly Application):
-
Two weeks after successful sensitization, treatment of the alopecic patches begins.
-
A lower concentration of the sensitizer is used for the initial treatment (e.g., 0.001% for DPCP).
-
The concentration is gradually increased weekly or bi-weekly to a level that induces and maintains a mild, tolerable dermatitis (erythema and itching) for approximately 48 hours.
-
The solution is applied to the affected areas of the scalp using a cotton swab.
-
Patients are instructed to avoid washing the treated area for a specified period (e.g., 24-48 hours) and to protect it from direct sunlight.
Efficacy Assessment:
-
Hair regrowth is assessed at regular intervals (e.g., every 4-8 weeks) for a total of 6-12 months.
-
The Severity of Alopecia Tool (SALT) score is a commonly used quantitative measure of hair loss. The percentage of hair regrowth is calculated based on the change from the baseline SALT score.[10][1]
-
Photographic documentation is used to visually track progress.
Treatment of Recalcitrant Warts
Sensitization Phase:
-
Similar to the alopecia areata protocol, patients are first sensitized with a 2% solution of SADBE or DPCP in acetone, typically on the upper arm.
Elicitation Phase:
-
After sensitization (usually 2 weeks), a dilute solution of the sensitizer (e.g., starting with 0.1% or 0.01% SADBE) is applied directly to the warts.
-
Applications are typically performed weekly or every other week.
-
The concentration is adjusted to maintain a mild, localized contact dermatitis at the site of the warts.
-
Treatment is continued until complete clearance of the warts is observed.
References
- 1. Comparative Study of Efficacy and Safety of Topical Squaric Acid Dibutylester and Diphenylcyclopropenone for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Efficacy and Safety of Topical Squaric Acid Dibutylester and Diphenylcyclopropenone for the Treatment of Alopecia Areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Topical Immunotherapy in Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of Multiple-Resistant and/or Recurrent Cutaneous Warts With Squaric Acid Dibutylester: A Randomized, Double-blind, Vehicle-controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Use of Contact Immunotherapy in the Treatment of Skin Diseases Other than Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Innate immune memory: The evolving role of macrophages in therapy | eLife [elifesciences.org]
- 14. The interaction of innate immune and adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3,4-dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of various synthetic routes to 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid. This versatile compound is a crucial building block in the synthesis of pharmaceuticals, functional dyes, and other advanced materials. The following sections detail and compare the most prominent synthetic methodologies, offering quantitative data, experimental protocols, and visual representations of the chemical pathways to aid researchers in selecting the most suitable route for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of squaric acid can be approached through several distinct pathways, each with its own set of advantages and disadvantages concerning yield, cost-effectiveness, scalability, and safety. The following table summarizes the key quantitative data for the most common methods.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| From Hexachlorobutadiene | Hexachlorobutadiene, Morpholine (B109124) | Toluene (B28343), Sodium Acetate/Acetic Acid buffer, H₂SO₄ | 110-120°C (7h), then 60°C (16h), then reflux (24h) | ~45.5%[1] | Sufficiently pure for many applications[1] | Well-established procedure. | Use of hazardous hexachlorobutadiene; multi-step process. |
| From 3-Acetoxy-2-cyclobuten-1-one (B8619602) | 3-Acetoxy-2-cyclobuten-1-one | Halogenating agent (e.g., Br₂), Mineral Acid (e.g., H₂SO₄) | Halogenation: 10-80°C; Hydrolysis: 50-150°C | Up to 85% | High purity | Potentially cost-effective if starting from diketene (B1670635) distillation residue. | Requires handling of halogenating agents. |
| From Perhalocyclobutenes | Hexafluorocyclobutene or Tetrachlorocyclobutene | Ethanol, Water, Acid | Hydrolysis | Not specified in readily available sources | Not specified | One of the earliest reported methods. | Considered impractical for large-scale synthesis. |
| From [2+2] Cycloaddition | Tetraalkoxyethylene, Acyl Chloride | Triethylamine | In situ generation of oxyketene followed by cycloaddition and hydrolysis | Moderate to good (specifics vary) | Good | Modular approach allowing for derivative synthesis. | Requires specialized starting materials; can be complex. |
| From an Organosulfur Precursor | 3,4-ethylenedioxythiophene-1,2-dione | Triethylamine, DMAP (catalytic) | Room temperature, 4-5 hours in water | Not explicitly stated, but implied to be efficient | Not specified | Mild reaction conditions.[2] | Starting material may not be readily available. |
Experimental Protocols
Route 1: Synthesis from Hexachlorobutadiene
This method involves the reaction of hexachlorobutadiene with morpholine, followed by cyclization and hydrolysis.[1]
Step 1: Reaction of Hexachlorobutadiene with Morpholine
-
In a round-bottom flask equipped with a reflux condenser and stirrer, combine hexachlorobutadiene (0.096 mol), morpholine (0.57 mol), and toluene (25 mL).
-
Heat the mixture to 110-120°C and maintain reflux for 7 hours.
-
Cool the reaction mixture to room temperature.
Step 2: Cyclization
-
Add a sodium acetate/acetic acid buffer (200 mL, pH 4.8) to the cooled mixture.
-
Stir the mixture at 60°C for 16 hours.
-
Cool the mixture to room temperature.
Step 3: Hydrolysis
-
Carefully add concentrated sulfuric acid (60 mL) to the mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction to room temperature.
-
Collect the precipitated squaric acid by filtration.
-
Wash the product with water and then with acetone.
-
Air-dry the final product.
Route 2: Synthesis from 3-Acetoxy-2-cyclobuten-1-one
This process utilizes a readily available starting material from diketene production, which is halogenated and then hydrolyzed.
Step 1: Halogenation
-
Dissolve 3-acetoxy-2-cyclobuten-1-one in a suitable solvent (e.g., acetic acid, ethyl acetate).
-
Add the halogenating agent (e.g., bromine) dropwise while maintaining the temperature between 10°C and 80°C.
-
Stir the reaction for 10 to 180 minutes until the reaction is complete (monitored by TLC).
-
The intermediate halogenated cyclobutenone can be isolated by evaporation of the solvent or used directly in the next step.
Step 2: Hydrolysis
-
To the crude halogenated cyclobutenone, add a mineral acid (e.g., concentrated sulfuric acid) or water.
-
Heat the mixture to a temperature between 50°C and 150°C (reflux if using water) for 2 to 48 hours.
-
Cool the reaction mixture to allow for the precipitation of squaric acid.
-
Isolate the product by filtration, wash with a small amount of cold water, and dry.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to squaric acid.
Caption: Logical relationships between starting material categories and the final product.
Caption: Step-by-step workflow for the synthesis of squaric acid from hexachlorobutadiene.
Conclusion
The choice of a synthetic route for squaric acid production is a critical decision that depends on the desired scale, available resources, and safety considerations. The method starting from hexachlorobutadiene is well-documented but involves hazardous materials. The route from 3-acetoxy-2-cyclobuten-1-one, particularly when derived from industrial byproducts, presents a more atom-economical and potentially cost-effective alternative. For laboratory-scale synthesis and the preparation of derivatives, the [2+2] cycloaddition and organosulfur-based methods offer milder conditions and greater flexibility. Researchers and drug development professionals should carefully evaluate these factors to select the optimal synthetic strategy for their specific application.
References
Safety Operating Guide
Safe Disposal of 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
Essential Guidance for Laboratory Personnel
Proper disposal of 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of squaric acid waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for squaric acid.[1][2][3] Squaric acid is a potent skin and eye irritant and may cause an allergic skin reaction.[2][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
All handling of squaric acid, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6]
Waste Characterization and Segregation
Squaric acid is classified as a hazardous waste. It should never be disposed of down the drain or in regular trash.[1] It is incompatible with strong oxidizing agents and strong bases, and must be segregated from these chemicals to prevent potentially hazardous reactions.[3][7]
| Hazard Class | Incompatible Materials | Storage Requirements |
| Corrosive (Acid) | Strong Oxidizing Agents, Strong Bases | Store in a cool, dry, well-ventilated area in a tightly closed, compatible container. |
| Skin/Eye Irritant | - | Segregate from incompatible chemicals. |
| Skin Sensitizer | - | Clearly label with contents and associated hazards. |
Step-by-Step Disposal Protocol
The primary method for the disposal of squaric acid is through an approved hazardous waste management program. The following steps outline the process for preparing squaric acid waste for collection.
1. Waste Minimization: Before generating waste, consider strategies to minimize the volume of squaric acid requiring disposal. This can include ordering only the necessary quantities and avoiding the preparation of excess solutions.
2. Waste Collection and Labeling:
-
Collect all squaric acid waste, including contaminated materials such as gloves, wipes, and empty containers, in a designated and compatible hazardous waste container.
-
The container must be in good condition, with a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound (Squaric Acid)," and the date accumulation started.
3. On-site Neutralization (for dilute aqueous solutions only - expert use):
While collection by a certified waste disposal service is the preferred method, dilute aqueous solutions of squaric acid may be neutralized by trained personnel following strict safety protocols. This procedure should only be performed by individuals with expertise in handling acidic compounds.
-
Dilution: Ensure the concentration of the squaric acid solution is low (ideally less than 5%). If starting with a more concentrated solution, slowly add the acid to a large volume of cold water to dilute it. Never add water to the acid.
-
Neutralization: In a chemical fume hood, slowly add a weak base, such as a dilute solution of sodium bicarbonate or sodium hydroxide, to the diluted squaric acid solution while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base dropwise until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution may be eligible for drain disposal, depending on local regulations. Copious amounts of water should be used to flush the drain. Always confirm with your institution's Environmental Health and Safety (EHS) office before disposing of any neutralized solution down the drain.
4. Arranging for Waste Pickup: Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste container. Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of squaric acid waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound(2892-51-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Squaric acid analogues in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. nipissingu.ca [nipissingu.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Dihydroxy-3-cyclobutene-1,2-dione
Essential safety protocols and logistical plans are critical for the secure handling and disposal of 3,4-Dihydroxy-3-cyclobutene-1,2-dione, also known as squaric acid. This guide provides detailed operational and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against the hazards associated with squaric acid, which include skin and eye irritation, as well as potential allergic reactions and respiratory irritation. The following table summarizes the recommended PPE for handling this compound.[1][2][3]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from splashes and airborne particles.[1][4] |
| Skin Protection | Nitrile or neoprene gloves are recommended. A chemical-resistant apron or lab coat should also be worn. | To prevent skin contact.[1][2][3][5] |
| Respiratory Protection | A NIOSH-approved respirator should be used when handling the powder outside of a fume hood or if dust is generated. | To protect against inhalation of harmful dust.[4] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Fume Hood: Always handle this compound powder and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure the laboratory is well-ventilated.[2][4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[6]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific work area and have spill cleanup materials readily available.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a fume hood to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, slowly add the squaric acid to the solvent to avoid splashing.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8]
Safe Handling Workflow for this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste materials, including unused compound, solutions, and contaminated disposables (e.g., gloves, weigh paper, pipette tips), in a designated and clearly labeled hazardous waste container.
Neutralization and Disposal of Small Quantities of Aqueous Waste:
For small quantities of aqueous solutions of squaric acid, neutralization can be performed to render the waste non-hazardous for drain disposal, in accordance with local regulations.
Experimental Protocol: Neutralization of Squaric Acid Solution
Materials:
-
Aqueous squaric acid waste
-
Weak base (e.g., sodium bicarbonate or a 5-10% sodium carbonate solution)[5]
-
Large beaker
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Appropriate PPE (as listed in the table above)
Procedure:
-
Work in a Fume Hood: Perform the entire neutralization procedure within a certified chemical fume hood.[5]
-
Dilution: Slowly add the acidic waste to a large volume of cold water (e.g., a 1:10 ratio of acid to water) in a beaker with stirring. This helps to dissipate any heat generated. Always add acid to water, never the reverse. [5]
-
Slow Addition of Base: While continuously stirring the diluted acid solution, slowly add the weak base. Be aware that this may cause gas evolution (carbon dioxide if using carbonate or bicarbonate).[5]
-
Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0.[5][9]
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with a large amount of running water (at least 20 parts water), provided it does not contain any other hazardous materials and is in compliance with local regulations.[10][11]
Disposal of Solid Waste and Contaminated Materials:
-
All solid waste and contaminated materials (e.g., gloves, absorbent pads from a spill) must be placed in a sealed and properly labeled hazardous waste container for disposal through your institution's hazardous waste management program.[12]
Disposal Workflow for this compound Waste.
Emergency Procedures
Spill Response:
-
Small Spills: In case of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[4] Scoop up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
First Aid:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. leelinework.com [leelinework.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



